(32-Carbonyl)-RMC-5552
Beschreibung
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Eigenschaften
IUPAC Name |
[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C93H134N10O24/c1-59-16-12-11-13-17-60(2)77(113-8)54-71-24-19-65(7)93(112,127-71)86(108)89(109)102-30-15-14-18-73(102)90(110)124-78(55-74(104)61(3)49-64(6)84(107)85(115-10)83(106)63(5)48-59)62(4)50-66-21-25-76(79(52-66)114-9)126-92(111)96-29-33-117-35-37-119-39-41-121-43-45-123-47-46-122-44-42-120-40-38-118-36-34-116-32-28-80(105)101-31-27-68-51-67(20-22-70(68)57-101)56-103-88-81(87(94)97-58-98-88)82(100-103)69-23-26-75-72(53-69)99-91(95)125-75/h11-13,16-17,20,22-23,26,49,51,53,58-59,61-63,65-66,71,73,76-79,84-85,107,112H,14-15,18-19,21,24-25,27-48,50,52,54-57H2,1-10H3,(H2,95,99)(H,96,111)(H2,94,97,98)/b13-11+,16-12+,60-17+,64-49+/t59-,61-,62-,63-,65-,66+,71+,73+,76-,77+,78+,79-,84-,85+,93-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLJLODIXLIFHL-VPQIPYMUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N5CCC6=C(C5)C=CC(=C6)CN7C8=NC=NC(=C8C(=N7)C9=CC1=C(C=C9)OC(=N1)N)N)C)C)O)OC)C)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N5CCC6=C(C5)C=CC(=C6)CN7C8=NC=NC(=C8C(=N7)C9=CC1=C(C=C9)OC(=N1)N)N)C)/C)O)OC)C)C)/C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C93H134N10O24 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1776.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of (32-Carbonyl)-RMC-5552: A Bi-Steric Approach to Selective mTORC1 Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
(32-Carbonyl)-RMC-5552, clinically known as RMC-5552, represents a third-generation, first-in-class inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1). Its innovative bi-steric mechanism of action allows for potent and highly selective inhibition of mTORC1 over mTORC2, addressing key limitations of previous generations of mTOR inhibitors. By binding simultaneously to both the allosteric FKBP12-rapamycin binding (FRB) domain and the orthosteric ATP-binding site of mTOR, RMC-5552 effectively suppresses the phosphorylation of 4EBP1, a critical regulator of protein translation. This leads to robust anti-tumor activity in preclinical models and promising clinical efficacy in patients with advanced solid tumors harboring mTOR pathway hyperactivation. This guide provides a comprehensive overview of the mechanism of action, experimental validation, and clinical translation of RMC-5552.
Introduction: Overcoming the Hurdles of mTOR Inhibition
The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many human cancers.[1][2] The mTOR kinase exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[3] While mTORC1 is a critical driver of oncogenesis, the clinical utility of first-generation (rapalogs) and second-generation (ATP-competitive) mTOR inhibitors has been hampered by incomplete target inhibition and dose-limiting toxicities, respectively. Rapalogs only weakly inhibit the phosphorylation of the key tumor suppressor 4EBP1, and dual mTORC1/mTORC2 inhibitors are associated with adverse events such as hyperglycemia due to mTORC2 inhibition.[3][4] RMC-5552 was developed to overcome these challenges through a novel bi-steric and highly selective mechanism of action.[2]
The Bi-Steric Mechanism of Action of RMC-5552
RMC-5552's unique mechanism of action is defined by its ability to simultaneously engage two distinct sites on the mTOR protein within the mTORC1 complex.[5] This bi-steric binding involves:
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Allosteric Site Binding: A rapamycin-like core of the molecule binds to the FKBP12 protein, and this complex then binds to the FRB (FKBP12-Rapamycin Binding) domain on mTOR. This is the mechanism shared with first-generation rapalogs.
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Orthosteric Site Binding: A second pharmacophore, an ATP-competitive inhibitor moiety, is tethered to the rapamycin core via a linker. This part of the molecule occupies the ATP-binding (orthosteric or active) site of the mTOR kinase domain.[6]
This dual engagement results in a deeper and more sustained inhibition of mTORC1 activity compared to agents that only target one site.[2]
Structural Basis for mTORC1 Selectivity
The remarkable selectivity of RMC-5552 for mTORC1 over mTORC2 is a key aspect of its design and is rooted in the structural differences between the two complexes. In mTORC2, the Rictor protein partially occludes the FRB domain, sterically hindering the binding of the RMC-5552-FKBP12 complex.[1] This structural difference is exploited by RMC-5552, leading to potent mTORC1 inhibition while largely sparing mTORC2 function.[1] This selectivity is crucial for mitigating mTORC2-inhibition-related toxicities, such as hyperglycemia.[4]
Downstream Signaling Pathway
The primary consequence of RMC-5552's inhibition of mTORC1 is the robust suppression of phosphorylation of its key downstream substrates, S6 Kinase (S6K) and, most importantly, the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).[4][7]
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Inhibition of 4EBP1 Phosphorylation: Unphosphorylated or hypophosphorylated 4EBP1 binds tightly to the eukaryotic translation initiation factor 4E (eIF4E), preventing it from initiating the translation of a specific subset of mRNAs, many of which encode for proteins involved in cell growth, proliferation, and survival (e.g., MYC).[1][3] RMC-5552's potent inhibition of 4EBP1 phosphorylation restores this natural tumor suppressor function.[8][9]
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Inhibition of S6K Phosphorylation: Inhibition of S6K phosphorylation also contributes to the anti-proliferative effects of RMC-5552.
The following diagram illustrates the signaling pathway targeted by RMC-5552.
Caption: RMC-5552 selectively inhibits mTORC1, preventing 4EBP1 phosphorylation and subsequent protein translation.
Quantitative Data Summary
The potency and selectivity of RMC-5552 have been characterized in various preclinical assays. The following tables summarize key quantitative data.
Table 1: In Vitro Potency and Selectivity of RMC-5552
| Parameter | IC50 (nM) | Cell Line | Notes |
| p-S6K Inhibition | 0.14 | MDA-MB-468 | A measure of mTORC1 inhibition. |
| p-4EBP1 Inhibition | 0.48 | MDA-MB-468 | A key measure of mTORC1 inhibition. |
| p-AKT (S473) Inhibition | 19 | MDA-MB-468 | A measure of mTORC2 inhibition, demonstrating ~40-fold selectivity for mTORC1.[7] |
Table 2: Preclinical In Vivo Efficacy of RMC-5552
| Xenograft Model | Cancer Type | Treatment | Outcome |
| HCC1954 (PIK3CA H1047R) | Breast Cancer | 1 mg/kg, IV weekly | Significant tumor growth inhibition.[4] |
| HCC1954 (PIK3CA H1047R) | Breast Cancer | 3 mg/kg, IV weekly | Tumor stasis.[4] |
| NCI-H2122 (KRAS G12C, STK11 LOF) | NSCLC | RMC-5552 + Sotorasib | Durable tumor regressions. |
Table 3: Clinical Trial (NCT04774952) Efficacy and Safety Overview
| Parameter | Value | Patient Population |
| Disease Control Rate | 64% | 57 patients with advanced solid tumors.[4] |
| Confirmed Partial Response (PR) | 1 patient | Head and Neck Cancer with PTEN mutation (at doses ≥ 6 mg).[8] |
| Treatment-Related Hyperglycemia | 4% | 57 patients with advanced solid tumors.[4] |
| Most Common Treatment-Related Adverse Events | Mucositis (49%), Nausea (44%), Fatigue (42%) | 57 patients with advanced solid tumors.[4] |
Key Experimental Protocols
The mechanism and efficacy of RMC-5552 have been validated through a series of in vitro and in vivo experiments, as well as a Phase 1/1b clinical trial.
In Vitro mTORC1/mTORC2 Inhibition Assay
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Objective: To determine the IC50 values for RMC-5552 against mTORC1 and mTORC2.
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Cell Line: MDA-MB-468 human breast cancer cells are commonly used.
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Methodology:
-
Cells are cultured in appropriate media and seeded in multi-well plates.
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Cells are treated with a serial dilution of RMC-5552 for a specified period (e.g., 2-4 hours).
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Following treatment, cells are lysed.
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Lysates are analyzed for the phosphorylation status of key mTORC1 (p-4EBP1 Thr37/46, p-S6K) and mTORC2 (p-AKT Ser473) substrates using immunoassays such as Meso Scale Discovery (MSD) kits or Western blotting.
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IC50 curves are generated by plotting the percentage of inhibition against the log concentration of RMC-5552.
-
-
Data Analysis: The IC50 values are calculated using non-linear regression analysis. The selectivity index is determined by the ratio of the mTORC2 IC50 to the mTORC1 IC50.
The following diagram outlines the workflow for the in vitro inhibition assay.
Caption: Workflow for determining the in vitro potency and selectivity of RMC-5552.
Preclinical Xenograft Models
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Objective: To evaluate the in vivo anti-tumor activity of RMC-5552.
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Animal Model: Immunodeficient mice (e.g., athymic nude or NSG mice).
-
Methodology (HCC1954 Model Example):
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Cell Culture: HCC1954 human breast cancer cells are cultured in RPMI-1640 medium supplemented with 10% FBS.[10]
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Tumor Implantation: 2-4 million HCC1954 cells are suspended in Matrigel and subcutaneously injected into the flank of each mouse.
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Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³). Mice are then randomized into treatment and vehicle control groups.
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Dosing: RMC-5552 is administered intravenously once weekly at specified doses (e.g., 1 mg/kg and 3 mg/kg).[4]
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Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
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Endpoint: The study concludes when tumors in the control group reach a predetermined size. Tumors may be harvested for pharmacodynamic analysis (e.g., measuring p-4EBP1 levels).
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-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume in the treated groups to the control group. Statistical significance is determined using appropriate tests (e.g., two-way ANOVA).
Phase 1/1b Clinical Trial (NCT04774952)
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Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of RMC-5552 in patients with advanced solid tumors.[7]
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Study Design: An open-label, multicenter, dose-escalation study.[7]
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Patient Population: Adult patients with advanced relapsed or refractory solid tumors that have failed standard therapies.[7] The dose-expansion cohort was planned for patients with tumors harboring specific mTOR pathway mutations.
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Methodology:
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Dose Escalation: Patients were enrolled in cohorts receiving escalating doses of RMC-5552 (ranging from 1.6 mg to 16 mg) administered as a weekly intravenous infusion.[4]
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Safety Monitoring: Patients were monitored for adverse events, with dose-limiting toxicities being a primary endpoint.
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Pharmacokinetics: Plasma samples were collected to determine the pharmacokinetic profile of RMC-5552.
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Efficacy Assessment: Tumor responses were evaluated using RECIST v1.1 criteria.
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Pharmacodynamics: Circulating tumor DNA (ctDNA) was analyzed for clearance of PI3K/mTOR pathway variants as a measure of on-target activity.
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The logical relationship between the preclinical and clinical development of RMC-5552 is depicted below.
Caption: Logical progression from hypothesis to clinical validation for RMC-5552.
Conclusion
RMC-5552 is a pioneering bi-steric inhibitor that achieves potent and selective inhibition of mTORC1. Its unique mechanism of action, which leverages structural differences between mTORC1 and mTORC2, allows for profound suppression of the 4EBP1-eIF4E axis while minimizing off-target toxicities associated with mTORC2 inhibition. Preclinical and early clinical data demonstrate that this selective, on-mechanism activity translates into meaningful anti-tumor effects. RMC-5552 holds significant promise as a monotherapy for tumors with hyperactive mTORC1 signaling and as a key component of combination therapies, particularly with inhibitors of the RAS pathway. Further clinical investigation is warranted to fully define its role in the oncology treatment landscape.
References
- 1. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. altogenlabs.com [altogenlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Dose Escalation of RMC-5552 Monotherapy in Relapsed/Refractory Solid Tumors [clin.larvol.com]
- 9. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
RMC-5552: A Deep Dive into its Selective Inhibition of mTORC1
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of RMC-5552, a novel bi-steric inhibitor highly selective for the mechanistic target of rapamycin complex 1 (mTORC1). We will delve into the rationale behind its development, its mechanism of action, its selectivity profile, and the experimental methodologies used to characterize this promising anti-cancer agent.
Rationale for Development: Overcoming the Limitations of Previous mTOR Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[1] While several generations of mTOR inhibitors have been developed, their clinical utility has been hampered by certain limitations.
First-generation mTOR inhibitors, known as rapalogs (e.g., rapamycin), are allosteric inhibitors that only partially suppress mTORC1 activity, particularly its phosphorylation of the key substrate 4EBP1.[2] Second-generation inhibitors are ATP-competitive, targeting the kinase domain of mTOR and inhibiting both mTORC1 and mTORC2. While more potent, the inhibition of mTORC2 can lead to undesirable side effects, such as hyperglycemia, and can activate feedback loops that promote cell survival.[3]
RMC-5552 was designed as a third-generation, bi-steric inhibitor to address these shortcomings. It combines the features of both rapalogs and ATP-competitive inhibitors to achieve potent and highly selective inhibition of mTORC1 while sparing mTORC2.[2] This selectivity is intended to provide a more favorable therapeutic window by avoiding the toxicities associated with mTORC2 inhibition.[3]
Mechanism of Action: A Novel Bi-Steric Approach
RMC-5552's unique mechanism of action lies in its bi-steric binding to mTORC1. The molecule is a conjugate of a rapamycin analog and an ATP-competitive mTOR kinase inhibitor, connected by a flexible linker.[2] The rapamycin-like moiety binds to FKBP12, and this complex then allosterically binds to the FRB domain of mTOR within the mTORC1 complex. Simultaneously, the kinase inhibitor portion of RMC-5552 occupies the ATP-binding site of mTOR.[4] This dual binding creates a highly potent and durable inhibition of mTORC1 kinase activity.[2]
The selectivity for mTORC1 over mTORC2 is attributed to the partial occlusion of the FRB domain on mTORC2 by its subunit, Rictor.[4] This steric hindrance prevents the efficient binding of the rapamycin-FKBP12 portion of RMC-5552 to mTORC2, thus preserving its function.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for RMC-5552, demonstrating its potency and selectivity.
Table 1: In Vitro Potency and Selectivity of RMC-5552
| Target Readout | Cell Line | IC50 (nM) | Complex Targeted |
| p4EBP1 (T37/46) | MDA-MB-468 | 0.48 | mTORC1 |
| pS6K (T389) | MDA-MB-468 | 0.14 | mTORC1 |
| pAKT (S473) | MDA-MB-468 | 19 | mTORC2 |
Data sourced from TargetMol.[5]
Table 2: Preclinical Pharmacokinetics of RMC-5552 in Mice (1 mg/kg, IP)
| Parameter | Value |
| Cmax (µM) | 1.1 ± 0.1 |
| Tmax (h) | 2 |
| AUC (µM*h) | 12 ± 2 |
Data sourced from Burnett et al., J Med Chem, 2023.[2]
Table 3: Off-Target Kinase Profile of RMC-5552
| Kinase Panel | Concentration | Result |
| ~300 Kinases | 1 µM | <30% inhibition |
| Eurofins Safety Screen 44 | 10 µM | No significant inhibition |
Data sourced from Burnett et al., J Med Chem, 2023.[2][4]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the key methodologies used in the preclinical evaluation of RMC-5552.
Cellular Assays for mTORC1 and mTORC2 Inhibition
Objective: To determine the IC50 values of RMC-5552 for the inhibition of mTORC1 and mTORC2 signaling in a cellular context.
General Methodology (Western Blotting):
-
Cell Culture: MDA-MB-468 breast cancer cells were cultured in appropriate media.
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Compound Treatment: Cells were treated with a dose range of RMC-5552 for a specified period.
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Cell Lysis: Cells were harvested and lysed to extract total protein.
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Protein Quantification: Protein concentration was determined using a standard assay (e.g., BCA assay).
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SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated and total 4EBP1, S6K, and AKT.
-
Detection and Analysis: Membranes were incubated with secondary antibodies and visualized. Band intensities were quantified to determine the concentration of RMC-5552 that resulted in 50% inhibition of substrate phosphorylation (IC50).
A detailed protocol for these cellular assays can be found in the supplementary information of Burnett et al., J Med Chem, 2023.[2]
General Methodology (TR-FRET Assay): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays were also employed to assess the binding affinity of RMC-5552 to the FKBP12-FRB domain. This high-throughput method provides a quantitative measure of the inhibitor's ability to engage its allosteric binding site.
A detailed protocol for the TR-FRET assay can be found in the supplementary information of Burnett et al., J Med Chem, 2023.[2][6]
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of RMC-5552 in a preclinical cancer model.
Methodology:
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Cell Line and Animal Model: MCF-7 human breast cancer cells, which have a PIK3CA activating mutation, were used to establish xenograft tumors in immunodeficient mice.
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Tumor Implantation: MCF-7 cells were implanted subcutaneously into the flanks of the mice.
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Treatment: Once tumors reached a specified size, mice were treated with RMC-5552 administered intraperitoneally (IP) at various doses and schedules.
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Tumor Growth Monitoring: Tumor volume was measured regularly to assess the effect of the treatment.
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Pharmacodynamic Analysis: Tumor samples were collected at different time points to analyze the in vivo inhibition of mTORC1 signaling (e.g., by measuring p4EBP1 levels).
A detailed protocol for the in vivo xenograft studies can be found in Burnett et al., J Med Chem, 2023.[2]
Conclusion
RMC-5552 represents a significant advancement in the development of mTOR inhibitors. Its novel bi-steric mechanism of action confers high potency and exceptional selectivity for mTORC1 over mTORC2. This selectivity profile is anticipated to translate into a better-tolerated therapeutic with a reduced risk of mTORC2-mediated side effects. The preclinical data summarized in this guide provide a strong rationale for the ongoing clinical evaluation of RMC-5552 in patients with tumors characterized by mTORC1 hyperactivation. The detailed experimental methodologies outlined herein should serve as a valuable resource for researchers in the field of oncology and drug development.
References
- 1. Facebook [cancer.gov]
- 2. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. RMC-5552 | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
The Discovery and Synthesis of RMC-5552: A Bi-Steric mTORC1-Selective Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
RMC-5552 is a first-in-class, potent, and selective bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1).[1][2] This novel therapeutic agent operates by simultaneously engaging both the orthosteric and allosteric sites of mTORC1, leading to profound and selective inhibition of its downstream signaling pathways.[1][3] This guide provides a comprehensive overview of the discovery, synthesis, and preclinical profile of RMC-5552, intended for researchers, scientists, and professionals in the field of drug development. The information compiled herein is based on peer-reviewed scientific publications and publicly available clinical trial data.
Introduction: The Rationale for a Bi-Steric mTORC1 Inhibitor
The phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, and its hyperactivation is a common feature in many human cancers.[3][4] The mTOR kinase exists in two distinct multiprotein complexes: mTORC1 and mTORC2. While mTORC1 primarily regulates protein synthesis through phosphorylation of S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4EBP1), mTORC2 is involved in the activation of AKT, a key survival kinase.[4]
First-generation mTOR inhibitors, known as rapalogs, allosterically inhibit mTORC1 but have limited clinical efficacy due to their incomplete suppression of 4EBP1 phosphorylation. Second-generation inhibitors, which target the ATP-binding site of mTOR, inhibit both mTORC1 and mTORC2, but their utility is often hampered by toxicities associated with mTORC2 inhibition, such as hyperglycemia.[4]
To overcome these limitations, a third generation of mTOR inhibitors, termed bi-steric inhibitors, was developed. RMC-5552 exemplifies this class, designed to bind to both the FKBP12-rapamycin-binding (FRB) allosteric site and the ATP-binding active site of mTORC1.[1][3] This dual-binding mechanism confers high potency and selectivity for mTORC1 over mTORC2, leading to robust inhibition of 4EBP1 phosphorylation and potent anti-tumor activity with an improved safety profile.[1][5]
Discovery and Preclinical Profile of RMC-5552
The discovery of RMC-5552 was the result of extensive structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of bi-steric mTORC1 inhibitors.[4] These efforts culminated in a molecule with exceptional biochemical and cellular activity, as summarized in the tables below.
In Vitro Activity and Selectivity
RMC-5552 demonstrates sub-nanomolar potency in inhibiting the phosphorylation of the key mTORC1 substrate 4EBP1 in cellular assays.[4] A critical feature of RMC-5552 is its remarkable selectivity for mTORC1 over mTORC2, which is approximately 40-fold.[1][5] This selectivity is crucial for minimizing the off-target effects associated with previous generations of mTOR inhibitors.
Table 1: In Vitro Potency and Selectivity of RMC-5552
| Assay | Cell Line | IC50 (nM) | Selectivity (mTORC1/mTORC2) | Reference |
| p4EBP1 (T37/46) Inhibition | MDA-MB-468 | 0.48 | ~40-fold | [4] |
| pAKT (S473) Inhibition | MDA-MB-468 | 19 | [6] |
In Vivo Anti-Tumor Efficacy
The potent and selective mTORC1 inhibition by RMC-5552 translates to significant anti-tumor activity in preclinical xenograft models. In a human breast cancer model (HCC1954) with a PIK3CA mutation, RMC-5552 demonstrated dose-dependent tumor growth inhibition.[5]
Table 2: In Vivo Efficacy of RMC-5552 in HCC1954 Xenograft Model
| Dose (mg/kg, IV, weekly) | Tumor Growth Inhibition | Reference |
| 1 | Significant Inhibition | [5] |
| 3 | Tumor Stasis | [5] |
Pharmacokinetic Profile
Pharmacokinetic studies in preclinical models have shown that RMC-5552 exhibits dose-proportional plasma exposure at lower doses, with exposures at clinically relevant doses being consistent with those required for tumor p4EBP1 inhibition.[7]
Table 3: Preclinical Pharmacokinetic Parameters of RMC-5552
| Species | Dosing | Key Findings | Reference |
| Mouse | Intravenous | Dose-proportional exposure at lower doses | [7] |
Synthesis of RMC-5552
The synthesis of RMC-5552 is a complex, multi-step process that involves the strategic modification of the rapamycin macrocycle and its subsequent linkage to an active-site inhibitor. The detailed synthetic scheme is outlined in the Journal of Medicinal Chemistry publication by Burnett et al. and its supplementary information.[4] A simplified conceptual workflow is presented below.
Caption: Conceptual workflow for the synthesis of RMC-5552.
The synthesis presents numerous challenges due to the complex stereochemistry and functional group sensitivity of the rapamycin core.[4] Key steps involve the selective functionalization of the C40 hydroxyl group of rapamycin to introduce a linker, followed by a coupling reaction with the active-site inhibitor moiety.[4]
Mechanism of Action: The mTORC1 Signaling Pathway
RMC-5552 exerts its therapeutic effect by selectively inhibiting the mTORC1 signaling pathway. The diagram below illustrates the central role of mTORC1 and the point of intervention by RMC-5552.
Caption: Simplified mTORC1 signaling pathway and the inhibitory action of RMC-5552.
By inhibiting mTORC1, RMC-5552 prevents the phosphorylation of S6K1 and 4EBP1. The dephosphorylation of 4EBP1 restores its binding to the eukaryotic translation initiation factor 4E (eIF4E), thereby suppressing the translation of key oncogenic proteins and leading to cell cycle arrest and apoptosis in cancer cells.[8]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections provide an overview of the key methodologies employed in the preclinical evaluation of RMC-5552, based on the supplementary information from the primary publication.[8]
Cellular Assays for mTORC1 Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of RMC-5552 on the phosphorylation of mTORC1 substrates.
Cell Line: MDA-MB-468 human breast cancer cells.
Protocol Outline:
-
Cell Culture: MDA-MB-468 cells are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with a serial dilution of RMC-5552 for a specified duration.
-
Cell Lysis: After treatment, cells are lysed to extract proteins.
-
Protein Quantification: Total protein concentration in the lysates is determined.
-
Immunoassay: The levels of phosphorylated 4EBP1 (p4EBP1) and total 4EBP1 are quantified using a sensitive immunoassay (e.g., Meso Scale Discovery).
-
Data Analysis: The ratio of p4EBP1 to total 4EBP1 is calculated, and the IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of RMC-5552 in a relevant in vivo model.
Animal Model: Immunodeficient mice (e.g., nude or SCID).
Tumor Model: Subcutaneous implantation of HCC1954 human breast cancer cells.
Protocol Outline:
-
Tumor Implantation: A suspension of HCC1954 cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Randomization and Treatment: Once tumors reach a predetermined size, mice are randomized into vehicle control and RMC-5552 treatment groups. RMC-5552 is administered intravenously at specified doses and schedules.
-
Efficacy Assessment: Tumor volume and body weight are monitored throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be harvested at various time points after the final dose to assess the levels of p4EBP1 and other biomarkers.
Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic properties of RMC-5552 in vivo.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol Outline:
-
Sample Collection: Blood samples are collected from treated animals at various time points.
-
Plasma Preparation: Plasma is isolated from the blood samples by centrifugation.
-
Sample Preparation: RMC-5552 is extracted from the plasma, typically by protein precipitation.
-
LC-MS/MS Analysis: The concentration of RMC-5552 in the extracted samples is quantified using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), area under the curve (AUC), and half-life (t1/2) are calculated from the plasma concentration-time data.
Caption: Integrated workflow of preclinical evaluation for RMC-5552.
Clinical Development
RMC-5552 is currently being evaluated in a Phase 1/1b clinical trial (NCT04774952) in patients with advanced solid tumors.[1][9] The primary objectives of this study are to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of RMC-5552 monotherapy.[8] Initial results have shown that RMC-5552 is clinically active in tumors with mTORC1 signaling activation at a tolerable dose and schedule.[10]
Conclusion
RMC-5552 represents a significant advancement in the development of mTOR-targeted therapies. Its unique bi-steric mechanism of action confers potent and selective inhibition of mTORC1, leading to robust anti-tumor activity in preclinical models and promising early signals in clinical trials. The detailed understanding of its discovery, synthesis, and mechanism of action provides a solid foundation for its continued development as a potential treatment for a range of cancers with hyperactivated mTORC1 signaling. Further investigation, including combination strategies with other targeted agents, is warranted to fully elucidate the therapeutic potential of RMC-5552.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Bi-steric Inhibitor RMC-5552 Reduces mTORC1 Signaling and Growth in Lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. altogenlabs.com [altogenlabs.com]
RMC-5552: A Deep Dive into its Role in the PI3K/Akt/mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RMC-5552 is a pioneering, investigational, third-generation inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1) that showcases a novel bi-steric mechanism of action. This technical guide provides a comprehensive overview of RMC-5552, focusing on its specific role and interaction within the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling cascade. By selectively and potently inhibiting mTORC1, RMC-5552 aims to overcome the limitations of previous generations of mTOR inhibitors, offering a promising therapeutic strategy for tumors with hyperactivated mTORC1 signaling. This document details the preclinical and clinical data available to date, outlines key experimental methodologies, and provides visual representations of the relevant biological pathways and workflows.
Introduction to the PI3K/Akt/mTOR Pathway and the Rationale for RMC-5552
The PI3K/Akt/mTOR signaling pathway is a crucial intracellular network that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, often through mutations in key components like PIK3CA, PTEN, and TSC1/2, is a common driver of oncogenesis in a wide range of human cancers.[1][2]
mTOR, a serine/threonine kinase, exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[1] mTORC1, the central focus of RMC-5552's action, integrates upstream signals to control protein synthesis and cell growth by phosphorylating key downstream effectors, most notably the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).[1] The phosphorylation of 4EBP1 leads to its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), allowing for the translation of mRNAs crucial for cell proliferation.[1]
First-generation mTOR inhibitors, known as rapalogs, allosterically inhibit mTORC1 but have limited efficacy due to incomplete suppression of 4EBP1 phosphorylation.[1] Second-generation mTOR inhibitors, which are ATP-competitive, inhibit both mTORC1 and mTORC2. This lack of selectivity often leads to dose-limiting toxicities, such as hyperglycemia, due to the inhibition of mTORC2-mediated Akt phosphorylation.[1][2]
RMC-5552 was developed as a third-generation, bi-steric mTORC1-selective inhibitor to address these challenges. It is designed to bind to two distinct sites on mTORC1 simultaneously, leading to profound and selective inhibition of mTORC1 signaling while sparing mTORC2. This unique mechanism is intended to fully suppress 4EBP1 phosphorylation and reactivate its tumor suppressor function, thereby offering a more potent and tolerable therapeutic approach.[3]
Mechanism of Action of RMC-5552
RMC-5552's innovative bi-steric design involves a molecule that links a rapamycin-like moiety with an ATP-competitive mTOR kinase inhibitor. This allows for simultaneous binding to both the allosteric FKBP12-rapamycin-binding (FRB) domain and the orthosteric ATP-binding site of mTOR within the mTORC1 complex. This dual engagement is key to its high potency and selectivity for mTORC1 over mTORC2.[1][2] The structural differences between mTORC1 and mTORC2, particularly the partial occlusion of the FRB domain in mTORC2 by the protein Rictor, are exploited by RMC-5552 to achieve its selectivity.[4]
By potently inhibiting mTORC1, RMC-5552 effectively blocks the phosphorylation of S6K and, crucially, 4EBP1.[5] This leads to the reactivation of 4EBP1, which then binds to and sequesters eIF4E, thereby inhibiting the translation of oncogenic proteins and ultimately leading to cell cycle arrest and apoptosis in cancer cells with a hyperactive PI3K/Akt/mTOR pathway.[3]
Preclinical Data
In Vitro Activity
RMC-5552 has demonstrated potent and selective inhibition of mTORC1 in cellular assays. The table below summarizes the key in vitro activity data.
| Parameter | Cell Line | IC50 (nM) | Selectivity (mTORC1 over mTORC2) | Reference |
| pS6K Inhibition | MDA-MB-468 | 0.14 | ~40-fold | [5] |
| p4EBP1 Inhibition | MDA-MB-468 | 0.48 | ~40-fold | [5] |
| pAkt Inhibition (mTORC2) | MDA-MB-468 | 19 | ~40-fold | [5] |
IC50: Half-maximal inhibitory concentration
In Vivo Activity
Preclinical studies in xenograft models of human cancers have shown the anti-tumor efficacy of RMC-5552.
| Xenograft Model | Cancer Type | Treatment Regimen | Observed Effect | Reference |
| HCC1954 (PIK3CA H1047R) | Breast Cancer | 1 mg/kg, weekly | Significant tumor growth inhibition | [2] |
| HCC1954 (PIK3CA H1047R) | Breast Cancer | 3 mg/kg, weekly | Tumor stasis | [2] |
| MCF-7 | Breast Cancer | 1-10 mg/kg, i.p., once weekly for 28 days | Reduction in tumor volume | [5] |
i.p.: intraperitoneal
Combination Studies
Preclinical evidence suggests that RMC-5552 may have synergistic effects when combined with other targeted therapies, particularly RAS(ON) inhibitors, in tumors with co-occurring mutations.[3] In preclinical models of KRAS-mutated non-small cell lung cancer, the combination of RMC-5552 or the tool compound RMC-6272 with RAS(ON) inhibitors resulted in enhanced tumor apoptosis and durable tumor regressions compared to single-agent treatment.[3]
Clinical Data
RMC-5552 is being evaluated in a Phase 1/1b clinical trial (NCT04774952) in adult patients with advanced solid tumors.[6][7] The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of RMC-5552 monotherapy.[6]
| Clinical Trial Identifier | Phase | Patient Population | Key Findings | Reference |
| NCT04774952 | Phase 1/1b | Adults with relapsed/refractory solid tumors | Dose Escalation: Doses ranged from 1.6 to 12 mg administered intravenously once weekly. Safety: The most common drug-related adverse events were mucositis/stomatitis (43%) and decreased appetite (29%). Grade 3 mucositis/stomatitis was dose-limiting at doses ≥ 10 mg. Efficacy: In an early analysis of 14 patients, at doses of 6 mg and higher, one confirmed partial response (PR) was observed in a patient with head and neck cancer with a PTEN mutation (Objective Response Rate of 20% in this subset), and three patients had stable disease (SD). The overall disease control rate in a later analysis of 57 patients was 64%. | [2][3] |
A key observation from the clinical trial is the low incidence of hyperglycemia, a common side effect of second-generation mTOR inhibitors. This finding supports the mTORC1-selective mechanism of RMC-5552, which spares mTORC2 and its role in glucose metabolism.[2]
Experimental Protocols
In Vitro mTORC1/mTORC2 Selectivity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of RMC-5552 for mTORC1 and mTORC2.
Cell Line: MDA-MB-468 human breast cancer cells.
Methodology:
-
Cell Culture: MDA-MB-468 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, cells are treated with a serial dilution of RMC-5552 for a specified period (e.g., 2 hours).
-
Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membranes are then probed with primary antibodies specific for phosphorylated S6K (pS6K) and phosphorylated 4EBP1 (p4EBP1) as readouts for mTORC1 activity, and phosphorylated Akt (pAkt) as a readout for mTORC2 activity. Total protein levels of S6K, 4EBP1, and Akt are also measured as loading controls.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry. The percentage of inhibition of phosphorylation is calculated for each concentration of RMC-5552 relative to the vehicle-treated control. The IC50 values are then determined by fitting the data to a dose-response curve.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of RMC-5552 in a mouse xenograft model.
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
Cell Line: HCC1954 human breast cancer cells.
Methodology:
-
Tumor Cell Implantation: A suspension of HCC1954 cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.
-
Randomization and Treatment: Once the tumors reach a predetermined size, the mice are randomized into different treatment groups (e.g., vehicle control, RMC-5552 at different dose levels). RMC-5552 is administered, for example, once weekly via intraperitoneal injection.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the vehicle control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Visualizations
Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR pathway and the inhibitory action of RMC-5552 on mTORC1.
Experimental Workflow Diagram
Caption: A generalized workflow for an in vitro mTORC1/mTORC2 selectivity assay.
Conclusion
RMC-5552 represents a significant advancement in the development of mTOR inhibitors. Its unique bi-steric mechanism of action allows for potent and selective inhibition of mTORC1, leading to the effective suppression of 4EBP1 phosphorylation and the potential for a wider therapeutic window compared to previous generations of mTOR inhibitors. Preclinical and early clinical data are promising, demonstrating both single-agent anti-tumor activity and a manageable safety profile, notably with a low incidence of hyperglycemia. Further clinical investigation is warranted to fully elucidate the therapeutic potential of RMC-5552 in patients with tumors driven by a hyperactive PI3K/Akt/mTOR pathway. The ongoing research into combination strategies, particularly with RAS(ON) inhibitors, holds the promise of addressing unmet medical needs in cancers with complex mutational landscapes.
References
- 1. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. NCT04774952 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
Preclinical Anti-Tumor Activity of RMC-5552: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RMC-5552 is a first-in-class, bi-steric, mTORC1-selective inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical models.[1][2][3] By binding to both the FKBP12-rapamycin-binding (FRB) allosteric site and the ATP-competitive catalytic site of mTORC1, RMC-5552 potently and selectively inhibits downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells with hyperactivated mTORC1 pathways.[4][5] This technical guide provides a comprehensive overview of the preclinical data on RMC-5552, including its mechanism of action, cellular and in vivo anti-tumor activity, and detailed experimental protocols.
Mechanism of Action: Selective mTORC1 Inhibition
RMC-5552 was designed to overcome the limitations of previous mTOR inhibitors. First-generation inhibitors (rapalogs) incompletely inhibit 4E-binding protein 1 (4EBP1) phosphorylation, a key downstream effector of mTORC1. Second-generation pan-mTOR inhibitors, while inhibiting 4EBP1, also inhibit mTORC2, leading to dose-limiting toxicities such as hyperglycemia.[5]
RMC-5552's unique bi-steric mechanism allows for potent inhibition of the phosphorylation of key mTORC1 substrates, including 4EBP1 and S6 kinase (S6K), while maintaining a high degree of selectivity for mTORC1 over mTORC2.[1][6] In cell-based assays, RMC-5552 is approximately 40-fold more selective for mTORC1 than mTORC2.[1][7] This selectivity is crucial for mitigating mTORC2-inhibition-related side effects.[8]
The diagram below illustrates the signaling pathway targeted by RMC-5552.
Preclinical Anti-Tumor Activity
Cellular Activity
RMC-5552 demonstrates potent inhibition of mTORC1 signaling in cancer cell lines. This leads to the suppression of cell proliferation and the induction of apoptosis.[4] The selectivity of RMC-5552 for mTORC1 is evident in its differential inhibition of downstream substrates.
| Parameter | IC50 (nM) | Cell Line | Reference |
| pS6K Phosphorylation | 0.14 | MDA-MB-468 | [9][10] |
| p4EBP1 Phosphorylation | 0.48 | MDA-MB-468 | [9][10] |
| pAKT Phosphorylation (mTORC2) | 19 | MDA-MB-468 | [9][10] |
Table 1: In Vitro Potency and Selectivity of RMC-5552
In Vivo Efficacy
RMC-5552 has shown significant, dose-dependent anti-tumor activity in multiple xenograft models of human cancer.
HCC1954 Breast Cancer Xenograft Model:
In a study using the HCC1954 human breast cancer xenograft model, which harbors a PIK3CA H1047R mutation, weekly intraperitoneal administration of RMC-5552 led to robust anti-tumor effects.[1][8]
| Dose (mg/kg, weekly) | Outcome | Reference |
| 1 | Significant tumor growth inhibition | [1][8] |
| 3 | Tumor stasis | [1][8] |
Table 2: Anti-Tumor Activity of RMC-5552 in the HCC1954 Xenograft Model
MCF-7 Breast Cancer Xenograft Model:
In a 28-day study using the MCF-7 breast cancer cell line-derived xenograft (CDX) model (PIK3CA E545K mutation), once-weekly intraperitoneal injections of RMC-5552 resulted in a reduction in tumor volume.[11] The most significant effects were observed at doses of 3 or 10 mg/kg.[11] Both dose regimens were well-tolerated with only modest, cyclical effects on body weight.[11]
| Dose (mg/kg, weekly) | Outcome | Reference |
| 3 | Significant reduction in tumor volume | [11] |
| 10 | Significant reduction in tumor volume | [11] |
Table 3: Anti-Tumor Activity of RMC-5552 in the MCF-7 Xenograft Model
Combination Therapy:
Preclinical studies have also explored the combination of RMC-5552 and its analogue, RMC-6272, with RAS(ON) inhibitors in KRAS-mutated non-small cell lung cancer models. These combinations demonstrated marked combinatorial anti-tumor activity, enhancing tumor apoptosis and resulting in durable tumor regressions compared to single-agent treatments.[2][12]
Experimental Protocols
In Vivo Xenograft Studies
The following provides a generalized workflow for the in vivo xenograft studies described in the preclinical evaluation of RMC-5552.
A detailed protocol for the HCC1954 xenograft study is as follows:[1]
-
Cell Line: HCC1954 human breast cancer cells were maintained in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum.[1]
-
Animal Model: Female BALB/c nude mice (6-8 weeks old) were used.[1]
-
Tumor Inoculation: Mice were subcutaneously inoculated in the right flank with 5 x 10^6 HCC1954 cells in a 1:1 mixture of PBS and Matrigel.[1]
-
Treatment Initiation: Treatment began when the average tumor size reached approximately 165 mm³.[1]
-
Dosing: RMC-5552 was formulated in 5/5/90 (v/w/v) Transcutol/Solutol HS 15/H2O and administered by intraperitoneal injection once weekly.[1]
-
Monitoring: Tumor dimensions and mouse body weight were measured twice a week.[1]
-
Pharmacodynamic Analysis: At the end of the study, tumors were collected at various time points following the final dose for pharmacodynamic analysis.[1]
Conclusion
The preclinical data for RMC-5552 strongly support its development as a potent and selective mTORC1 inhibitor with significant anti-tumor activity. Its unique bi-steric mechanism of action allows for deep and durable inhibition of the mTORC1 pathway while sparing mTORC2, potentially leading to a wider therapeutic window compared to previous generations of mTOR inhibitors. The robust single-agent efficacy in xenograft models and the promising combinatorial activity with RAS inhibitors highlight the potential of RMC-5552 as a valuable therapeutic agent for cancers with hyperactivated mTOR signaling.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. Revolution Medicines Announces Publication of Scientific Paper Describing Novel Class of Anti-Tumor Compounds Targeting mTORC1 | Revolution Medicines [ir.revmed.com]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. JCI - Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 [jci.org]
- 11. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
An In-depth Technical Guide to (32-Carbonyl)-RMC-5552: A Novel Bi-Steric mTORC1-Selective Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(32-Carbonyl)-RMC-5552, more commonly known as RMC-5552, is a first-in-class, potent, and selective bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1).[1] Hyperactivation of the PI3K/mTOR signaling pathway is a common feature in a wide range of human cancers, often mediating resistance to other targeted therapies. RMC-5552 has been developed to address the limitations of previous generations of mTOR inhibitors by demonstrating deep and selective inhibition of mTORC1 over mTORC2. This selective inhibition is designed to suppress the phosphorylation and inactivation of 4EBP1, a critical regulator of oncogene expression, in tumors with hyperactive mTORC1 signaling. Preclinical and early clinical studies have shown promising anti-tumor activity and a manageable safety profile for RMC-5552.[1]
This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to RMC-5552.
Chemical Structure and Properties
The nomenclature "(32-Carbonyl)-RMC-5552" likely refers to a specific modification at the C32 carbonyl group of the rapamycin macrocycle, a key feature in the design of this bi-steric inhibitor. RMC-5552 is synthesized by linking a rapamycin analog to an ATP-competitive mTOR kinase inhibitor. This unique bi-steric mechanism of action, simultaneously engaging both the FRB domain and the ATP-binding site of mTOR, is responsible for its high potency and selectivity for mTORC1.[2]
Table 1: Physicochemical Properties of RMC-5552
| Property | Value | Reference |
| Molecular Formula | C₉₃H₁₃₆N₁₀O₂₄ | [3] |
| Molecular Weight | 1778.13 g/mol | [3] |
| CAS Number | 2382768-62-7 | [3] |
| Target | mTORC1 | [4] |
| Pathway | PI3K/Akt/mTOR | [3] |
Mechanism of Action and Signaling Pathway
RMC-5552 exerts its therapeutic effects by selectively inhibiting mTORC1, a central regulator of cell growth, proliferation, and metabolism. Unlike first-generation mTOR inhibitors (rapalogs), which only partially inhibit 4EBP1 phosphorylation, and second-generation pan-mTOR inhibitors, which also inhibit mTORC2 and can lead to dose-limiting toxicities, RMC-5552's bi-steric binding allows for potent and selective suppression of mTORC1 signaling.[5]
The key steps in the mechanism of action are:
-
Bi-steric Binding: RMC-5552 simultaneously binds to the FKBP12-rapamycin binding (FRB) domain and the ATP-binding site of mTOR within the mTORC1 complex.[6]
-
Selective mTORC1 Inhibition: This dual binding leads to profound and selective inhibition of mTORC1 kinase activity, with approximately 40-fold selectivity over mTORC2.[4]
-
Inhibition of Downstream Effectors: The inhibition of mTORC1 prevents the phosphorylation of its key downstream substrates, eukaryotic initiation factor 4E-binding protein 1 (4EBP1) and ribosomal protein S6 kinase (S6K).[4]
-
Suppression of Protein Synthesis and Cell Growth: The dephosphorylation of 4EBP1 restores its binding to eIF4E, thereby inhibiting cap-dependent translation of oncogenic proteins. Inhibition of S6K also contributes to the suppression of protein synthesis and cell proliferation.[7]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that is frequently dysregulated in cancer. RMC-5552 targets a key node in this pathway.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of RMC-5552 on mTORC1.
Quantitative Data
RMC-5552 has demonstrated potent and selective inhibition of mTORC1 in various preclinical models. The following tables summarize key quantitative data.
Table 2: In Vitro Potency of RMC-5552
| Target | Assay | IC₅₀ (nM) | Reference |
| pS6K (mTORC1) | Cellular Assay | 0.14 | [4] |
| p4EBP1 (mTORC1) | Cellular Assay | 0.48 | [4] |
| pAkt (mTORC2) | Cellular Assay | 19 | [4] |
Table 3: Preclinical Pharmacokinetics of RMC-5552 in Mice (1 mg/kg, IP)
| Parameter | Value | Reference |
| Tₘₐₓ (h) | 2.0 ± 0.0 | [3] |
| Cₘₐₓ (ng/mL) | 5667 ± 1106 | [3] |
| Cₘₐₓ (µM) | 3.19 ± 0.62 | [3] |
| AUCₗₐₛₜ (µg/mLh) | 46089 ± 5320 | [3] |
| AUCₗₐₛₜ (µMh) | 25.9 ± 3.0 | [3] |
| t₁/₂ (h) | 4.8 ± 0.4 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of RMC-5552.
Cell Culture and Treatment
-
Cell Lines: HCC1954 (human breast cancer) and other relevant cancer cell lines with known PI3K/mTOR pathway alterations.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: RMC-5552 is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations for treating cells. A vehicle control (DMSO) is run in parallel.
Western Blotting for Phospho-4EBP1 and Phospho-S6K
This protocol is for assessing the phosphorylation status of mTORC1 downstream effectors.
-
Cell Lysis: After treatment with RMC-5552, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-4EBP1 (Thr37/46), total 4EBP1, phospho-S6K (Thr389), total S6K, and a loading control (e.g., β-actin or GAPDH).[8][9]
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
In Vivo Xenograft Studies
This protocol describes the evaluation of RMC-5552's anti-tumor efficacy in a mouse xenograft model.
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Cell Implantation: HCC1954 cells (5 x 10⁶) are suspended in a 1:1 mixture of PBS and Matrigel and injected subcutaneously into the flank of each mouse.[10]
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times weekly using digital calipers and calculated using the formula: Volume = (width² x length) / 2.[11]
-
Treatment: When tumors reach a volume of approximately 150-200 mm³, mice are randomized into treatment and control groups. RMC-5552 is administered intraperitoneally (IP) or intravenously (IV) at specified doses and schedules (e.g., once weekly).[3]
-
Efficacy Assessment: Tumor growth inhibition is monitored throughout the study. Body weight is also measured as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for biomarker analysis (e.g., Western blotting for p-4EBP1).
Experimental Workflow Diagram
Caption: A generalized workflow for the preclinical evaluation of RMC-5552.
Conclusion
RMC-5552 represents a significant advancement in the development of mTORC1-targeted therapies. Its unique bi-steric mechanism of action confers high potency and selectivity, leading to robust inhibition of mTORC1 signaling and promising anti-tumor activity in preclinical models and early clinical trials. The detailed information and protocols provided in this guide are intended to support further research and development of this novel therapeutic agent for the treatment of cancers with hyperactivated mTORC1 signaling.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Bi-steric Inhibitor RMC-5552 Reduces mTORC1 Signaling and Growth in Lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of RMC-5552, a selective bi-steric inhibitor of mTORC1 that suppresses 4EBP1 phosphorylation, for the treatment of mTORC1-activated tumors including RAS pathway escape - American Chemical Society [acs.digitellinc.com]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. HCC1954 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. veterinarypaper.com [veterinarypaper.com]
RMC-5552: A Technical Overview of Potent and Selective mTORC1 Inhibition Through 4EBP1 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
RMC-5552 is a pioneering, investigational, bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1) that exhibits potent and selective suppression of 4EBP1 phosphorylation.[1][2][3] This document provides a comprehensive technical guide on the mechanism of action, preclinical and clinical data, and key experimental protocols related to the evaluation of RMC-5552's inhibitory effects on the mTORC1 signaling pathway, with a primary focus on the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).
Introduction: Overcoming the Limitations of Previous mTOR Inhibitors
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many human cancers.[2][4] The mammalian target of rapamycin (mTOR) kinase exists in two distinct complexes, mTORC1 and mTORC2.[3][5] While first-generation mTOR inhibitors, known as rapalogs, allosterically inhibit mTORC1, they only weakly suppress the phosphorylation of 4EBP1, a key downstream effector that controls cap-dependent translation of oncogenic proteins.[5][6] Second-generation mTOR kinase inhibitors, while potently inhibiting both mTORC1 and mTORC2, are often associated with dose-limiting toxicities, such as hyperglycemia, due to the inhibition of mTORC2-mediated AKT phosphorylation.[2][6]
RMC-5552 represents a third generation of mTORC1-selective inhibitors.[3] As a bi-steric inhibitor, it is designed to interact with both the ATP-binding site and the FKBP12-rapamycin-binding (FRB) domain of mTORC1.[2] This unique mechanism allows for profound and selective inhibition of mTORC1, leading to robust dephosphorylation of 4EBP1, thereby restoring its tumor suppressor function by sequestering the translation initiation factor eIF4E.[4][7] A key advantage of RMC-5552 is its significant selectivity for mTORC1 over mTORC2, which is approximately 40-fold in cell-based assays, thereby mitigating the undesirable side effects associated with mTORC2 inhibition.[2][3][8]
Mechanism of Action: The mTORC1-4EBP1 Signaling Axis
The mTORC1 complex, when activated by upstream signals such as growth factors and nutrients, phosphorylates several downstream targets, including S6 kinase (S6K) and 4EBP1.[9] Phosphorylation of 4EBP1 at multiple sites, including Thr37 and Thr46, leads to its dissociation from eIF4E.[10] This liberation of eIF4E allows for the assembly of the eIF4F translation initiation complex, promoting the translation of mRNAs encoding for proteins critical for cell growth and proliferation, such as MYC.[9]
RMC-5552 potently inhibits mTORC1 kinase activity, preventing the phosphorylation of 4EBP1.[3] Hypophosphorylated 4EBP1 remains bound to eIF4E, thereby inhibiting cap-dependent translation and exerting an anti-proliferative effect.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of RMC-5552.
Table 1: In Vitro Potency and Selectivity of RMC-5552
| Target | IC50 (nM) | Cell Line | Reference |
| p-4EBP1 (T37/46) | 0.48 | MDA-MB-468 | [5][8][11] |
| p-S6K (T389) | 0.14 | MDA-MB-468 | [8][11] |
| p-AKT (S473) (mTORC2) | 19 | MDA-MB-468 | [5][8][11] |
IC50 values represent the concentration of RMC-5552 required to inhibit 50% of the phosphorylation of the specified target.
Table 2: Preclinical In Vivo Efficacy of RMC-5552
| Xenograft Model | Cancer Type | Dosing Regimen (weekly) | Tumor Growth Inhibition | p-4EBP1 Inhibition | Reference |
| HCC1954 | Breast Cancer (PIK3CA H1047R) | 1 mg/kg | Significant Inhibition | Robust | [2][6] |
| HCC1954 | Breast Cancer (PIK3CA H1047R) | 3 mg/kg | Tumor Stasis | Robust | [2][6] |
| MCF-7 | Breast Cancer (PIK3CA E545K) | 1-10 mg/kg (i.p.) | Dose-dependent reduction in tumor volume | Not specified | [5][11] |
| MYC-driven PDX | Various (HCC, Colorectal, H&N, Ovarian) | 3 or 10 mg/kg | Significant anti-tumor activity | Not specified | [12] |
PDX: Patient-Derived Xenograft; H&N: Head and Neck; HCC: Hepatocellular Carcinoma.
Table 3: RMC-5552 Phase 1 Clinical Trial (NCT04774952) Overview
| Parameter | Details | Reference |
| Patient Population | Advanced solid tumors | [2][7] |
| Dosing | 1.6 to 16 mg IV weekly | [2][7] |
| Efficacy (at ≥6 mg) | 1 Confirmed Partial Response (PTEN-mutated H&N cancer), 3 Stable Disease | [7] |
| Disease Control Rate | 64% | [2] |
| Key Adverse Events | Mucositis/stomatitis, decreased appetite | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot for 4EBP1 Phosphorylation
This protocol outlines the steps for detecting phosphorylated 4EBP1 in cell lysates.
Protocol:
-
Cell Lysis:
-
Treat cells with desired concentrations of RMC-5552 for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.[13]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a Bradford or BCA assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.[14]
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]
-
-
Washing:
-
Repeat the washing step as in step 7.
-
-
Signal Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.[14]
-
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of RMC-5552 on cell viability.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[17]
-
-
Drug Treatment:
-
Treat cells with a serial dilution of RMC-5552. Include untreated and vehicle-only controls.[18]
-
-
Incubation:
-
Incubate the cells for a desired period (e.g., 48-72 hours).
-
-
MTT Addition:
-
Solubilization:
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[17]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.[19]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
-
Conclusion
RMC-5552 is a potent and highly selective bi-steric inhibitor of mTORC1 that effectively suppresses 4EBP1 phosphorylation, a key event in the regulation of oncogenic protein translation.[5][7] Its mechanism of action offers a significant advantage over previous generations of mTOR inhibitors by providing deep and selective mTORC1 inhibition while minimizing mTORC2-related toxicities.[2][3] The preclinical and initial clinical data demonstrate promising anti-tumor activity in tumors with hyperactivated mTORC1 signaling.[2][7] The experimental protocols provided herein offer a framework for the continued investigation and characterization of RMC-5552 and other novel mTORC1 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.revmed.com [ir.revmed.com]
- 5. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. RMC-5552 | mTORC1 Inhibitor | mTORC1 inhibitor | TargetMol [targetmol.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Regulation of 4E-BP1 phosphorylation: a novel two-step mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biorxiv.org [biorxiv.org]
- 13. actome.de [actome.de]
- 14. benchchem.com [benchchem.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. mdpi.com [mdpi.com]
- 18. Inhibition of mTORC2 Induces Cell-Cycle Arrest and Enhances the Cytotoxicity of Doxorubicin by Suppressing MDR1 Expression in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
RMC-5552: A Technical Overview of Initial Clinical Findings in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the core mechanism of action, experimental protocols, and initial clinical findings for RMC-5552, a first-in-class, bi-steric, mTORC1-selective inhibitor, in patients with advanced solid tumors. The information is based on preclinical data and results from the first-in-human, Phase 1/1b clinical trial (NCT04774952).
Introduction: Targeting the PI3K/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its hyperactivation, often driven by mutations in genes like PIK3CA, PTEN, TSC1/2, or crosstalk with other oncogenic drivers like RAS, is a common feature in many human cancers.[2][3] While the mechanistic target of rapamycin (mTOR) has been an attractive therapeutic target, the clinical utility of previous inhibitors has been constrained.
-
First-generation inhibitors (Rapalogs): These allosteric inhibitors only partially suppress mTOR complex 1 (mTORC1) and do not effectively inhibit the phosphorylation of a key substrate, 4E-binding protein 1 (4EBP1), limiting their anti-tumor activity.[3][4]
-
Second-generation inhibitors (pan-mTOR inhibitors): These ATP-competitive kinase inhibitors block both mTORC1 and mTORC2. However, the inhibition of mTORC2 often leads to dose-limiting toxicities, particularly hyperglycemia, by disrupting AKT phosphorylation and insulin regulation.[2]
RMC-5552 was developed to overcome these limitations. As a third-generation, bi-steric inhibitor, it is designed to potently and selectively inhibit mTORC1 while sparing mTORC2, thereby maximizing therapeutic efficacy and improving tolerability.[2][4]
Mechanism of Action of RMC-5552
RMC-5552 is a potent, bi-steric small molecule that interacts with both the allosteric (rapamycin-binding FRB domain) and orthosteric (ATP-binding) sites of mTOR within the mTORC1 complex.[4][5] This dual-binding mechanism leads to profound inhibition of mTORC1 kinase activity.[1]
Key aspects of its mechanism include:
-
Potent Substrate Inhibition: RMC-5552 strongly inhibits the phosphorylation of key mTORC1 downstream substrates, including ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).[4][6] The effective inhibition of 4EBP1 phosphorylation releases its suppression of the tumor suppressor eIF4E, a key differentiator from rapalogs.[3][7]
-
High Selectivity for mTORC1: In cell-based assays, RMC-5552 demonstrates approximately 40-fold selectivity for mTORC1 over mTORC2.[8][9][10] This selectivity avoids the mTORC2-mediated hyperglycemia that has limited other pan-mTOR inhibitors.[2][11] By sparing mTORC2, the inhibitor does not significantly affect the phosphorylation of AKT, a crucial node in insulin signaling.[9]
The diagram below illustrates the signaling pathway and the specific inhibitory action of RMC-5552.
Experimental Protocols
Preclinical Assays
-
In Vitro Kinase Assays: The inhibitory activity of RMC-5552 was determined against mTORC1 and mTORC2. The IC₅₀ values for the inhibition of phosphorylation of key substrates were measured in cell lines such as MDA-MB-468. For RMC-5552, the IC₅₀ values for inhibiting pS6K and p4EBP1 were 0.14 nM and 0.48 nM, respectively, while the IC₅₀ for inhibiting pAKT (a marker of mTORC2 activity) was 19 nM, confirming its ~40-fold selectivity for mTORC1.[9][10]
-
In Vivo Xenograft Models: The anti-tumor activity of RMC-5552 was evaluated in various human cancer xenograft models. For instance, in an HCC1954 breast cancer model (PIK3CA H1047R mutant), weekly doses of 1 mg/kg significantly inhibited tumor growth, while 3 mg/kg resulted in tumor stasis.[2] In an MCF-7 breast cancer xenograft model, weekly intraperitoneal injections of RMC-5552 (1-10 mg/kg) for 28 days led to a reduction in tumor volume.[9] These studies established an effective dose range and schedule and confirmed on-target pharmacodynamic effects through measurement of p4EBP1 inhibition in tumor tissue.[2][7]
Phase 1/1b Clinical Trial (NCT04774952) Protocol
This first-in-human, open-label, multicenter, dose-escalation study was designed to evaluate RMC-5552 in patients with advanced solid tumors.[2][6]
-
Objectives:
-
Patient Population: Eligible patients were adults (≥18 years) with advanced solid tumors for whom standard-of-care therapy was ineffective, intolerable, or unavailable. Key inclusion criteria included an Eastern Cooperative Oncology Group (ECOG) performance status of ≤1 and adequate organ function.[2] Patients with primary central nervous system tumors were excluded.[2]
-
Treatment Plan: RMC-5552 was administered as a weekly intravenous infusion in escalating dose cohorts, ranging from 1.6 mg to 16 mg.[2][11]
-
Toxicity Management (Mucositis Prophylaxis): To manage mucositis, a known toxicity of mTOR inhibitors, a prophylaxis protocol was implemented. Patients used a dexamethasone mouthwash, with some cohorts also using a tacrolimus mouthwash (TM). The rationale for TM is that tacrolimus binds to FKBP12, the protein that presents RMC-5552 to mTORC1, thereby locally blocking the drug's mechanism of action in the oral mucosa.[11][12]
The workflow for the dose-escalation phase of the trial is depicted below.
Initial Clinical Findings
The initial findings are from the Phase 1/1b study, which evaluated 57 patients across dose levels from 1.6 to 16 mg weekly.[11]
Safety and Tolerability
RMC-5552 was found to be active at tolerable doses.[11] The safety profile was consistent with mTORC1 inhibition.
-
Common Adverse Events: The most frequently reported treatment-related adverse events (TRAEs) were generally low-grade.[6][11]
-
Hyperglycemia: Consistent with its mTORC1-selective mechanism, the incidence of treatment-related hyperglycemia was low (4%) and was not dose-limiting.[6][11]
-
Mucositis Management: Mucositis/stomatitis was the most common dose-limiting toxicity.[7] However, the implementation of prophylactic tacrolimus mouthwash significantly reduced its incidence and severity, enabling further dose escalation.[11][12] In the 8-12 mg dose range, the rate of mucositis was 65% without the mouthwash versus 31% with it.[6][11]
Table 1: Summary of Common Treatment-Related Adverse Events (TRAEs) (Any Grade)
| Adverse Event | Frequency | Citation |
|---|---|---|
| Mucositis / Stomatitis | 49% | [6][11] |
| Nausea | 44% | [6][11] |
| Fatigue | 42% | [6][11] |
| Decreased Appetite | 32% | [12] |
| Vomiting | 23% | [12] |
| Hyperglycemia | 4% |[6][11][12] |
Preliminary Efficacy
RMC-5552 demonstrated promising signs of anti-tumor activity in a heavily pre-treated patient population.[7][11]
-
Disease Control: The overall disease control rate (DCR) was 64%.[6][11]
-
Objective Responses: Durable responses were observed in patients with tumors harboring mTOR pathway alterations.[7][11]
-
Molecular Responses: Clearance of PI3K/mTOR pathway variants in circulating tumor DNA (ctDNA) was observed, providing molecular evidence of on-target activity.[6][11]
Table 2: Summary of Preliminary Efficacy Results (NCT04774952)
| Efficacy Parameter | Result | Patient Details / Notes | Citation |
|---|---|---|---|
| Disease Control Rate (DCR) | 64% | Across all evaluable patients | [6][11] |
| Complete Response (CR) | 1 Patient | Endometrial cancer with PTEN and PIK3CA alterations; response ongoing >6 months as of June 2024. | [11] |
| Partial Response (PR) | 1 Patient | Head and neck cancer with a pathogenic PTEN mutation (observed in an early analysis of 5 patients). | [3][7] |
| Partial Response (PR) | 1 Patient | Salivary gland tumor with a PTEN mutation; 78% tumor reduction, duration of 16 months. | [12] |
| Molecular Response | Observed | Clearance of PI3K/mTOR pathway variants in ctDNA. |[6][11] |
Conclusion and Future Directions
The initial clinical findings from the first-in-human trial of RMC-5552 are encouraging. The data show that this first-in-class bi-steric, mTORC1-selective inhibitor is clinically active at tolerable doses in patients with advanced solid tumors.[7][11] The selective inhibition of mTORC1 successfully mitigates the hyperglycemia associated with pan-mTOR inhibitors, and targeted prophylaxis has proven effective in managing mucositis.[2][11]
The observed clinical responses in patients with mTOR pathway-activated tumors, coupled with molecular evidence of on-target activity, validate the therapeutic hypothesis.[11] Dose optimization is ongoing, and these promising early results support the continued development of RMC-5552, both as a monotherapy and potentially as a combination agent for tumors reliant on mTOR signaling.[7][12]
References
- 1. Facebook [cancer.gov]
- 2. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. JCI - Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 [jci.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for RMC-5552 in KRAS-Mutated Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-5552 is a potent and selective, first-in-class, bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1).[1][2][3] Hyperactivation of the mTORC1 signaling pathway is a key driver in various cancers, including those with KRAS mutations. RMC-5552 is designed to bind to two distinct sites on mTORC1, leading to profound and selective inhibition of its activity.[2] This unique mechanism of action results in the suppression of phosphorylation of downstream effectors like 4E-BP1 and S6K, ultimately inhibiting protein translation and inducing apoptosis in cancer cells.[1] Preclinical studies have demonstrated the anti-tumor activity of RMC-5552, both as a monotherapy and in combination with KRAS inhibitors, in various cancer models, including those with KRAS mutations.[1][4]
These application notes provide a comprehensive overview of the use of RMC-5552 in KRAS-mutated cancer models, including its mechanism of action, preclinical data, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
RMC-5552 is a bi-steric inhibitor that targets mTORC1 with high selectivity over mTORC2.[2] The mTORC1 pathway is a critical regulator of cell growth and proliferation. In many KRAS-mutated cancers, this pathway is aberrantly activated. RMC-5552's dual binding to mTORC1 leads to effective inhibition of the phosphorylation of its key downstream substrates:
-
4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1): Inhibition of 4E-BP1 phosphorylation leads to its binding to eIF4E, preventing the initiation of cap-dependent translation of key oncogenic proteins.[1]
-
S6K (ribosomal protein S6 kinase): Inhibition of S6K phosphorylation disrupts ribosome biogenesis and protein synthesis.[1]
By inhibiting these critical downstream effectors, RMC-5552 effectively blocks protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells with a dependency on the mTORC1 pathway.
Quantitative Data
The following tables summarize the available quantitative data for RMC-5552 from preclinical studies.
Table 1: In Vitro Potency of RMC-5552
| Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| p-S6K | 0.14 | MDA-MB-468 | Western Blot | [2] |
| p-4EBP1 | 0.48 | MDA-MB-468 | Western Blot | [2] |
| p-AKT (mTORC2) | 19 | MDA-MB-468 | Western Blot | [2] |
Table 2: In Vivo Efficacy of RMC-5552 in a PIK3CA-Mutant Breast Cancer Xenograft Model (MCF-7)
| Treatment Group | Dosing Schedule | Tumor Growth | Reference |
| Vehicle | - | Progressive Growth | [1] |
| RMC-5552 (3 mg/kg) | Once weekly, intraperitoneal | Tumor Volume Reduction | [1] |
| RMC-5552 (10 mg/kg) | Once weekly, intraperitoneal | Significant Tumor Volume Reduction | [1] |
Note: While specific tumor growth inhibition percentages for KRAS-mutated models are not publicly available in tabular format, studies have reported marked combinatorial anti-tumor activity and durable tumor regressions when RMC-5552 or its tool compound RMC-6272 are combined with RAS(ON) inhibitors in KRAS-mutated non-small cell lung cancer (NSCLC) preclinical models.[1][4]
Experimental Protocols
Detailed protocols for key experiments to evaluate the efficacy of RMC-5552 in KRAS-mutated cancer models are provided below.
In Vitro Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of RMC-5552 on the viability of KRAS-mutated cancer cell lines.
Materials:
-
KRAS-mutated cancer cell lines (e.g., A549, H358, H2122)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
RMC-5552 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of RMC-5552 in complete medium. A typical concentration range would be from 0.1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the RMC-5552 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After 72 hours, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the RMC-5552 concentration and determine the IC50 value using a non-linear regression analysis.
-
Western Blot Analysis of mTORC1 Pathway Inhibition
This protocol is for assessing the pharmacodynamic effects of RMC-5552 on the mTORC1 signaling pathway in KRAS-mutated cancer cells.
Materials:
-
KRAS-mutated cancer cell lines
-
6-well plates
-
RMC-5552
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-p-S6K (Thr389), anti-S6K, anti-Actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of RMC-5552 for a specified time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
In Vivo Xenograft Studies in KRAS-Mutated Cancer Models
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of RMC-5552 in a mouse xenograft model of KRAS-mutated cancer.
Materials:
-
Immunodeficient mice (e.g., nude or NSG mice)
-
KRAS-mutated cancer cells
-
Matrigel (optional)
-
RMC-5552 formulation for in vivo administration
-
Vehicle control
-
Calipers
-
Analytical balance
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of KRAS-mutated cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle, RMC-5552 monotherapy, combination therapy with a KRAS inhibitor).
-
-
Drug Administration:
-
Administer RMC-5552 at the desired dose and schedule (e.g., 3-10 mg/kg, once weekly, via intraperitoneal or intravenous injection).
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the general health of the animals.
-
-
Endpoint and Tissue Collection:
-
Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be snap-frozen for pharmacodynamic analysis (e.g., Western blotting for p-4EBP1) and another portion can be fixed in formalin for immunohistochemistry.
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (% TGI) for each treatment group compared to the vehicle control.
-
Analyze the pharmacodynamic markers in the tumor tissues to confirm target engagement.
-
Conclusion
RMC-5552 is a promising therapeutic agent for the treatment of KRAS-mutated cancers with aberrant mTORC1 signaling. Its unique bi-steric mechanism of action allows for potent and selective inhibition of mTORC1, leading to significant anti-tumor activity. The protocols provided in these application notes offer a framework for researchers to further investigate the efficacy and mechanism of RMC-5552 in relevant preclinical models. Further studies are warranted to explore the full potential of RMC-5552, both as a monotherapy and in combination with other targeted agents, for the treatment of KRAS-driven malignancies.
References
- 1. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
Application Notes and Protocols: RMC-5552 in Combination with RAS(ON) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-5552 is a first-in-class, potent, and selective bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1).[1] Its unique mechanism of action, which involves binding to two distinct sites on mTORC1, allows for profound and selective inhibition of this key signaling node while sparing mTORC2. A critical feature of RMC-5552 is its ability to fully suppress the phosphorylation of 4E-binding protein 1 (4EBP1), a downstream effector of mTORC1 that controls the translation of key oncogenic proteins.[1] This overcomes a key limitation of previous generations of mTOR inhibitors, such as rapalogs.[1]
The RAS signaling pathway is one of the most frequently mutated pathways in human cancers, leading to uncontrolled cell growth and proliferation. While direct inhibitors of RAS, particularly for the KRAS G12C mutation, have shown clinical promise, resistance often emerges. The mTORC1 pathway is a critical downstream effector of RAS signaling, and its activation can mediate resistance to RAS inhibitors.[1] This has led to the rational combination of RMC-5552 with RAS(ON) inhibitors to create a more durable and potent anti-cancer effect.
These application notes provide a summary of the preclinical and clinical data for RMC-5552 in combination with RAS(ON) inhibitors, detailed protocols for key experimental assays, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action and Rationale for Combination Therapy
RMC-5552's bi-steric inhibition of mTORC1 leads to the dephosphorylation and activation of the tumor suppressor 4EBP1. Activated 4EBP1 binds to the eukaryotic initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex and thereby inhibiting cap-dependent translation of oncogenic proteins such as c-Myc and Cyclin D1.
RAS proteins, when in their active GTP-bound state (RAS-ON), activate multiple downstream signaling pathways, including the PI3K/AKT/mTOR pathway. Hyperactivation of this pathway is a common feature in RAS-driven cancers and can lead to resistance to therapies targeting the RAS-MAPK pathway. By combining a RAS(ON) inhibitor with RMC-5552, both the primary RAS signaling and a key resistance pathway are simultaneously blocked, leading to a synergistic anti-tumor effect. Preclinical studies have demonstrated that this combination enhances apoptosis and leads to more durable tumor regressions compared to either agent alone.[1][2]
Figure 1: Simplified signaling pathway of RMC-5552 and RAS(ON) inhibitors.
Data Presentation
Preclinical Activity of RMC-5552 in Combination with RAS(ON) Inhibitors
Preclinical studies have consistently demonstrated the synergistic anti-tumor activity of RMC-5552 (or its tool compound RMC-6272) when combined with RAS(ON) inhibitors in various cancer models.
| Model System | RAS Mutation | RAS(ON) Inhibitor | Key Findings | Reference |
| Non-Small Cell Lung Cancer (NSCLC) Xenografts | KRAS G12C | Sotorasib | Enhanced tumor apoptosis and durable tumor regressions compared to single agents. | [1][2] |
| NSCLC Patient-Derived Xenografts (PDX) | KRAS G12C | Covalent KRAS G12C inhibitor | Induced tumor regressions in a model resistant to KRAS G12C inhibitor monotherapy. | [3] |
Clinical Evaluation of RMC-5552
A Phase 1/1b clinical trial (NCT04774952) is currently evaluating the safety, tolerability, and preliminary efficacy of RMC-5552 as a monotherapy and in combination with other agents.
| Parameter | Value | Reference |
| Trial Identifier | NCT04774952 | [1] |
| Phase | 1/1b | [1] |
| Patient Population | Advanced solid tumors | [1] |
| Monotherapy Dose Levels | 1.6 to 12 mg IV weekly | [1][2] |
| Common Drug-Related Adverse Events (>25%) | Mucositis/stomatitis (43%), Decreased appetite (29%) | [2] |
| Preliminary Efficacy (Monotherapy, ≥6 mg) | 1 Confirmed Partial Response (PR) in a patient with PTEN-mutated head and neck cancer, 3 patients with Stable Disease (SD). | [1] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of RMC-5552 and a RAS(ON) inhibitor, alone and in combination, on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., KRAS-mutant NSCLC line)
-
Complete growth medium
-
RMC-5552 and RAS(ON) inhibitor (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of RMC-5552 and the RAS(ON) inhibitor in culture medium.
-
For combination studies, prepare a matrix of concentrations for both drugs.
-
Remove the medium from the wells and add 100 µL of medium containing the desired drug concentrations. Include vehicle-only controls.
-
Incubate for 72 hours (or a desired time course) at 37°C.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot dose-response curves and determine IC50 values.
-
For combination studies, use software such as CompuSyn to calculate combination indices (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Figure 2: Experimental workflow for the in vitro cell viability (MTT) assay.
Western Blotting for Phospho-4EBP1
This protocol is for assessing the pharmacodynamic effect of RMC-5552 on its direct target, 4EBP1.
Materials:
-
Treated cells or tumor tissue lysates
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-4EBP1 (Thr37/46), rabbit anti-total 4EBP1, and mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
For tumor tissues, homogenize in lysis buffer on ice.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-4EBP1) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
If necessary, strip the membrane using a mild stripping buffer.
-
Re-probe with antibodies for total 4EBP1 and a loading control (e.g., β-actin) to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-4EBP1 signal to the total 4EBP1 signal and the loading control.
-
In Vivo Tumor Xenograft Study
This protocol is for evaluating the anti-tumor efficacy of RMC-5552 and a RAS(ON) inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line (e.g., KRAS-mutant NSCLC)
-
Matrigel (optional)
-
RMC-5552 and RAS(ON) inhibitor formulations for in vivo administration
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject 1-10 million cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, RMC-5552 alone, RAS(ON) inhibitor alone, Combination).
-
-
Drug Administration:
-
Administer the drugs and vehicle according to the desired dose and schedule (e.g., oral gavage, intraperitoneal injection).
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Efficacy Assessment:
-
Continue to measure tumor volumes throughout the study.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, or at specific time points, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting for p4EBP1) as described in the protocol above.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the anti-tumor efficacy between groups.
-
Generate a waterfall plot to show the percentage change in tumor volume for individual tumors at the end of the study.
-
Figure 3: Workflow for an in vivo tumor xenograft study.
Conclusion
The combination of the novel bi-steric mTORC1 inhibitor, RMC-5552, with RAS(ON) inhibitors represents a promising therapeutic strategy for RAS-addicted cancers. The preclinical data strongly support the synergistic anti-tumor activity of this combination, and the ongoing clinical trials will provide crucial insights into its safety and efficacy in patients. The protocols provided herein offer a framework for researchers to further investigate this and other combination therapies in a preclinical setting.
References
Application Notes and Protocols for RMC-5552 Administration in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-5552 is a potent and selective bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1).[1][2] It is a third-generation mTOR inhibitor designed to overcome the limitations of previous generations by potently inhibiting the phosphorylation of the tumor suppressor 4E-binding protein 1 (4EBP1), a critical regulator of protein translation.[1][3] RMC-5552 exhibits significant anti-tumor activity in various preclinical cancer models, both as a monotherapy and in combination with other targeted agents, such as RAS(ON) inhibitors.[1] These application notes provide detailed protocols for the preclinical administration of RMC-5552 to aid researchers in designing and executing robust in vivo studies.
Mechanism of Action
RMC-5552 selectively binds to and inhibits the serine/threonine kinase activity of mTORC1. This inhibition prevents the phosphorylation of downstream mTORC1 substrates, including ribosomal protein S6 kinase (S6K) and, importantly, 4EBP1.[3][4][5] The dephosphorylation of 4EBP1 restores its binding to the eukaryotic translation initiation factor 4E (eIF4E), thereby inhibiting cap-dependent mRNA translation and leading to cell cycle arrest and apoptosis in tumor cells with upregulated mTORC1 signaling.[5] RMC-5552 demonstrates approximately 40-fold selectivity for mTORC1 over mTORC2, which is thought to mitigate some of the toxicities, such as hyperglycemia, associated with less selective mTOR inhibitors.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data for RMC-5552 from preclinical studies.
Table 1: In Vitro Inhibitory Activity of RMC-5552
| Target | IC50 (nM) | Assay System |
| pS6K | 0.14 | Cell-based assay |
| p4EBP1 | 0.48 | Cell-based assay |
| pAKT (mTORC2) | 19 | Cell-based assay |
Data sourced from MedchemExpress product information.[2]
Table 2: Preclinical Pharmacokinetics of RMC-5552 in Mice
| Dose (mg/kg) | Route | Tmax (h) | Cmax (μM) | AUClast (μM·h) | t1/2 (h) | Vehicle |
| 1 | IP | 2.0 | 3.19 | 25.9 | 4.8 | transcutol/solutol HS15/H2O (5%/5%/90%) |
Data from a study in male Balb/c mice.[4]
Table 3: Preclinical Efficacy of RMC-5552 in Xenograft Models
| Cancer Model | Cell Line | Dosing Regimen | Outcome |
| Breast Cancer | HCC1954 (PIK3CA H1047R) | 1 mg/kg, IP, weekly | Significant tumor growth inhibition |
| Breast Cancer | HCC1954 (PIK3CA H1047R) | 3 mg/kg, IP, weekly | Tumor stasis |
| Breast Cancer | MCF-7 (PIK3CA E545K) | 1-10 mg/kg, IP, weekly for 28 days | Dose-dependent reduction in tumor volume |
| KRAS-mutated NSCLC | Various models | In combination with RAS(ON) inhibitors | Enhanced tumor apoptosis and durable tumor regressions |
Data compiled from multiple preclinical studies.[1][3][4]
Signaling Pathway and Experimental Workflow
RMC-5552 Mechanism of Action in the mTORC1 Pathway
Caption: RMC-5552 inhibits mTORC1, preventing phosphorylation of 4EBP1 and S6K.
Preclinical Experimental Workflow for RMC-5552
Caption: A typical workflow for evaluating RMC-5552 in preclinical xenograft models.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Human Breast Cancer Xenograft Model
This protocol describes a typical in vivo efficacy study of RMC-5552 using a human breast cancer cell line xenograft model in immunodeficient mice.
1. Materials and Reagents
-
Cell Line: HCC1954 human breast cancer cells (or other relevant cell line)
-
Animals: Female athymic nude mice (6-8 weeks old)
-
RMC-5552: Obtained from a reputable supplier
-
Vehicle Solution: 5% Transcutol, 5% Solutol HS15, 90% Water for Injection (or 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2][4]
-
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin
-
Matrigel: Basement membrane matrix
-
Anesthetics: Isoflurane or ketamine/xylazine cocktail
-
Calipers: For tumor measurement
-
Syringes and Needles: Appropriate sizes for cell implantation and drug administration
2. Cell Culture and Implantation
-
Culture HCC1954 cells according to standard protocols.
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth.
3. Dosing and Administration
-
Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the RMC-5552 dosing solution in the chosen vehicle. For example, for a 1 mg/kg dose in a 20g mouse, prepare a solution at a concentration of 0.1 mg/mL to administer 200 µL.
-
Administer RMC-5552 or vehicle control via intraperitoneal (IP) injection once weekly.[3]
-
Record the body weight of each mouse twice weekly.
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
4. Endpoint and Tissue Collection
-
The study endpoint can be defined by a specific tumor volume, a predetermined number of treatment days (e.g., 28 days), or signs of unacceptable toxicity (e.g., >20% body weight loss).
-
At the endpoint, euthanize the mice according to approved institutional guidelines.
-
For pharmacodynamic (PD) analysis, tumors can be collected at various time points (e.g., 4, 24, 48, and 72 hours) after the final dose.[3]
-
Excise the tumors, weigh them, and either snap-freeze them in liquid nitrogen for biochemical analysis or fix them in formalin for immunohistochemistry.
Protocol 2: Pharmacodynamic Analysis of mTORC1 Inhibition
This protocol outlines the procedure for assessing the pharmacodynamic effects of RMC-5552 on its target pathway in tumor tissue.
1. Materials and Reagents
-
Tumor Lysates: Prepared from tumors collected in Protocol 1.
-
Lysis Buffer: Complete lysis buffer (e.g., from Meso Scale Discovery kits).
-
Protein Assay Kit: (e.g., BCA assay)
-
ELISA Kits: Meso Scale Discovery (MSD) Phospho-4EBP1 (Thr37/46) and Phospho-S6RP (Ser240/244) Whole Cell Lysate Kits.[3]
-
Plate Reader: Capable of reading MSD plates.
2. Sample Preparation
-
Homogenize the snap-frozen tumor samples in complete lysis buffer using a bead shaker.[3]
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples with lysis buffer.
3. Phosphoprotein Analysis
-
Perform the MSD ELISA for p4EBP1 and pS6RP according to the manufacturer's instructions.[3]
-
Briefly, add the normalized lysates to the pre-coated plates and incubate.
-
Wash the plates and add the detection antibody.
-
After another incubation and wash step, add the read buffer and analyze the plates on a compatible plate reader.
-
Quantify the levels of p4EBP1 and pS6RP relative to the total protein concentration or a housekeeping protein.
Conclusion
These protocols provide a framework for the preclinical evaluation of RMC-5552. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data on the efficacy and mechanism of action of this promising mTORC1 inhibitor. It is recommended that all animal procedures be performed in accordance with institutional guidelines and approved animal care and use protocols.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing RMC-5552 Efficacy in Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-5552 is a potent and selective bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1).[1] Unlike previous generations of mTOR inhibitors, RMC-5552 is designed to simultaneously bind to two distinct sites on mTORC1, leading to profound inhibition of its activity while maintaining selectivity over mTORC2. This unique mechanism of action results in the robust suppression of the phosphorylation of key mTORC1 substrates, including the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1) and the ribosomal protein S6 kinase (S6K).[1] The PI3K/mTOR signaling pathway is frequently hyperactivated in a wide range of human cancers, making it a critical target for therapeutic intervention.[2] Preclinical studies have demonstrated the anti-tumor activity of RMC-5552 in various cancer models, suggesting its potential as a promising therapeutic agent.[3]
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a vital platform for preclinical cancer research.[4][5][6] These models are known to better recapitulate the histological and genetic heterogeneity of human tumors compared to traditional cell line-derived xenografts.[4][7] This increased fidelity makes PDX models a more predictive tool for evaluating the efficacy of novel anti-cancer agents like RMC-5552.[6]
These application notes provide detailed protocols for assessing the efficacy of RMC-5552 in patient-derived xenograft models, encompassing study design, experimental procedures, and data analysis.
Data Presentation
Table 1: In Vivo Efficacy of RMC-5552 in Patient-Derived Xenograft Models
| PDX Model ID | Cancer Type | RMC-5552 Dose (mg/kg, weekly) | Treatment Duration (Days) | Tumor Growth Inhibition (%) | Best Response |
| PDX-CRC-001 | Colorectal Cancer | 1 | 21 | Data not available | Data not available |
| 3 | 21 | Data not available | Data not available | ||
| PDX-NSCLC-005 | Non-Small Cell Lung Cancer | 1 | 28 | Data not available | Data not available |
| 3 | 28 | Data not available | Data not available | ||
| PDX-BC-012 | Breast Cancer | 1 | 21 | Data not available | Data not available |
| 3 | 21 | Data not available | Data not available |
Note: This table is a template. Specific quantitative data from RMC-5552 studies in PDX models should be inserted based on experimental results.
Table 2: Pharmacodynamic Effects of RMC-5552 in PDX Tumor Tissue
| PDX Model ID | RMC-5552 Dose (mg/kg) | Timepoint (post-dose) | p-4EBP1 (Thr37/46) Inhibition (%) | p-S6 (Ser240/244) Inhibition (%) | Ki-67 Positive Cells (%) |
| PDX-CRC-001 | 3 | 24h | Data not available | Data not available | Data not available |
| 72h | Data not available | Data not available | Data not available | ||
| PDX-NSCLC-005 | 3 | 24h | Data not available | Data not available | Data not available |
| 72h | Data not available | Data not available | Data not available |
Note: This table is a template. Specific quantitative data from pharmacodynamic analyses of RMC-5552 in PDX models should be inserted based on experimental results.
Experimental Protocols
Establishment and Maintenance of Patient-Derived Xenografts
This protocol outlines the general procedure for the establishment and passaging of PDX models.
Materials:
-
Fresh patient tumor tissue
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Sterile surgical instruments
-
Culture media (e.g., DMEM or RPMI with serum and antibiotics)
-
Matrigel (optional)
Procedure:
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from consented patients under sterile conditions. Transport the tissue in culture media on ice.
-
Implantation (P0 Generation):
-
Anesthetize the recipient mouse.
-
Implant a small fragment (approx. 3x3x3 mm) of the tumor tissue subcutaneously into the flank of the mouse.[8] Co-implantation with Matrigel can enhance engraftment rates.
-
Monitor the mice for tumor growth.
-
-
Passaging:
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.[8]
-
Remove any necrotic tissue and cut the tumor into smaller fragments for subsequent implantation into new recipient mice (P1 generation).[8]
-
Cryopreserve a portion of the tumor for future use.
-
Continue passaging for subsequent generations as needed for cohort expansion. It is recommended to use early passages (e.g., P3-P5) for drug efficacy studies to minimize genetic drift.[8]
-
RMC-5552 Efficacy Study in PDX Models
This protocol describes the design and execution of an in vivo efficacy study of RMC-5552 in established PDX models.
Materials:
-
Established PDX-bearing mice
-
RMC-5552 (formulated for in vivo administration)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cohort Formation: Once tumors in the PDX-bearing mice reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups (n=8-10 mice per group).[9]
-
Dosing:
-
Tumor Volume Measurement:
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size or after a fixed duration of treatment (e.g., 21 or 28 days).[9]
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Assess response based on criteria such as those adapted from mRECIST, categorizing responses as complete response, partial response, stable disease, or progressive disease.[13]
-
Pharmacodynamic Analysis by Western Blot
This protocol details the procedure for analyzing the phosphorylation status of mTORC1 downstream targets in PDX tumor tissue.
Materials:
-
PDX tumor tissue lysates
-
Protein lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-4EBP1 (Thr37/46), anti-4EBP1, anti-phospho-S6 (Ser240/244), anti-S6, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Tissue Lysis: Homogenize snap-frozen PDX tumor tissue in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Immunohistochemistry (IHC) for Proliferation and Pathway Modulation
This protocol describes the IHC staining of PDX tumor sections to assess cell proliferation (Ki-67) and mTORC1 pathway activity (p-4EBP1).
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) PDX tumor sections
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibodies: anti-Ki-67, anti-phospho-4EBP1 (Thr37/46)
-
HRP-conjugated secondary antibody and DAB substrate kit
-
Hematoxylin for counterstaining
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.[14][15]
-
Antigen Retrieval: Perform heat-induced epitope retrieval in the appropriate antigen retrieval solution.[14]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.[15]
-
Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.[15]
-
Secondary Antibody and Detection: Wash the sections and incubate with the HRP-conjugated secondary antibody. Visualize the staining using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.[14]
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.[16]
-
Image Analysis: Capture images using a light microscope and quantify the percentage of Ki-67 positive nuclei or the intensity of p-4EBP1 staining using image analysis software.
Visualizations
Caption: RMC-5552 selectively inhibits the mTORC1 signaling pathway.
Caption: Workflow for assessing RMC-5552 efficacy in PDX models.
References
- 1. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revolution Medicines Announces Publication of Scientific Paper Describing Novel Class of Anti-Tumor Compounds Targeting mTORC1 - BioSpace [biospace.com]
- 4. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-Derived Tumor Xenograft Models: Toward the Establishment of Precision Cancer Medicine [mdpi.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors that influence response classifications in chemotherapy treated patient-derived xenografts (PDX) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. oncotarget.com [oncotarget.com]
- 13. biorxiv.org [biorxiv.org]
- 14. protocols.io [protocols.io]
- 15. hellobio.com [hellobio.com]
- 16. arigobio.com [arigobio.com]
RMC-5552: A Powerful Tool for Interrogating mTORC1 Signaling in Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-5552 is a potent and selective, bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1).[1][2] Its unique mechanism of action, involving simultaneous binding to both the orthosteric and allosteric sites of mTORC1, results in profound and sustained inhibition of downstream signaling.[3] Unlike traditional rapalogs, RMC-5552 effectively suppresses the phosphorylation of 4E-binding protein 1 (4EBP1), a critical regulator of cap-dependent translation that is often dysregulated in cancer.[4][5] This selectivity for mTORC1 over mTORC2 minimizes off-target effects, such as hyperglycemia, which have limited the clinical utility of pan-mTOR inhibitors.[1] These characteristics make RMC-5552 an invaluable research tool for elucidating the role of mTORC1 signaling in cancer cell proliferation, survival, and metabolism, as well as a promising therapeutic candidate.
These application notes provide detailed protocols and data for utilizing RMC-5552 to study mTORC1 signaling in cancer cell lines. The information is intended to guide researchers in designing and executing experiments to investigate the efficacy and mechanism of action of this novel inhibitor.
Mechanism of Action
RMC-5552 acts as a bi-steric inhibitor, a novel class of compounds that engage two distinct sites on the target protein.[3] In the case of mTORC1, RMC-5552 binds to both the FKBP12-rapamycin-binding (FRB) domain (the allosteric site) and the ATP-binding site (the orthosteric site) of the mTOR kinase domain.[2] This dual engagement leads to a more profound and durable inhibition of mTORC1 activity compared to allosteric inhibitors like rapamycin or first-generation ATP-competitive inhibitors.[6] A key consequence of this potent inhibition is the robust suppression of the phosphorylation of 4EBP1, which in its hypophosphorylated state, binds to and inhibits the eukaryotic translation initiation factor 4E (eIF4E), thereby blocking the translation of key oncogenic proteins.[4][5]
Figure 1: Mechanism of RMC-5552 action on the mTORC1 signaling pathway.
Data Presentation
In Vitro Activity of RMC-5552
RMC-5552 demonstrates potent inhibition of mTORC1 signaling in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) for the inhibition of phosphorylation of key mTORC1 downstream effectors.
| Compound | Target | Cell Line | IC50 (nM) | Reference |
| RMC-5552 | p-p70S6K (T389) | MDA-MB-468 | 0.14 | [7] |
| p-4EBP1 (T37/46) | MDA-MB-468 | 0.48 | [2][7] | |
| p-AKT (S473) (mTORC2) | MDA-MB-468 | 19 | [7] | |
| RapaLink-1 | p-4EBP1 (T37/46) | MDA-MB-468 | 1.7 | [2] |
| p-AKT (S473) (mTORC2) | MDA-MB-468 | 6.7 | [2] |
Table 1: In vitro potency and selectivity of RMC-5552.
In Vivo Antitumor Activity of RMC-5552
RMC-5552 exhibits significant dose-dependent antitumor activity in preclinical xenograft models.
| Cancer Model | Treatment | Dosing Schedule | Outcome | Reference |
| HCC1954 (PIK3CA H1047R) Breast Cancer Xenograft | RMC-5552 (1 mg/kg) | Once weekly | Significant tumor growth inhibition | [1] |
| RMC-5552 (3 mg/kg) | Once weekly | Tumor stasis | [1] | |
| MCF-7 (PIK3CA E545K) Breast Cancer Xenograft | RMC-5552 (1-10 mg/kg) | Once weekly, 28 days | Reduction in tumor volume | [7] |
| H2122 (KRAS G12C) NSCLC Xenograft | RMC-5552 (10 mg/kg) in combination with RMC-6291 (KRAS G12C inhibitor) | RMC-5552: Once weekly; RMC-6291: Daily | Durable tumor regressions | [8] |
Table 2: Preclinical in vivo efficacy of RMC-5552.
Experimental Protocols
The following protocols provide a framework for studying the effects of RMC-5552 on mTORC1 signaling and cancer cell viability.
Protocol 1: Western Blot Analysis of mTORC1 Pathway Inhibition
This protocol describes how to assess the phosphorylation status of key mTORC1 downstream targets in cancer cells treated with RMC-5552.
Figure 2: Experimental workflow for Western blot analysis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
RMC-5552 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4EBP1 (Thr37/46), anti-4EBP1, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of RMC-5552 (e.g., 0.1 nM to 100 nM) for the desired time (e.g., 2, 6, or 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Cell Viability Assay
This protocol describes a method to determine the effect of RMC-5552 on the viability of cancer cells using a colorimetric assay such as the MTT or a luminescence-based assay like CellTiter-Glo.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
RMC-5552 (stock solution in DMSO)
-
96-well clear or opaque-walled plates (depending on the assay)
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT assay)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of RMC-5552 (e.g., 0.01 nM to 1 µM) in triplicate. Include a DMSO-treated vehicle control.
-
Incubate for a desired period (e.g., 72 hours).
-
-
Assay:
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to each well and incubate until the formazan crystals are dissolved.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence.
-
-
-
Data Analysis:
-
Subtract the background reading (media only).
-
Normalize the readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the RMC-5552 concentration and calculate the IC50 value using non-linear regression analysis.
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol provides a general guideline for evaluating the antitumor efficacy of RMC-5552 in a mouse xenograft model.
Figure 3: General workflow for an in vivo xenograft study.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
RMC-5552 formulated for in vivo administration
-
Vehicle control
-
Calipers
-
Anesthesia
Procedure:
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in PBS or media, with or without Matrigel, into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment:
-
Administer RMC-5552 at the desired dose and schedule (e.g., 1-10 mg/kg, once weekly via intraperitoneal injection).[7]
-
Administer the vehicle control to the control group.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment for the planned duration or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be flash-frozen for pharmacodynamic analysis (e.g., Western blotting for p-4EBP1) or fixed for immunohistochemistry.
-
Analyze the tumor growth data to determine the antitumor efficacy of RMC-5552.
-
Conclusion
RMC-5552 is a highly potent and selective mTORC1 inhibitor that serves as a critical tool for cancer research. Its ability to deeply and durably suppress mTORC1 signaling, particularly the phosphorylation of 4EBP1, allows for a more precise investigation of the role of this pathway in cancer biology. The protocols and data presented in these application notes provide a foundation for researchers to effectively utilize RMC-5552 in their studies to explore novel therapeutic strategies for cancers with dysregulated mTORC1 signaling.
References
- 1. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. ascopubs.org [ascopubs.org]
- 6. The Bi-steric Inhibitor RMC-5552 Reduces mTORC1 Signaling and Growth in Lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for RMC-5552 Dose-Escalation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-5552 is a first-in-class, potent, and selective bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1).[1][2][3][4] It is designed to overcome the limitations of previous generations of mTOR inhibitors by selectively inhibiting mTORC1 over mTORC2, thereby potentially mitigating mTORC2-mediated side effects such as hyperglycemia.[3][5] RMC-5552 achieves this by interacting with both the orthosteric and allosteric binding sites of mTORC1.[4] This unique mechanism of action leads to the suppression of phosphorylation of key downstream effectors of mTORC1, including the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).[3][6] By inhibiting 4EBP1 phosphorylation, RMC-5552 restores its tumor suppressor function, leading to the inhibition of protein translation and subsequent apoptosis in cancer cells with hyperactive mTORC1 signaling.[1][2][6]
Preclinical studies have demonstrated the anti-tumor activity of RMC-5552 in various cancer models.[1][2][3] A first-in-human, Phase 1/1b dose-escalation study (NCT04774952) has evaluated the safety, tolerability, and preliminary efficacy of RMC-5552 in patients with advanced solid tumors.[3][5][7][8][9][10] These application notes provide a comprehensive overview and detailed protocols for designing and conducting preclinical and early-phase clinical dose-escalation studies of RMC-5552.
Data Presentation
Table 1: Preclinical Anti-Tumor Activity of RMC-5552 in a Xenograft Model
| Cell Line | Tumor Type | Animal Model | RMC-5552 Dose (mg/kg, IV weekly) | Tumor Growth Inhibition (%) | Reference |
| HCC1954 | Breast Cancer | Mouse | 1 | Significant Inhibition | [3] |
| HCC1954 | Breast Cancer | Mouse | 3 | Stasis | [3] |
Table 2: Summary of the Phase 1/1b Dose-Escalation Study of RMC-5552 (NCT04774952)
| Dose Level (mg, IV weekly) | Number of Patients | Most Common Drug-Related Adverse Events (>25%) | Dose-Limiting Toxicities (DLTs) | Preliminary Efficacy |
| 1.6 - 12 | 14 (as of Jan 2022) | Mucositis/stomatitis (43%), Decreased appetite (29%) | Mucositis/stomatitis at ≥10 mg | 1 confirmed Partial Response (PR) in a patient with head and neck cancer (PTEN mutation) at ≥6 mg dose. 3 patients with Stable Disease (SD). |
| 1.6 - 16 | 57 | Mucositis (49%), Nausea (44%), Fatigue (42%) | Not specified in detail, but mucositis was a key toxicity. | Disease control rate of 64%. 1 patient with a complete response. |
Mandatory Visualization
Caption: RMC-5552 Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 5. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Facebook [cancer.gov]
- 10. aacrjournals.org [aacrjournals.org]
Measuring mTORC1 Inhibition by RMC-5552: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the techniques used for measuring the inhibition of the mechanistic target of rapamycin complex 1 (mTORC1) by RMC-5552, a novel, potent, and selective bi-steric inhibitor. This document offers detailed protocols for key experiments, data presentation in a structured format, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to RMC-5552 and mTORC1 Inhibition
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, and its hyperactivation is a common feature in many human cancers.[1][2] mTOR, a serine/threonine kinase, forms two distinct complexes: mTORC1 and mTORC2.[1][2] RMC-5552 is a third-generation, bi-steric mTORC1-selective inhibitor.[3][4] It is designed to overcome the limitations of previous mTOR inhibitors by potently and selectively inhibiting mTORC1-mediated phosphorylation of its downstream effectors, 4E-BP1 and S6K, while sparing mTORC2.[3][4][5] This selectivity is achieved through simultaneous engagement of both the allosteric (FKBP12-rapamycin-binding) and orthosteric (ATP-competitive) sites of mTORC1.[3][5] Preclinical studies have demonstrated that RMC-5552 exhibits significant anti-tumor activity in models with mTOR pathway activation.[4][6]
Key Techniques for Measuring RMC-5552 Activity
Several robust methods are available to quantify the inhibitory effect of RMC-5552 on mTORC1 signaling. The primary techniques include:
-
Western Blotting: To assess the phosphorylation status of mTORC1 downstream targets.
-
In Vitro Kinase Assays: To directly measure the enzymatic inhibition of mTORC1.
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context.
-
Meso Scale Discovery (MSD) Assays: For quantitative analysis of phosphoproteins in cell and tumor lysates.
Data Presentation
The following tables summarize the quantitative data on RMC-5552's inhibitory activity from preclinical studies.
Table 1: In Vitro Potency of RMC-5552
| Target | Cell Line | IC50 (nM) | Reference(s) |
| p-S6K | MDA-MB-468 | 0.28 | [5] |
| p-4EBP1 (Thr37/46) | MDA-MB-468 | 1.4 | [5] |
| p-AKT (Ser473) | MDA-MB-468 | >1000 | [3] |
Table 2: Cellular Activity of RMC-5552
| Assay | Cell Line | IC50 (nM) | Reference(s) |
| p-4EBP1 Inhibition | MDA-MB-468 | 0.48 | [3] |
| mTORC1/mTORC2 Selectivity | MDA-MB-468 | ~40-fold | [3][5] |
Signaling Pathways and Experimental Workflows
Diagram 1: mTORC1 Signaling Pathway and RMC-5552 Inhibition
Caption: mTORC1 signaling cascade and the inhibitory action of RMC-5552.
Diagram 2: Western Blotting Workflow for mTORC1 Inhibition
Caption: A step-by-step workflow for Western blotting analysis.
Diagram 3: Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Protocol 1: Western Blotting for Phospho-4E-BP1 and Phospho-S6K
This protocol details the procedure for assessing the phosphorylation status of key mTORC1 downstream targets in response to RMC-5552 treatment.
Materials:
-
Cell culture reagents
-
RMC-5552
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-4E-BP1 (Thr37/46)
-
Rabbit anti-4E-BP1
-
Rabbit anti-phospho-S6K (Thr389)
-
Rabbit anti-S6K
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of RMC-5552 (e.g., 0.1 nM to 100 nM) or vehicle (DMSO) for the desired time (e.g., 1-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-4E-BP1 at 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Visualize the bands using an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Protocol 2: Meso Scale Discovery (MSD) Assay for Phospho-4E-BP1 in Tumor Lysates
This protocol is adapted from preclinical studies using RMC-5552 in xenograft models and utilizes the MSD platform for quantitative analysis.[4]
Materials:
-
Snap-frozen tumor tissue
-
MSD Lysis Buffer with protease and phosphatase inhibitors
-
Bead homogenizer (e.g., Precellys)
-
MSD Phospho-4E-BP1 (Thr37/46) Whole Cell Lysate Kit (or Phospho-S6RP Kit)
-
MSD instrument
Procedure:
-
Tumor Lysate Preparation:
-
Homogenize snap-frozen tumor samples in MSD Lysis Buffer containing protease and phosphatase inhibitors using a bead homogenizer according to the manufacturer's instructions.
-
Clarify the lysate by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
MSD Assay:
-
Follow the protocol provided with the MSD Phospho-4E-BP1 (Thr37/46) Whole Cell Lysate Kit.
-
Briefly, this involves adding diluted lysates to the MSD plate pre-coated with capture antibodies.
-
After incubation and washing, add the detection antibody conjugated with an electrochemiluminescent label (SULFO-TAG™).
-
Wash the plate and add MSD Read Buffer.
-
Read the plate on an MSD instrument to quantify the phosphoprotein levels.
-
-
Data Analysis:
-
Calculate the concentration of the phosphorylated protein in each sample based on the standard curve generated.
-
Normalize the phosphoprotein levels to the total protein concentration of the lysate.
-
Protocol 3: In Vitro mTORC1 Kinase Assay
This assay directly measures the enzymatic activity of mTORC1 in the presence of RMC-5552.
Materials:
-
Recombinant active mTORC1 complex
-
Recombinant inactive 4E-BP1 or a peptide substrate
-
RMC-5552
-
Kinase assay buffer
-
ATP
-
Method for detecting phosphorylation (e.g., ADP-Glo™ Kinase Assay, radioactive 32P-ATP, or phosphospecific antibodies)
Procedure:
-
Assay Setup:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant mTORC1, and the 4E-BP1 substrate.
-
Add serial dilutions of RMC-5552 or vehicle (DMSO) to the reaction mixture.
-
Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of phosphorylated substrate using the chosen detection method. For example, in an ADP-Glo™ assay, the amount of ADP produced is proportional to the kinase activity.
-
-
Data Analysis:
-
Plot the kinase activity against the logarithm of the RMC-5552 concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 4: Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of RMC-5552 to mTOR in intact cells.
Materials:
-
Cell culture reagents
-
RMC-5552
-
PBS with protease inhibitors
-
Thermal cycler or heating blocks
-
Lysis buffer
-
Western blotting reagents (as in Protocol 1)
Procedure:
-
Cell Treatment:
-
Treat cultured cells with a high concentration of RMC-5552 (e.g., 1-10 µM) or vehicle (DMSO) for 1-2 hours.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes, followed by cooling to room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a mild lysis buffer.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble mTOR in each sample by Western blotting using an anti-mTOR antibody.
-
-
Data Analysis:
-
Quantify the band intensities for mTOR at each temperature for both the vehicle- and RMC-5552-treated samples.
-
Plot the normalized band intensity against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of RMC-5552 indicates target engagement and stabilization.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for researchers to effectively measure the inhibition of mTORC1 by RMC-5552. By employing these techniques, scientists can accurately assess the potency, selectivity, and cellular activity of this promising therapeutic agent, facilitating further drug development and a deeper understanding of its mechanism of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. SOP FOR MESOSCALE DISCOVERY ASSAYS [protocols.io]
Application Notes and Protocols for Studying Therapeutic Resistance to RMC-5552 in RAS-Addicted Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAS-addicted cancers, driven by mutations in the RAS family of oncogenes (KRAS, NRAS, HRAS), represent a significant challenge in oncology due to their high prevalence and intrinsic resistance to many cancer therapies. The RAS signaling pathway, when constitutively activated, promotes uncontrolled cell proliferation, survival, and differentiation. While direct RAS inhibitors have shown promise, tumors often develop resistance through various mechanisms, including the activation of parallel or downstream signaling pathways. One such critical pathway is the PI3K/AKT/mTOR signaling cascade.[1]
RMC-5552 is a novel, potent, and selective bi-steric inhibitor of mTORC1 (mammalian target of rapamycin complex 1).[2][3] Its unique mechanism of action involves binding to both the FKBP12-rapamycin-binding (FRB) domain and the ATP-binding site of mTOR, leading to profound and sustained inhibition of mTORC1 signaling.[2] A key feature of RMC-5552 is its selectivity for mTORC1 over mTORC2, which is anticipated to mitigate the metabolic side effects, such as hyperglycemia, commonly observed with pan-mTOR inhibitors.[2][4] By selectively inhibiting mTORC1, RMC-5552 effectively suppresses the phosphorylation of downstream effectors like 4E-binding protein 1 (4EBP1), a critical regulator of cap-dependent mRNA translation of proteins involved in cell growth and proliferation.[2][3]
Preclinical studies have demonstrated that the combination of RMC-5552 with direct RAS inhibitors can lead to synergistic anti-tumor activity and overcome resistance to RAS inhibitor monotherapy in RAS-mutant cancer models.[1][3] These findings underscore the potential of RMC-5552 as a valuable tool for studying and potentially overcoming therapeutic resistance in RAS-addicted cancers.
These application notes provide a comprehensive guide for utilizing RMC-5552 to investigate mechanisms of therapeutic resistance in RAS-addicted cancers. Detailed protocols for key in vitro and in vivo experiments are provided to enable researchers to assess the efficacy of RMC-5552 as a single agent and in combination with RAS inhibitors, and to explore the molecular basis of resistance.
Data Presentation
Preclinical Efficacy of RMC-5552 in RAS-Addicted Cancer Models
| Cancer Model | Treatment | Outcome | Reference |
| KRAS-mutant Non-Small Cell Lung Cancer (NSCLC) Xenograft | RMC-5552 in combination with a RAS(ON) inhibitor | Enhanced tumor apoptosis and durable tumor regressions compared to single agents. | [1][3] |
| KRAS G12C mutant NSCLC preclinical model resistant to KRAS G12C inhibitor monotherapy | RMC-6272 (a tool compound related to RMC-5552) in combination with a covalent KRAS G12C inhibitor | Induced tumor regressions. | |
| Various human cancer preclinical models with mTOR pathway activation | RMC-5552 | Demonstrated significant anti-tumor activity. | [1][3] |
Clinical Trial Data for RMC-5552 in Advanced Solid Tumors (Phase 1/1b)
| Parameter | Finding | Reference |
| Patient Population | 14 patients with solid tumors evaluated across 5 dose levels (1.6 to 12 mg IV weekly) as of Jan 13, 2022. | [3] |
| Tolerability | 6 mg IV weekly was well tolerated. Dose-limiting toxicities (mucositis/stomatitis) were observed at doses ≥ 10 mg. | [3] |
| Common Adverse Events (>25%) | Mucositis/stomatitis (43%), decreased appetite (29%). | [3] |
| Preliminary Efficacy (at doses ≥ 6 mg) | 1 confirmed partial response (PR) in a patient with head and neck cancer with a PTEN mutation (Overall Response Rate 20%). 3 patients had a best response of stable disease (SD). | [3] |
| Pharmacodynamics | Plasma exposures at 6 mg and above were consistent with those resulting in inhibition of tumor p4EBP1 in preclinical models. | [3] |
Signaling Pathways and Experimental Workflow
RAS/PI3K/mTOR Signaling Pathway and RMC-5552 Mechanism of Action
Caption: RAS/PI3K/mTOR signaling pathway and the inhibitory action of RMC-5552 on mTORC1.
Experimental Workflow for Studying Therapeutic Resistance
Caption: Workflow for investigating RMC-5552 in overcoming resistance in RAS-addicted cancers.
Experimental Protocols
Generation of RAS Inhibitor-Resistant Cancer Cell Lines
Objective: To develop cell line models of acquired resistance to a specific RAS inhibitor.
Materials:
-
RAS-addicted cancer cell line (e.g., NCI-H358 with KRAS G12C mutation)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
RAS inhibitor (e.g., a KRAS G12C inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Determine the initial IC50: Culture the parental RAS-addicted cancer cell line and determine the 50% inhibitory concentration (IC50) of the chosen RAS inhibitor using a cell viability assay (see Protocol 2).
-
Initial exposure: Treat the parental cells with the RAS inhibitor at a concentration equal to the IC50.
-
Dose escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of the RAS inhibitor by 1.5- to 2-fold.
-
Monitoring and passaging: Monitor the cells for growth and morphology. Passage the cells when they reach 70-80% confluency. Maintain a continuous culture in the presence of the RAS inhibitor.
-
Repeat dose escalation: Continue the stepwise increase in drug concentration until the cells are able to proliferate in a concentration that is at least 10-fold higher than the initial IC50 of the parental cells.
-
Characterization of resistant cells: Confirm the resistant phenotype by performing a cell viability assay to compare the IC50 of the resistant cell line to the parental cell line.
-
Cryopreservation: Cryopreserve the resistant cells at different passage numbers for future experiments.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of RMC-5552 and/or a RAS inhibitor on cancer cells.
Materials:
-
Parental and resistant RAS-addicted cancer cell lines
-
Complete cell culture medium
-
RMC-5552
-
RAS inhibitor
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Drug treatment: Prepare serial dilutions of RMC-5552 and/or the RAS inhibitor in complete medium. Add 100 µL of the drug solutions to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by RMC-5552 and/or a RAS inhibitor.
Materials:
-
Parental and resistant RAS-addicted cancer cell lines
-
6-well plates
-
RMC-5552
-
RAS inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell treatment: Seed cells in 6-well plates and treat with RMC-5552 and/or the RAS inhibitor at desired concentrations for 24-48 hours.
-
Cell harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow cytometry analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of RMC-5552 on the RAS/mTOR signaling pathway.
Materials:
-
Parental and resistant RAS-addicted cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-phospho-4EBP1, anti-4EBP1, anti-phospho-S6K, anti-S6K, anti-phospho-AKT, anti-AKT, anti-RAS, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell lysis: Treat cells with RMC-5552 and/or a RAS inhibitor for the desired time, then lyse the cells in RIPA buffer.
-
Protein quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of RMC-5552 in a preclinical in vivo model of RAS-addicted cancer.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
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Parental or resistant RAS-addicted cancer cell lines
-
Matrigel (optional)
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RMC-5552
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RAS inhibitor
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Vehicle control
-
Calipers
Protocol:
-
Cell implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor growth: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
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Drug administration: Administer RMC-5552, the RAS inhibitor, the combination, or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., intraperitoneal injection or oral gavage).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.
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Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).
-
Data analysis: Plot tumor growth curves and compare the anti-tumor efficacy between the different treatment groups.
Conclusion
RMC-5552 represents a promising therapeutic agent for RAS-addicted cancers, particularly in the context of overcoming therapeutic resistance. Its selective inhibition of mTORC1 provides a targeted approach to disrupt a key signaling pathway that is often hyperactivated in resistant tumors. The protocols outlined in these application notes provide a framework for researchers to rigorously evaluate the potential of RMC-5552 in preclinical models of RAS-driven malignancies. By employing these methodologies, researchers can gain valuable insights into the mechanisms of resistance to RAS inhibitors and explore the synergistic effects of combining RAS and mTORC1 inhibition, ultimately contributing to the development of more effective treatment strategies for patients with these challenging cancers.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
RMC-6272: An In Vivo Tool for Selective mTORC1 Investigation
Application Notes and Protocols for Researchers
Introduction
RMC-6272 is a potent and selective third-generation, bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1).[1][2] Its unique mechanism of action, which involves binding to both the FKBP12-rapamycin binding (FRB) domain and the mTOR kinase active site, allows for more profound and sustained inhibition of mTORC1 signaling compared to earlier generation inhibitors like rapamycin.[3] Notably, RMC-6272 demonstrates significant selectivity for mTORC1 over mTORC2, minimizing off-target effects on the PI3K/AKT pathway.[2] These characteristics make RMC-6272 an invaluable tool for in vivo studies aimed at elucidating the specific roles of mTORC1 in various physiological and pathological processes, particularly in oncology.
This document provides researchers, scientists, and drug development professionals with detailed application notes and protocols for utilizing RMC-6272 in in vivo mTORC1 studies, based on available preclinical data.
Mechanism of Action and Signaling Pathway
RMC-6272 functions as a bi-steric inhibitor, a novel class of mTORC1 inhibitors. This mode of inhibition leads to a more complete shutdown of mTORC1 activity, including the phosphorylation of key downstream effectors such as 4E-BP1, which is often incompletely inhibited by rapamycin and its analogs (rapalogs).[1][3] The complete inhibition of 4E-BP1 phosphorylation by RMC-6272 releases its control over the eIF4E translation initiation factor, leading to significant effects on protein synthesis and cell proliferation.[3]
Below is a diagram illustrating the mTOR signaling pathway and the specific point of intervention for RMC-6272.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Patient-Derived Orthotopic Xenograft (PDOX) Mouse Models of Primary and Recurrent Meningioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of the third-generation, bi-steric mechanistic target of rapamycin complex 1-selective inhibitor RMC-6272 in NF2-deficient models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming limitations of rapalogs with RMC-5552
Welcome to the technical support center for RMC-5552. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing RMC-5552 and overcoming the limitations associated with traditional rapalogs. Here you will find answers to frequently asked questions and detailed troubleshooting guides for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is RMC-5552 and how does it fundamentally differ from first-generation rapalogs (e.g., rapamycin, everolimus)?
A1: RMC-5552 is a potent, third-generation, bi-steric inhibitor of mTORC1 (mechanistic Target of Rapamycin Complex 1).[1][2] Unlike first-generation rapalogs, which are allosteric inhibitors, RMC-5552 interacts with both the allosteric (FRB) and the orthosteric (kinase active) sites of mTORC1.[3][4] This dual-binding mechanism leads to more profound and sustained inhibition of mTORC1 signaling. The most critical distinction is that RMC-5552 effectively suppresses the phosphorylation of the key translational repressor 4E-BP1, a function that rapalogs perform weakly.[1][5][6]
Q2: What are the primary limitations of rapalogs that RMC-5552 is designed to overcome?
A2: Rapalogs have several limitations in a therapeutic and research context:
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Incomplete mTORC1 Inhibition: Rapalogs only weakly inhibit the phosphorylation of 4E-BP1, allowing cap-dependent translation of many oncogenic proteins to continue.[3][5][7]
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Feedback Loop Activation: By inhibiting the S6K1 kinase, rapalogs can relieve a negative feedback loop, leading to the compensatory activation of the pro-survival PI3K/AKT pathway, which can limit their anti-tumor efficacy.[8][9]
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Primarily Cytostatic Effect: Rapalogs tend to slow cell growth (cytostatic) rather than induce cell death (cytotoxic).[7][10]
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mTORC2 Inhibition on Prolonged Use: Long-term treatment with rapalogs can disrupt the assembly of mTORC2, leading to off-target effects like hyperglycemia.[11]
Q3: What does "bi-steric inhibition" mean and what is its advantage?
A3: Bi-steric inhibition refers to the ability of RMC-5552 to simultaneously bind to two distinct sites on the mTOR kinase within the mTORC1 complex: the allosteric site where rapamycin binds and the ATP-competitive (orthosteric) kinase site.[3] This creates a much stronger and more durable inhibition of the complex's activity compared to agents that only target one site. This "deeper" inhibition is crucial for effectively shutting down downstream signaling, particularly the phosphorylation of 4E-BP1.[3][7]
Q4: Why is the selective inhibition of mTORC1 over mTORC2 clinically important?
A4: While mTORC1 is a primary driver of cell growth and proliferation, mTORC2 plays a key role in other processes, including the full activation of AKT, which is critical for glucose metabolism.[3][12] Pan-mTOR inhibitors that block both mTORC1 and mTORC2 often cause dose-limiting toxicities, most notably hyperglycemia, by disrupting this pathway.[11][12] RMC-5552 is highly selective for mTORC1 (approximately 40-fold in cell-based assays), which allows for potent inhibition of tumor-driving signals while sparing mTORC2, thereby avoiding common side effects like hyperglycemia.[11][12]
Troubleshooting Experimental Guides
Problem 1: I am not observing the expected level of inhibition of 4E-BP1 phosphorylation (p-4E-BP1) in my Western blot.
-
Possible Cause 1: Suboptimal Drug Concentration.
-
Explanation: While rapalogs can inhibit S6K1 phosphorylation at low nanomolar concentrations, robust inhibition of 4E-BP1 phosphorylation may require different concentrations depending on the cell line. RMC-5552 is potent, but a dose-response experiment is critical.
-
Solution: Perform a dose-response curve (e.g., 0.1 nM to 100 nM) to determine the optimal concentration of RMC-5552 for inhibiting p-4E-BP1 in your specific cell line.
-
-
Possible Cause 2: Insufficient Treatment Duration.
-
Explanation: The kinetics of dephosphorylation can vary. While effects are often seen within hours, some cell lines may require longer exposure for maximal inhibition.
-
Solution: Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal treatment duration.
-
-
Possible Cause 3: Technical Issues with Western Blotting.
-
Explanation: Phospho-specific antibodies can be sensitive to buffer conditions and protein degradation. Phosphatases released during cell lysis can dephosphorylate your target.
-
Solution: Ensure your lysis buffer contains fresh, potent phosphatase and protease inhibitors. Use a validated p-4E-BP1 antibody and follow the manufacturer's protocol carefully. Run appropriate positive and negative controls.
-
Problem 2: My cell line shows limited growth inhibition or appears resistant to RMC-5552.
-
Possible Cause 1: Cell Line Insensitivity.
-
Explanation: The anti-proliferative effect of mTORC1 inhibition is context-dependent. Cells that are not highly dependent on the mTORC1/4E-BP1 axis for survival or that have strong alternative survival pathways may show limited response.
-
Solution: Confirm that the mTOR pathway is active in your untreated cell line by checking baseline levels of p-S6K1 and p-4E-BP1. Consider using cell lines with known PI3K/mTOR pathway mutations (e.g., PTEN-null, PIK3CA-mutant) as positive controls.[11]
-
-
Possible Cause 2: Rapid Drug Metabolism or Efflux.
-
Explanation: Some cell lines may express high levels of drug efflux pumps (e.g., P-glycoprotein) that can reduce the intracellular concentration of the compound.
-
Solution: If resistance is suspected, you can test for the expression of common drug transporters. In some cases, co-treatment with an efflux pump inhibitor can clarify this mechanism, though this complicates the experimental interpretation.
-
-
Possible Cause 3: Drug Stability.
-
Explanation: RMC-5552, like many small molecules, should be stored correctly to maintain its activity.
-
Solution: Store RMC-5552 as recommended by the supplier, typically desiccated at -20°C or -80°C. Prepare fresh dilutions from a concentrated stock for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
-
Problem 3: I am observing significant hyperglycemia or other unexpected toxicities in my in vivo animal model.
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Possible Cause 1: Off-Target Effects at High Doses.
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Explanation: Although RMC-5552 is highly selective for mTORC1, at very high concentrations, its selectivity window may narrow, potentially leading to some inhibition of mTORC2 or other kinases.
-
Solution: This is highly unlikely given the reported selectivity, but it underscores the importance of proper dose-finding studies. The reported incidence of hyperglycemia in clinical trials was very low (4%) and not dose-limiting.[11][12] Ensure your dosing is based on preclinical studies that have established a therapeutic window.
-
-
Possible Cause 2: Formulation or Vehicle Effects.
-
Explanation: The vehicle used to dissolve and administer the drug can sometimes cause adverse effects on its own.
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Solution: Always run a vehicle-only control group in your in vivo experiments to distinguish vehicle effects from drug-induced toxicity.
-
-
Possible Cause 3: Model-Specific Sensitivity.
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Explanation: The specific strain or genetic background of your animal model may have unique sensitivities.
-
Solution: Review literature for any known metabolic particularities of your chosen model. A thorough toxicity assessment, including monitoring body weight, blood glucose, and general animal welfare, is essential.
-
Data Presentation: Inhibitor Comparison
The following table summarizes the key mechanistic and functional differences between the three classes of mTOR inhibitors.
| Feature | 1st Gen: Rapalogs (e.g., Everolimus) | 2nd Gen: Pan-mTOR Kinase Inhibitors | 3rd Gen: RMC-5552 (Bi-Steric) |
| Binding Site(s) | Allosteric (FRB domain) | Orthosteric (ATP-binding site) | Allosteric (FRB) + Orthosteric (ATP) |
| mTORC1/mTORC2 Selectivity | mTORC1 selective | Inhibits both mTORC1 and mTORC2 | Highly mTORC1 selective (~40-fold)[11][12] |
| Inhibition of p-S6K1 | Strong[13] | Strong | Strong[11] |
| Inhibition of p-4E-BP1 | Weak / Incomplete[1][3][5] | Strong | Strong / Complete[1][7][11] |
| Key Clinical Limitation | Feedback activation of AKT; Incomplete pathway inhibition[8][9] | Dose-limiting hyperglycemia due to mTORC2 inhibition[11] | Mucositis (manageable with prophylaxis)[1][11] |
Experimental Protocols
Protocol: Assessing mTORC1 and mTORC2 Signaling by Western Blot
This protocol details the steps to measure the phosphorylation status of key mTORC1 (p-4E-BP1, p-S6K1) and mTORC2 (p-AKT Ser473) substrates after treatment with RMC-5552.
1. Cell Culture and Treatment: a. Plate cells (e.g., HCC1954, NCI-H2122) at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. The next day, replace the medium with fresh medium containing the desired concentrations of RMC-5552, a vehicle control (e.g., 0.1% DMSO), and any other controls (e.g., a rapalog). d. Incubate for the desired treatment duration (e.g., 24 hours).
2. Cell Lysis: a. Place the culture plate on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a freshly added cocktail of protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification: a. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube. b. Determine the protein concentration of each sample using a standard method, such as the BCA or Bradford assay, following the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples with lysis buffer. b. Add Laemmli sample buffer (e.g., 4X) to each sample to a final concentration of 1X and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (polyacrylamide percentage depends on protein size). d. Run the gel until adequate separation is achieved.
5. Western Blotting: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. b. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. c. Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
- mTORC1 targets: anti-phospho-4E-BP1 (Thr37/46), anti-phospho-S6K1 (Thr389)
- mTORC2 target: anti-phospho-AKT (Ser473)
- Loading control: anti-GAPDH, anti-β-Actin, or anti-Tubulin
- Also probe separate blots for the total protein levels (e.g., anti-4E-BP1, anti-S6K1, anti-AKT) to assess changes in phosphorylation relative to total protein. d. Wash the membrane three times with TBST for 10 minutes each. e. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again three times with TBST for 10 minutes each. g. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Visualizations
Caption: Comparative mTOR signaling pathway inhibition by Rapalogs and RMC-5552.
Caption: Standard experimental workflow for assessing RMC-5552 activity via Western blot.
Caption: Troubleshooting logic for addressing limited cell growth inhibition.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. Facebook [cancer.gov]
- 3. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. The Bi-steric Inhibitor RMC-5552 Reduces mTORC1 Signaling and Growth in Lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic target of rapamycin inhibitors: successes and challenges as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Rapalogs in cancer prevention: Anti-aging or anticancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase II trial of the oral mTOR inhibitor everolimus in relapsed aggressive lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Management of Mucositis Associated with RMC-5552
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing mucositis, a common side effect observed in preclinical and clinical studies of RMC-5552, a bi-steric mTORC1-selective inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of mucositis with RMC-5552 treatment?
A1: In a phase 1 clinical trial, mucositis was the most common treatment-related adverse event, observed in 49% of patients receiving RMC-5552.[1][2][3][4] The incidence of mucositis was found to be dose-dependent.[4]
Q2: What is the underlying mechanism of RMC-5552-induced mucositis?
A2: RMC-5552 is a potent and selective inhibitor of mTORC1 (mechanistic target of rapamycin complex 1).[5][6][7][8] mTORC1 is a crucial regulator of cell growth, proliferation, and survival.[5] Inhibition of mTORC1 in the rapidly dividing epithelial cells of the oral mucosa is thought to disrupt their normal function and repair, leading to the development of mucositis. The clinical presentation of mTOR inhibitor-associated stomatitis (mIAS) often resembles aphthous ulcers.[6][9]
Q3: Are there any prophylactic strategies to mitigate RMC-5552-induced mucositis?
A3: Yes, clinical studies have investigated the use of a prophylactic tacrolimus mouthwash. This strategy is based on the mechanism of RMC-5552, which requires binding to FKBP12 to inhibit mTORC1. Tacrolimus, by binding to FKBP12 in the oral mucosa, is predicted to locally block the action of RMC-5552 and thereby reduce mucositis.[1][4]
Q4: How effective is the tacrolimus mouthwash prophylaxis?
A4: The use of tacrolimus mouthwash has shown a significant reduction in the incidence of mucositis. In a clinical trial, for patients receiving 8 to 12 mg doses of RMC-5552, the incidence of mucositis was 65% without tacrolimus mouthwash compared to 31% with the prophylactic use of tacrolimus mouthwash.[1][2][3]
Q5: What are the general management strategies for mTOR inhibitor-associated stomatitis (mIAS)?
A5: Management of mIAS is tailored to the severity of the mucositis and may include dose reduction or temporary interruption of the mTOR inhibitor treatment.[9] For symptomatic relief, topical and systemic corticosteroids have been shown to be effective.[9][10] Good oral hygiene practices are also essential.
Troubleshooting Guides
Issue: Development of Oral Lesions (Mucositis/Stomatitis) During RMC-5552 Treatment
Initial Assessment:
-
Grade the severity of mucositis: Utilize a standardized grading scale (e.g., National Cancer Institute Common Terminology Criteria for Adverse Events - NCI-CTCAE).
-
Assess functional impact: Determine if the mucositis is affecting the subject's ability to eat, drink, or speak.
-
Rule out other causes: Consider and rule out other potential causes of oral lesions, such as infections (e.g., herpes simplex virus, candidiasis).
Management Strategies:
| Grade (Severity) | Recommended Action |
| Grade 1 (Mild) | - Continue RMC-5552 at the current dose.- Initiate or continue prophylactic mouthwash (see protocol below).- Reinforce oral hygiene measures (e.g., gentle brushing, saline rinses). |
| Grade 2 (Moderate) | - Consider dose reduction of RMC-5552 as per protocol guidelines.[9]- Continue prophylactic mouthwash.- Consider topical corticosteroids for symptomatic relief.[9][10] |
| Grade 3 (Severe) | - Interrupt RMC-5552 treatment as per protocol guidelines.[10]- Continue prophylactic mouthwash.- Initiate topical or systemic corticosteroid therapy.[9][10]- Provide supportive care (e.g., pain management, nutritional support). |
| Grade 4 (Life-threatening) | - Immediately discontinue RMC-5552 treatment.- Hospitalization may be required for intensive supportive care. |
Data Presentation
Table 1: Incidence of Mucositis with RMC-5552 and Efficacy of Tacrolimus Mouthwash Prophylaxis
| Treatment Group | RMC-5552 Dose Range | Incidence of Mucositis |
| Without Tacrolimus Mouthwash | 8 - 12 mg | 65%[1][2][3] |
| With Tacrolimus Mouthwash | 8 - 12 mg | 31%[1][2][3] |
Experimental Protocols
Prophylactic Tacrolimus and Dexamethasone Mouthwash Protocol
This protocol is based on the methodology used in the RMC-5552 clinical trial (NCT04774952).[7]
Materials:
-
Tacrolimus capsules (e.g., 1 mg)
-
Dexamethasone oral solution (e.g., 0.5 mg/5 mL)
-
Sterile water for irrigation or purified water
Mouthwash Preparation:
-
Tacrolimus Mouthwash (0.5 mg/5 mL): The specific formulation from the clinical trial is proprietary. A potential extemporaneous preparation could involve dissolving the contents of a tacrolimus capsule in a suitable vehicle, but this should be done under the guidance of a pharmacist. For research purposes, a formulation of 1 mg of tacrolimus dissolved in 500 mL of water has been described for other oral conditions.[11]
-
Dexamethasone Mouthwash (0.5 mg/5 mL): This is a commercially available solution.
Administration Protocol:
-
Patients should swish with 2.5 mL of dexamethasone mouthwash (0.5 mg/5 mL) alone or in combination with 2.5 mL of tacrolimus mouthwash (0.5 mg/5 mL).[7]
-
The mouthwash should be swished for 2 minutes.[7]
-
This should be performed four times per day, with the last dose at least 15 minutes prior to the RMC-5552 infusion.[7]
-
Patients should not eat or drink for at least 1 hour after each mouthwash rinse.[7]
-
Prophylactic use of an oral antifungal agent, such as clotrimazole lozenges (10 mg, three times per day), may be considered to prevent oral thrush secondary to corticosteroid use.[7]
Visualizations
Signaling Pathway of RMC-5552 and Prophylactic Tacrolimus
Caption: Mechanism of RMC-5552-induced mucositis and tacrolimus prophylaxis.
Experimental Workflow for Mucositis Management
References
- 1. cdn.mdedge.com [cdn.mdedge.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. revmed.com [revmed.com]
- 5. jomos.org [jomos.org]
- 6. community.the-hospitalist.org [community.the-hospitalist.org]
- 7. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Management of mTOR inhibitors oral mucositis: current state of knowledge | Journal of Oral Medicine and Oral Surgery [jomos.org]
- 10. Clinical presentation and management of mTOR inhibitor-associated stomatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effectiveness of the Tacrolimus Swish-and-Spit Treatment Regimen in Patients With Geographic Tongue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RMC-5552 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RMC-5552 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for RMC-5552?
RMC-5552 is a potent and selective bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1).[1][2][3] It functions by binding to both the FKBP12-rapamycin binding (FRB) allosteric site and the mTOR kinase active site, leading to potent and selective inhibition of mTORC1 signaling.[4] This selective inhibition of mTORC1 prevents the phosphorylation of downstream targets like 4E-binding protein 1 (4EBP1), which in turn inhibits protein translation and cell cycle progression, ultimately inducing apoptosis in tumor cells.[1][2] A key advantage of RMC-5552 is its selectivity for mTORC1 over mTORC2, which helps to mitigate side effects like hyperglycemia that are commonly associated with less selective mTOR inhibitors.[5][6]
Q2: What is a recommended starting dose for RMC-5552 in mouse models?
Preclinical studies in mouse xenograft models have demonstrated anti-tumor activity at various doses. A weekly intraperitoneal (i.p.) dose of 1 mg/kg has been shown to significantly inhibit tumor growth, while a 3 mg/kg weekly dose can lead to tumor stasis.[5] Dose-dependent anti-tumor activity has been observed, with higher doses generally resulting in greater efficacy.[5] Researchers should perform dose-ranging studies to determine the optimal dose for their specific tumor model and experimental goals.
Q3: How should RMC-5552 be formulated for in vivo administration?
A commonly used formulation for intraperitoneal (i.p.) injection of RMC-5552 in preclinical mouse models is a mixture of Transcutol, Solutol HS 15, and water (H2O) in a 5/5/90 (v/w/v) ratio.[5][7]
Q4: What are the expected pharmacokinetic parameters of RMC-5552 in mice?
In preclinical studies, the pharmacokinetic profile of RMC-5552 administered via intraperitoneal (IP) injection has been characterized. These studies provide insights into the absorption, distribution, metabolism, and excretion of the compound, which are crucial for designing effective dosing schedules.
Pharmacokinetic Parameters of RMC-5552 in Mice (1 mg/kg, IP)
| Parameter | Value (mean ± SD) |
| Tmax (h) | 2.0 ± 0.0 |
| Cmax (ng/mL) | 5667 ± 1106 |
| Cmax (µM) | 3.19 ± 0.62 |
| AUClast (ng/mLh) | 46089 ± 5320 |
| AUClast (µMh) | 25.9 ± 3.0 |
| t1/2 (h) | 4.8 ± 0.4 |
| Data from Burnett et al., 2022.[8] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Suboptimal anti-tumor efficacy | - Insufficient dose- Inappropriate dosing schedule- Tumor model resistance | - Perform a dose-escalation study to identify the maximum tolerated dose (MTD) and optimal biological dose.- Evaluate more frequent dosing schedules based on pharmacokinetic data.- Confirm mTORC1 pathway activation in the tumor model. Consider combination therapies with other agents, such as RAS(ON) inhibitors, as preclinical data suggests synergistic effects.[1][3] |
| Animal toxicity (e.g., weight loss) | - Dose is too high- Formulation issues | - Reduce the dose or dosing frequency.- Monitor animal health closely (body weight, behavior, etc.).- Ensure proper formulation and administration techniques. |
| Mucositis/stomatitis | - On-target toxicity of mTORC1 inhibition | - In clinical settings, tacrolimus mouthwash has been used as a prophylaxis to reduce the incidence and severity of mucositis.[5][9] This approach could be adapted for preclinical models if mucositis is a significant issue. |
| Variability in tumor response | - Inconsistent drug administration- Heterogeneity of the tumor model | - Ensure accurate and consistent dosing for all animals.- Use a well-characterized and homogeneous tumor model. Increase the number of animals per group to improve statistical power. |
Experimental Protocols
In Vivo Xenograft Tumor Model Protocol
This protocol provides a general framework for assessing the efficacy of RMC-5552 in a subcutaneous xenograft mouse model.
-
Cell Culture and Implantation:
-
Tumor Growth and Randomization:
-
RMC-5552 Formulation and Administration:
-
Monitoring and Endpoint:
Visualizations
Signaling Pathway of RMC-5552
Caption: RMC-5552 selectively inhibits mTORC1 signaling.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical RMC-5552 in vivo xenograft study.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. Facebook [cancer.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
Navigating the Challenges in mTOR Inhibitor Clinical Development: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the clinical development and experimental use of mTOR inhibitors. From managing toxicities to overcoming resistance, this guide offers practical solutions and detailed protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the clinical development of mTOR inhibitors?
The clinical development of mTOR inhibitors faces several key hurdles that can limit their efficacy and applicability. These challenges include the development of intrinsic and acquired resistance, managing a unique spectrum of toxicities, and the lack of robust predictive biomarkers to select patient populations most likely to respond.[1][2][3][4][5] Pharmacokinetic properties of early mTOR inhibitors also presented challenges, leading to the development of analogs with improved solubility and stability.[6][7][8]
Q2: Why do some tumors exhibit resistance to mTOR inhibitors from the start (intrinsic resistance)?
Intrinsic resistance can be attributed to several factors. Some tumors may harbor pre-existing genetic mutations in the mTOR signaling pathway that prevent the drug from binding effectively or render the pathway constitutively active through alternative mechanisms.[9] Additionally, the complex interplay with other signaling pathways, such as the PI3K/AKT and MAPK pathways, can provide escape routes for cancer cells, even when mTOR is inhibited.[9][10][11] The loss of tumor suppressor genes like PTEN or the presence of activating mutations in PIK3CA can also contribute to a reduced dependency on the specific downstream signals blocked by mTOR inhibitors.[12][13][14]
Q3: How does acquired resistance to mTOR inhibitors develop during treatment?
Acquired resistance often emerges through the activation of feedback loops. Inhibition of mTORC1 can lead to the paradoxical activation of the PI3K/AKT pathway, a key survival pathway for cancer cells.[9][11] This occurs because mTORC1 normally suppresses the expression of receptor tyrosine kinases, and its inhibition lifts this suppression. Mutations in the FRB domain of mTOR, which is the binding site for rapamycin and its analogs (rapalogs), can also arise during treatment, preventing the inhibitor from engaging its target.[9]
Q4: What are the most common toxicities associated with mTOR inhibitors and why do they occur?
The side effects of mTOR inhibitors are linked to their mechanism of action, as the mTOR pathway is crucial for the function of normal cells, not just cancer cells. Common toxicities include:
-
Stomatitis and Mucositis: Aphthous-like ulcers in the mouth are among the most frequent dose-limiting toxicities.[15][16][17]
-
Dermatologic Toxicities: Rashes, which can be acneiform or maculopapular, are common and can be associated with significant itching.[16][18]
-
Metabolic Abnormalities: Hyperglycemia, hyperlipidemia, and hypophosphatemia are often observed because mTOR plays a central role in regulating metabolism.[19]
-
Non-infectious Pneumonitis: This is a serious but less common side effect.[20]
Most of these adverse events are generally mild to moderate and can be managed with appropriate supportive care.[20][21]
Troubleshooting Guides
Issue 1: Sub-optimal or Lack of Response to mTOR Inhibitor in Preclinical Models
| Possible Cause | Troubleshooting Steps |
| Cell Line Insensitivity | Verify the mTOR pathway is active in your cell line. Not all cell lines are equally dependent on mTOR signaling for growth and survival.[22] Consider using cell lines with known activating mutations in the PI3K/AKT/mTOR pathway (e.g., PTEN-null or PIK3CA-mutant). |
| Drug Concentration/Exposure | Titrate the concentration of the mTOR inhibitor. Some downstream effects, like the inhibition of 4E-BP1 phosphorylation, may require higher concentrations than suppressing S6K1 phosphorylation.[22] Ensure the stability and proper solubilization of the compound. |
| Feedback Loop Activation | Assess the phosphorylation status of AKT (Ser473 and Thr308) after treatment. An increase in p-AKT suggests the activation of a resistance feedback loop.[22] Consider combination therapy with a PI3K or AKT inhibitor to overcome this resistance mechanism.[6] |
| Alternative Pathway Activation | Investigate the activation of parallel signaling pathways, such as the MAPK/ERK pathway, which can compensate for mTOR inhibition.[11] This can be assessed by checking the phosphorylation status of ERK. |
Issue 2: Difficulty in Assessing Target Engagement and Pharmacodynamic Effects
| Possible Cause | Troubleshooting Steps |
| Inadequate Biomarker Selection | The phosphorylation of downstream effectors of mTORC1, such as S6 ribosomal protein (p-S6) and 4E-BP1 (p-4E-BP1), are reliable pharmacodynamic biomarkers.[23][24] Monitor both total and phosphorylated protein levels to accurately assess inhibition. |
| Sub-optimal Sample Collection and Processing | Ensure that tissue or cell samples are collected and processed rapidly to preserve the phosphorylation status of key proteins. Use appropriate phosphatase inhibitors in your lysis buffers. |
| Assay Sensitivity | For in vivo studies, consider using surrogate tissues like skin or peripheral blood mononuclear cells (PBMCs) to monitor pharmacodynamic effects, although tumor tissue is the most relevant.[23] Techniques like Western blotting, immunohistochemistry (IHC), and immunofluorescence (IF) can be used, but it's important to be aware of the differences in sensitivity and quantification between these methods.[25] |
Quantitative Data Summary
Table 1: Common Adverse Events Associated with mTOR Inhibitors in Clinical Trials
| Adverse Event | Frequency | Common Grades (Severity) | Management Strategies |
| Stomatitis/Mucositis | ~40-73%[15][16] | Mild to Moderate[15] | Topical corticosteroids (e.g., dexamethasone mouthwash).[16][18] |
| Skin Rash | ~30%[16] | Grade 1-2 | Topical corticosteroids, oral antihistamines. For more severe rashes, oral corticosteroids may be necessary.[16] |
| Hyperglycemia | Variable | Mild to Moderate | Monitoring blood glucose, potential need for oral hypoglycemic agents.[19] |
| Hyperlipidemia | Variable | Mild to Moderate | Monitoring lipid levels, potential need for lipid-lowering agents.[19] |
Note: Frequencies and severities can vary depending on the specific mTOR inhibitor, dose, and patient population.
Key Signaling Pathways and Workflows
The mTOR Signaling Pathway
The mTOR protein is a central kinase that exists in two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and metabolism.[26][27] Dysregulation of this pathway is a hallmark of many cancers.[12][26]
Caption: Simplified mTOR signaling pathway highlighting mTORC1 and mTORC2 complexes and the inhibitory action of rapalogs on mTORC1.
Experimental Workflow for Assessing mTOR Inhibition
A typical workflow to determine the efficacy of an mTOR inhibitor in a cell-based assay.
Caption: Standard experimental workflow for evaluating the effect of an mTOR inhibitor on downstream signaling in cultured cells.
Detailed Experimental Protocols
Protocol 1: Western Blotting for mTOR Pathway Activation
This protocol details the steps for assessing the phosphorylation status of key mTOR pathway proteins.
1. Cell Lysis:
-
Culture cells to desired confluency and treat with the mTOR inhibitor at various concentrations and time points.[22]
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.[22]
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.[22]
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[28]
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of S6K1, S6, 4E-BP1, and AKT overnight at 4°C.[28] A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.[28]
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the corresponding total protein levels and the loading control.[28]
Protocol 2: In Vitro mTOR Kinase Assay
This protocol provides a general framework for directly measuring the enzymatic activity of mTOR.
1. Assay Setup:
-
This protocol is often based on commercially available mTOR kinase assay kits.
-
Coat a 96-well plate with a substrate for mTOR, such as a recombinant inactive p70S6K.
2. Kinase Reaction:
-
Add cell lysate containing mTOR or recombinant active mTOR to the wells.
-
Add the kinase reaction buffer containing ATP and varying concentrations of the mTOR inhibitor.[28]
-
Incubate for a specified time (e.g., 30-60 minutes) at 30-37°C to allow the phosphorylation of the substrate to occur.[28]
3. Detection:
-
Wash the wells to remove the reaction components.
-
Add a primary antibody that specifically recognizes the phosphorylated form of the substrate.
-
Wash the wells and add a labeled secondary antibody (e.g., HRP-conjugated).
-
Add a substrate for the detection enzyme (e.g., TMB for HRP) and measure the signal (e.g., absorbance) using a plate reader.
4. Data Analysis:
-
The signal intensity is proportional to the amount of substrate phosphorylation and thus to the mTOR kinase activity.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
References
- 1. Predicted mechanisms of resistance to mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Challenges and emerging opportunities for targeting mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR inhibitors: facing new challenges ahead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 7. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to mTORC1 Inhibitors in Cancer Therapy: From Kinase Mutations to Intratumoral Heterogeneity of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. onclive.com [onclive.com]
- 13. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A review of oral toxicity associated with mTOR inhibitor therapy in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. onclive.com [onclive.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Common toxicities of mammalian target of rapamycin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. asu.elsevierpure.com [asu.elsevierpure.com]
- 22. benchchem.com [benchchem.com]
- 23. Markers for Efficacy of Mammalian Target of Rapamycin Inhibitor | Anticancer Research [ar.iiarjournals.org]
- 24. Biomarker Development for the Clinical Activity of the mTOR Inhibitor Everolimus (RAD001): Processes, Limitations, and Further Proposals - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. encyclopedia.pub [encyclopedia.pub]
- 28. benchchem.com [benchchem.com]
improving the tolerability of RMC-5552 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of RMC-5552, a first-in-class, bi-steric mTORC1-selective inhibitor. This guide includes frequently asked questions (FAQs) and troubleshooting protocols to address common issues and improve the tolerability of RMC-5552 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of RMC-5552?
A1: RMC-5552 is a bi-steric inhibitor that selectively targets the mTORC1 signaling complex.[1][2] It is designed to bind to two distinct sites on mTORC1, leading to potent inhibition of its activity.[3] This selective inhibition of mTORC1 is intended to block the phosphorylation of downstream substrates like 4EBP1 and S6K, which are crucial for protein synthesis and cell growth.[1][4][5] By inhibiting mTORC1, RMC-5552 aims to suppress tumor cell proliferation and induce apoptosis.[5] A key feature of RMC-5552 is its high selectivity for mTORC1 over mTORC2, which is anticipated to reduce the incidence of mTORC2-mediated toxicities, such as hyperglycemia, a common issue with previous generations of mTOR inhibitors.[4][6][7]
Q2: What are the most common treatment-related adverse events (TRAEs) observed with RMC-5552?
A2: Based on clinical trial data, the most frequently reported TRAEs (any grade) associated with RMC-5552 treatment include stomatitis/mucositis, fatigue, nausea, decreased appetite, and vomiting.[4][6][7][8][9] Mucositis/stomatitis has been identified as a dose-dependent and dose-limiting toxicity.[8][10][11]
Q3: How can the tolerability of RMC-5552 be improved, specifically regarding mucositis?
A3: Prophylactic use of a tacrolimus mouthwash (TM) has been shown to significantly reduce the incidence and severity of RMC-5552-induced oral mucositis.[4][6][7][8] Tacrolimus is believed to compete with RMC-5552 for binding to FKBP12 in the oral mucosa, thereby locally preventing the inhibition of mTORC1 and mitigating the associated toxicity.[12] Clinical data indicates a substantial decrease in the rate of mucositis in patients treated with TM compared to those without.[4][6][7][8]
Q4: What is the rationale for the mTORC1 selectivity of RMC-5552?
A4: The selectivity of RMC-5552 for mTORC1 over mTORC2 is a key design feature aimed at improving its therapeutic index.[1][8] While mTORC1 is a critical regulator of cell growth and proliferation, mTORC2 is involved in other cellular processes, and its inhibition is associated with adverse effects like hyperglycemia.[4][6][7][8] By selectively targeting mTORC1, RMC-5552 is designed to achieve potent anti-tumor activity with a more favorable safety profile compared to pan-mTOR inhibitors.[4][6][7]
Troubleshooting Guides
Issue 1: High Incidence of Stomatitis/Mucositis in Preclinical Models
Symptoms:
-
Visible inflammation, ulceration, or lesions in the oral cavity of animal models.
-
Reduced food and water intake, leading to weight loss.
-
Signs of distress or pain in the animals.
Possible Causes:
-
On-target toxicity due to mTORC1 inhibition in the oral mucosa.
-
High dose or frequent dosing schedule of RMC-5552.
Troubleshooting Steps:
-
Dose Optimization:
-
Conduct a dose-ranging study to identify the minimum effective dose with an acceptable tolerability profile.
-
Evaluate alternative dosing schedules (e.g., less frequent administration) to reduce cumulative exposure.
-
-
Prophylactic Co-administration:
-
Based on clinical findings, consider the local application of a topical mTOR inhibitor with a different binding mechanism that could compete with RMC-5552 in the oral cavity. While a direct equivalent to tacrolimus mouthwash for animal models may need formulation development, the principle of local competitive inhibition can be explored.
-
-
Supportive Care:
-
Provide soft food and hydration support to mitigate the effects of reduced oral intake.
-
Monitor animal welfare closely and implement humane endpoints as necessary.
-
Issue 2: Unexpected Hyperglycemia in Experimental Models
Symptoms:
-
Elevated blood glucose levels in treated animals.
Possible Causes:
-
Although designed to be mTORC1-selective, off-target inhibition of mTORC2 at high concentrations cannot be entirely ruled out.
-
Model-specific metabolic sensitivities.
Troubleshooting Steps:
-
Confirm mTORC2 Inhibition:
-
Perform Western blot analysis of key mTORC2 downstream targets (e.g., phosphorylation of AKT at Ser473) in tumor and normal tissues from treated animals to assess the degree of mTORC2 inhibition.
-
-
Dose Adjustment:
-
If mTORC2 inhibition is confirmed and correlates with hyperglycemia, reduce the dose of RMC-5552 to a level that maintains mTORC1 inhibition without significantly affecting mTORC2.
-
-
Evaluate Animal Model:
-
Consider the metabolic phenotype of the animal model being used, as some strains may be more predisposed to metabolic disturbances.
-
Data Presentation
Table 1: Common Treatment-Related Adverse Events (TRAEs) with RMC-5552 (Any Grade)
| Adverse Event | Frequency |
| Stomatitis/Mucositis | 45% - 49%[4][6][7][8][9] |
| Fatigue | 40% - 42%[4][6][7][8][9] |
| Nausea | 38% - 44%[4][6][7][8][9] |
| Decreased Appetite | 29% - 32%[8][10][11] |
| Vomiting | 23%[8] |
| Hyperglycemia | 4%[4][6][7][8] |
Table 2: Effect of Tacrolimus Mouthwash (TM) on Mucositis Incidence (8-12 mg Dose Range)
| Treatment Group | Incidence of Mucositis | Grade 3 Mucositis |
| Without TM | 65%[4][6][7][8] | 15%[8] |
| With TM | 30% - 31%[4][6][7][8] | 0%[8] |
Experimental Protocols
Protocol 1: Western Blot Analysis for mTORC1 and mTORC2 Pathway Activity
-
Sample Preparation:
-
Harvest tumor and normal tissues from control and RMC-5552-treated animals.
-
Homogenize tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against:
-
p-4EBP1 (Thr37/46) - mTORC1 target
-
p-S6K (Thr389) - mTORC1 target
-
p-AKT (Ser473) - mTORC2 target
-
Total 4EBP1, S6K, and AKT as loading controls.
-
GAPDH or β-actin as a housekeeping control.
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software and normalize to total protein and housekeeping controls.
-
Mandatory Visualization
Caption: RMC-5552 selectively inhibits the mTORC1 signaling pathway.
Caption: Troubleshooting workflow for managing RMC-5552-induced mucositis.
References
- 1. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bi-steric Inhibitor RMC-5552 Reduces mTORC1 Signaling and Growth in Lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revolution Medicines Announces Publication Describing Design and Synthesis of RMC-5552, a First-in-Class, Bi-Steric mTORC1-Selective Inhibitor | Revolution Medicines [ir.revmed.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. revmed.com [revmed.com]
Technical Support Center: Addressing Potential Off-Target Effects of mTORC1 Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals working with mTORC1 inhibitors. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments, with a focus on understanding and mitigating off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and unexpected results encountered during experiments with mTORC1 inhibitors.
Q1: Why am I not observing the expected inhibition of cell growth after treatment with an mTORC1 inhibitor like rapamycin?
A1: Several factors could contribute to a lack of expected efficacy. Consider the following:
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Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to mTORC1 inhibitors. This can be due to the genetic background of the cells, for instance, the levels of phosphatidic acid (PA) which can compete with rapamycin for binding to mTOR.
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Drug Concentration and Duration: The inhibitory effect is dose-dependent. While low nanomolar concentrations of rapamycin are often sufficient to suppress the phosphorylation of S6K1, inhibiting 4E-BP1 phosphorylation may require higher, micromolar doses. Furthermore, prolonged treatment might be necessary to observe effects on mTORC2.[1]
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Feedback Loop Activation: Inhibition of mTORC1 can trigger pro-survival feedback loops. A common example is the activation of Akt signaling, which can counteract the anti-proliferative effects of mTORC1 inhibition.
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Compound Stability and Solubility: Rapamycin is susceptible to degradation in aqueous solutions and has low solubility.[2][3] Ensure your inhibitor is properly dissolved and prepare fresh working solutions for each experiment. Precipitation of the compound upon dilution into aqueous media is a common issue.[2]
Q2: My Western blot results show an unexpected increase in Akt phosphorylation (at Ser473) after rapamycin treatment. Is this an off-target effect?
A2: This is a well-documented feedback mechanism and not a direct off-target effect of rapamycin on a different kinase. By inhibiting the mTORC1/S6K1 pathway, rapamycin relieves the negative feedback that S6K1 normally exerts on upstream signaling molecules like IRS-1.[1] This leads to increased PI3K activity and subsequent phosphorylation of Akt.[1][4][5] This feedback activation of Akt can limit the therapeutic efficacy of mTORC1 inhibitors.[1][4]
Q3: How can I differentiate between on-target mTORC1 inhibition and potential off-target effects of my inhibitor?
A3: This is a critical question in drug development. Here are some strategies:
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Genetic Controls: The gold standard is to use genetic models. For instance, a cell line expressing a rapamycin-resistant mTOR mutant (mTORRR) should not exhibit the effects seen in wild-type cells if the effects are on-target.[6] Similarly, using mTOR knockout (KO) or kinase-inactive (KI) models can help dissect on-target versus off-target effects of ATP-competitive inhibitors.[6][7]
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Use a Second, Structurally Different Inhibitor: If two structurally unrelated inhibitors targeting mTORC1 produce the same phenotype, it is more likely to be an on-target effect.
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Rescue Experiments: Attempt to rescue the phenotype by reactivating the mTORC1 pathway downstream of the inhibitor.
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Comprehensive Profiling: Analyze the effects of the inhibitor on the transcriptome and proteome in both wild-type and genetically-modified (e.g., mTORRR) cells. Off-target effects would persist in the resistant cells.[6]
Q4: I'm observing significant apoptosis in my cells after mTORC1 inhibitor treatment, but I expected to see autophagy. What could be the reason?
A4: The cellular response to mTORC1 inhibition is context-dependent. While mTORC1 inhibition is a potent inducer of autophagy, the final cellular outcome depends on the cell type, the presence of other cellular stresses, and the activity of other signaling pathways. In some cells, the metabolic stress induced by mTORC1 inhibition can be severe enough to trigger apoptosis instead of, or in addition to, autophagy.
Q5: Are ATP-competitive mTOR inhibitors more specific than rapamycin and its analogs (rapalogs)?
A5: Not necessarily. While rapalogs are highly specific for mTOR, their primary off-target concern is the inhibition of mTORC2 with prolonged treatment.[8][9] ATP-competitive inhibitors, by targeting the highly conserved ATP-binding pocket of the kinase domain, have the potential for off-target effects on other kinases, particularly other members of the PI3K-like kinase (PIKK) family and the broader kinome.[10] However, several highly selective ATP-competitive mTOR inhibitors have been developed with minimal off-target activities.[10] It is crucial to consult the selectivity profile of the specific inhibitor being used.
Inhibitor Specificity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common mTOR inhibitors against mTORC1, mTORC2, and selected PI3K isoforms. These values are indicative of the inhibitor's potency and selectivity. Note that IC50 values can vary depending on the assay conditions.
| Inhibitor | Type | mTORC1 (IC50, nM) | mTORC2 (IC50, nM) | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) |
| Rapamycin | Allosteric | ~1-20 | >1000 (acute) | >10,000 | >10,000 | >10,000 | >10,000 |
| Everolimus | Allosteric | ~1-5 | >1000 (acute) | >10,000 | >10,000 | >10,000 | >10,000 |
| Temsirolimus | Allosteric | ~1-5 | >1000 (acute) | >10,000 | >10,000 | >10,000 | >10,000 |
| AZD2014 | ATP-competitive | 2.8 | (cell-based pAkt S473 IC50 = 80) | 3800 | >30,000 | >30,000 | >29,000 |
| PP242 | ATP-competitive | 8 | 8 | ~100-1000 | ~100-1000 | ~100-1000 | <100 |
| OSI-027 | ATP-competitive | 22 | 65 | >100-fold selective | >100-fold selective | >100-fold selective | >100-fold selective |
| Torin 1 | ATP-competitive | 2-10 | 2-10 | >100-fold selective | >100-fold selective | >100-fold selective | >100-fold selective |
Data compiled from multiple sources.[10][11][12][13] Exact values can vary based on experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in troubleshooting and data interpretation.
Western Blotting for mTOR Pathway Activation
This protocol allows for the assessment of the phosphorylation status of key downstream effectors of mTORC1 and mTORC2.
1. Cell Lysis: a. Culture and treat cells with the mTORC1 inhibitor at the desired concentrations and time points. b. Wash cells with ice-cold PBS. c. Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[14] d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein extract.[1]
2. Protein Quantification: a. Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.[15]
3. SDS-PAGE and Protein Transfer: a. Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.[15] b. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. c. Perform electrophoresis to separate proteins by size. d. Transfer the separated proteins to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[14]
4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[16] b. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR pathway proteins (e.g., p-S6K (Thr389), total S6K, p-4E-BP1 (Thr37/46), total 4E-BP1, p-Akt (Ser473), total Akt) overnight at 4°C.[16] c. Wash the membrane three times with TBST.[1] d. Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14] e. Wash the membrane three times with TBST.
5. Detection and Analysis: a. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14] b. Quantify the band intensities using densitometry software. c. Normalize the levels of phosphorylated proteins to the total protein levels and a loading control (e.g., GAPDH or β-actin).[16]
In Vitro mTOR Kinase Assay
This assay directly measures the kinase activity of immunoprecipitated mTORC1.
1. Immunoprecipitation of mTORC1: a. Lyse cells in a CHAPS-based lysis buffer to preserve the integrity of the mTORC1 complex.[17][18] b. Incubate the lysate with an antibody against a component of mTORC1 (e.g., Raptor) coupled to protein A/G beads for 2-4 hours at 4°C.[19] c. Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer.[20]
2. Kinase Reaction: a. Resuspend the immunoprecipitated mTORC1 in kinase assay buffer containing a purified substrate (e.g., recombinant 4E-BP1 or S6K1) and ATP.[17][19][20] b. If assessing an ATP-competitive inhibitor, add it to the reaction mixture at the desired concentrations. For rapamycin, pre-incubate it with FKBP12 before adding to the reaction.[17] c. Incubate the reaction at 30°C for 30-60 minutes.[17]
3. Detection of Substrate Phosphorylation: a. Stop the reaction by adding SDS-PAGE sample buffer. b. Analyze the reaction products by Western blotting using a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1 (Thr37/46)).[17]
MTT Assay for Cell Viability
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[21]
2. Cell Treatment: a. Treat the cells with various concentrations of the mTORC1 inhibitor and a vehicle control.[21] b. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[21]
3. MTT Addition and Incubation: a. Add MTT solution (final concentration 0.5 mg/mL) to each well.[22] b. Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[22][23]
4. Solubilization of Formazan: a. Carefully remove the media and add a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to dissolve the formazan crystals.[24]
5. Absorbance Measurement and Data Analysis: a. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[22] b. Calculate cell viability as a percentage relative to the vehicle-treated control cells.[21]
Visual Guides
The following diagrams illustrate key signaling pathways and experimental workflows to aid in your research.
Caption: Simplified mTORC1 signaling pathway.
Caption: Experimental workflow to identify off-target effects.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mTOR Inhibition Induces Upstream Receptor Tyrosine Kinase Signaling and Activates Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing mTOR-targeted cancer therapy by preventing mTOR/raptor inhibition-initiated, mTOR/rictor-independent Akt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase-independent role of mTOR and on-/off-target effects of an mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Next Generation Strategies for Geroprotection via mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 18. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 19. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. creative-diagnostics.com [creative-diagnostics.com]
troubleshooting RMC-5552 solubility and stability in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of RMC-5552 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is RMC-5552 and what is its mechanism of action?
RMC-5552 is a potent and selective inhibitor of mTORC1 (mechanistic target of rapamycin complex 1).[1][2] It is a bi-steric inhibitor, meaning it interacts with both the ATP- and FKBP12/FRB-binding sites of mTORC1. This dual-binding mechanism allows for potent and selective inhibition of mTORC1 over mTORC2 and other kinases.[3] The inhibition of mTORC1 by RMC-5552 leads to the suppression of phosphorylation of downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are crucial for protein synthesis and cell cycle progression.[1][4]
Q2: What are the recommended solvents for preparing RMC-5552 stock solutions?
For in vitro use, RMC-5552 is typically dissolved in dimethyl sulfoxide (DMSO).[1][2] It is soluble in DMSO at concentrations of ≥ 80-100 mg/mL.[1][2]
Q3: How should I store RMC-5552 stock solutions?
RMC-5552 stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[5] For short-term storage (up to one month), -20°C is suitable. For longer-term storage (up to six months), -80°C is recommended.[1]
Q4: I observed precipitation when diluting my RMC-5552 DMSO stock into aqueous buffer or cell culture medium. What should I do?
This is a common issue for many kinase inhibitors due to their hydrophobic nature.[6] Here are several steps you can take to troubleshoot this:
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Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your assay, and ideally below 0.5%.[6]
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Perform serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer or medium.
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Use a pre-warmed medium: Warming your cell culture medium to 37°C before adding the RMC-5552 solution can sometimes improve solubility.
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Increase mixing: Ensure thorough mixing immediately after adding the compound to the aqueous solution.
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Consider solubility enhancers: For biochemical assays, low concentrations of non-ionic surfactants like Tween-80 or Pluronic F-68 may help maintain solubility. However, their use in cell-based assays should be carefully evaluated for potential cellular toxicity.[6]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected potency in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect your assay plates for any signs of precipitation. If observed, refer to the troubleshooting steps for solubility issues (FAQ #4). Perform a solubility test of RMC-5552 in your specific cell culture medium. |
| Compound Degradation | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[5] |
| Cell Line Sensitivity | Different cell lines can exhibit varying sensitivity to mTORC1 inhibition. Confirm the activation status of the mTORC1 pathway in your cell line (e.g., by checking the phosphorylation levels of S6K or 4E-BP1). |
| Assay Conditions | Optimize cell seeding density and incubation time with the inhibitor. Ensure that the assay readout is within the linear range. |
| Batch-to-Batch Variability | If using different lots of RMC-5552, perform a quality control check to ensure consistent potency. |
Problem 2: High background signal or off-target effects.
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | Perform a dose-response curve to determine the optimal concentration range for specific mTORC1 inhibition. RMC-5552 has high potency, so sub-nanomolar to low nanomolar concentrations are often sufficient. |
| Off-target Kinase Inhibition | While RMC-5552 is highly selective for mTORC1, at very high concentrations, off-target effects might be observed.[1] Compare the observed phenotype with that of other known mTORC1 inhibitors. |
| Solvent Effects | Ensure that the final DMSO concentration in your control and treated samples is identical and as low as possible. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 1778.13 g/mol | [7] |
| Solubility in DMSO | ≥ 80-100 mg/mL | [1][2] |
| IC50 (pS6K) | 0.14 nM | [1] |
| IC50 (p4E-BP1) | 0.48 nM | [1] |
| IC50 (pAKT) | 19 nM | [1] |
| mTORC1/mTORC2 Selectivity | ~40-fold | [1] |
Experimental Protocols
Protocol 1: Preparation of RMC-5552 Stock Solution
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Materials: RMC-5552 powder, anhydrous dimethyl sulfoxide (DMSO).
-
Procedure:
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Briefly centrifuge the vial of RMC-5552 powder to ensure all the material is at the bottom.
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Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming to 37°C or sonication can be used if necessary, but check for compound stability under these conditions.[6]
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Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Western Blot Analysis of mTORC1 Pathway Inhibition
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Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a range of RMC-5552 concentrations (e.g., 0.1 nM to 100 nM) for the desired time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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Western Blotting:
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Separate equal amounts of protein from each sample by SDS-PAGE.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
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Incubate the membrane with primary antibodies against phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH or β-actin).
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Figure 1: Simplified mTORC1 signaling pathway and the inhibitory action of RMC-5552.
Figure 2: General experimental workflow for assessing RMC-5552 activity in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RMC-5552 | mTORC1 Inhibitor | mTORC1 inhibitor | TargetMol [targetmol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rmc-5552 | C93H136N10O24 | CID 162640850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
RMC-5552 Therapy: Technical Support Center for Mitigating Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with RMC-5552. The information provided is intended to help mitigate resistance and optimize the use of this potent bi-steric mTORC1-selective inhibitor.
Troubleshooting Guide
This guide addresses specific issues that may arise during preclinical research with RMC-5552.
Question 1: Why am I observing limited or no inhibition of cell proliferation in my cancer cell line upon RMC-5552 treatment?
Possible Causes and Solutions:
-
Intrinsic Resistance: The cell line may possess intrinsic resistance mechanisms to mTORC1 inhibition.
-
Solution:
-
Assess Pathway Activation: Confirm that the PI3K/Akt/mTOR pathway is activated in your cell line. Loss of PTEN or activating mutations in PIK3CA, TSC1, or TSC2 can indicate pathway hyperactivation.[1][2]
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Combination Therapy: Consider combination strategies. For KRAS-mutant cancer cell lines, co-treatment with a RAS(ON) inhibitor has shown marked combinatorial anti-tumor activity in preclinical models.[1]
-
-
-
Suboptimal Drug Concentration or Exposure: The concentration or duration of RMC-5552 treatment may be insufficient.
-
Solution:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line.
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Pharmacodynamic Assessment: Measure the phosphorylation of 4EBP1 (Thr37/46) and S6K to confirm target engagement and pathway inhibition at the tested concentrations.[3][4]
-
-
-
Experimental Variability: Inconsistent results can arise from several factors.
-
Solution:
-
Reagent Quality: Ensure the stability and quality of your RMC-5552 stock solution. Prepare fresh dilutions for each experiment.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell density and passage number, as these can influence drug sensitivity.
-
-
Question 2: My results show inconsistent inhibition of 4EBP1 phosphorylation after RMC-5552 treatment. What could be the cause?
Possible Causes and Solutions:
-
Timing of Lysate Collection: The kinetics of 4EBP1 dephosphorylation can vary between cell lines.
-
Solution: Perform a time-course experiment to identify the optimal time point for observing maximal inhibition of 4EBP1 phosphorylation after RMC-5552 treatment.
-
-
Antibody Quality: The primary antibody used for detecting phospho-4EBP1 may not be optimal.
-
Solution:
-
Antibody Validation: Validate your phospho-4EBP1 antibody to ensure its specificity and sensitivity. The rabbit monoclonal antibody (236B4) from Cell Signaling Technology is a commonly used and validated option.[5]
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Use of Controls: Include appropriate positive and negative controls in your Western blot experiments to ensure the reliability of your results.
-
-
-
Lysate Preparation: Improper lysate preparation can lead to protein degradation or incomplete extraction.
-
Solution: Follow a robust lysis protocol, including the use of phosphatase and protease inhibitors, to preserve the phosphorylation status of your target proteins.
-
Question 3: I am observing tumor regrowth in my xenograft model after an initial response to RMC-5552 monotherapy. What strategies can I employ to overcome this acquired resistance?
Possible Causes and Solutions:
-
Activation of Escape Pathways: Cancer cells can develop resistance by activating alternative signaling pathways. The RAS-MAPK pathway is a known escape mechanism.[6]
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Mutations in the mTOR Pathway: Although RMC-5552 is designed to overcome some resistance mechanisms, mutations in the mTOR kinase domain or the FKBP12-rapamycin-binding (FRB) domain have been associated with resistance to other mTOR inhibitors.[9][10]
-
Solution:
-
Sequence Analysis: If acquired resistance is observed, sequence the mTOR gene in resistant clones to identify potential mutations.
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Alternative Therapeutic Strategies: Depending on the identified mutation, explore other therapeutic options that may bypass this resistance mechanism.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of RMC-5552 and how does it differ from other mTOR inhibitors?
A1: RMC-5552 is a third-generation, bi-steric mTORC1-selective inhibitor.[4][7] It simultaneously binds to both the ATP-competitive site and the allosteric FKBP12/FRB site on mTORC1.[7] This dual-binding mechanism leads to a more profound and sustained inhibition of mTORC1 signaling, particularly the phosphorylation of 4EBP1, which is a key limitation of first-generation mTOR inhibitors (rapalogs).[1] Unlike second-generation pan-mTOR inhibitors, RMC-5552 is highly selective for mTORC1 over mTORC2 (~40-fold selectivity in cell-based assays), which is expected to reduce toxicities associated with mTORC2 inhibition, such as hyperglycemia.[2][4]
Q2: What are the potential mechanisms of resistance to RMC-5552 therapy?
A2: While RMC-5552 is designed to overcome some forms of resistance to previous generations of mTOR inhibitors, potential mechanisms of acquired resistance could include:
-
Upregulation of bypass signaling pathways: Activation of parallel pathways, such as the RAS-MAPK pathway, can compensate for mTORC1 inhibition.[6]
-
Mutations in the drug-binding sites: Although less likely with a bi-steric inhibitor, mutations in the ATP-binding site or the FRB domain of mTOR could potentially reduce drug binding and efficacy.[9][10]
Q3: What are the recommended combination strategies to mitigate resistance to RMC-5552?
A3: Based on preclinical data, the most promising combination strategy is with RAS(ON) inhibitors, particularly in cancers with co-mutations in RAS and the mTOR pathway.[1] The combination of an mTORC1-selective inhibitor with a KRASG12C inhibitor has demonstrated synergistic anti-tumor effects and durable tumor regressions in KRASG12C mutant NSCLC models.[7][8]
Q4: What are the common adverse events observed with RMC-5552 in clinical trials, and are there strategies to manage them in a research setting?
A4: In a Phase 1/1b clinical trial (NCT04774952), the most common treatment-related adverse events were mucositis/stomatitis, nausea, and fatigue.[1] Hyperglycemia, a common side effect of pan-mTOR inhibitors, was infrequent with RMC-5552 due to its mTORC1 selectivity.[4] For preclinical studies involving animal models, it is important to monitor for signs of mucositis (e.g., changes in eating habits, weight loss) and to provide supportive care as needed. In the clinical trial, prophylactic use of a tacrolimus mouthwash was shown to reduce the incidence and severity of mucositis.[2]
Data Presentation
Table 1: Preclinical Activity of RMC-5552 and Related Compounds
| Compound | Cell Line | Assay | IC50 (nM) | mTORC1/mTORC2 Selectivity | Reference |
| RMC-5552 | MDA-MB-468 | p-4EBP1 Inhibition | 0.48 | ~40-fold | [7] |
| RMC-5552 | MDA-MB-468 | p-AKT Inhibition | 19 | ~40-fold | [11] |
| RMC-6272 | MDA-MB-468 | p-4EBP1 Inhibition | 0.44 | 27-fold | [7] |
| RapaLink-1 | MDA-MB-468 | p-4EBP1 Inhibition | 1.7 | ~4-fold | [7] |
| RapaLink-1 | MDA-MB-468 | p-AKT Inhibition | 6.7 | ~4-fold | [7] |
Table 2: Preclinical Efficacy of RMC-5552 in Combination with a KRASG12C Inhibitor (Sotorasib) in an NCI-H2122 Xenograft Model
| Treatment Group | Outcome | Reference |
| RMC-6272 (mTORC1 inhibitor) monotherapy | Minimal tumor growth inhibition | [7] |
| Sotorasib (KRASG12C inhibitor) monotherapy | Initial tumor growth inhibition followed by regrowth | [7] |
| RMC-6272 + Sotorasib Combination | Robust combinatorial anti-tumor response causing tumor regressions | [7] |
Table 3: Clinical Activity of RMC-5552 in a Phase 1/1b Study (NCT04774952)
| Efficacy Endpoint | Result | Patient Population | Reference |
| Overall Response Rate (ORR) at doses ≥ 6 mg | 20% (1 confirmed Partial Response) | 5 evaluable patients with solid tumors | [1] |
| Best Overall Response of Stable Disease (SD) at doses ≥ 6 mg | 60% (3 patients) | 5 evaluable patients with solid tumors | [1] |
| Disease Control Rate | 64% | Not specified |
Experimental Protocols
1. Western Blotting for Phospho-4EBP1 (Thr37/46)
This protocol is adapted from a standard protocol for the detection of phospho-4EBP1.[5]
-
Cell Lysis:
-
Culture and treat cells with RMC-5552 at the desired concentrations and time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in 1X SDS sample buffer (e.g., 100 µl per well of a 6-well plate).
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Scrape cells and transfer the lysate to a microcentrifuge tube. Keep on ice.
-
Sonicate for 10-15 seconds to shear DNA and reduce viscosity.
-
Heat a 20 µl sample to 95–100°C for 5 minutes, then cool on ice.
-
Centrifuge for 5 minutes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20 µl) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% w/v BSA in 1X TBS, 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Phospho-4EBP1 (Thr37/46) (e.g., Cell Signaling Technology #2855, Rabbit mAb 236B4) diluted in 5% BSA in TBST overnight at 4°C with gentle shaking. A 1:1000 dilution is a good starting point.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection:
-
Use an enhanced chemiluminescence (ECL) substrate to detect the HRP signal.
-
Capture the image using a chemiluminescence imaging system.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general framework for performing a CETSA to confirm the binding of RMC-5552 to mTORC1 in intact cells.
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with RMC-5552 at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples on ice.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Quantify the protein concentration in the soluble fraction.
-
-
Western Blot Analysis:
-
Analyze the soluble fractions by Western blotting as described in the protocol above, using an antibody against mTOR or a component of the mTORC1 complex (e.g., Raptor).
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative amount of soluble protein as a function of temperature for both the vehicle-treated and RMC-5552-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of RMC-5552 indicates target engagement and stabilization of the mTORC1 complex.
-
Visualizations
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Bi-steric Inhibitor RMC-5552 Reduces mTORC1 Signaling and Growth in Lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Refining Protocols for Combination Therapy with RMC-5552
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RMC-5552 in combination therapy protocols.
Frequently Asked Questions (FAQs)
Q1: What is RMC-5552 and what is its mechanism of action?
RMC-5552 is a potent and selective bi-steric inhibitor of mTORC1 (mechanistic target of rapamycin complex 1).[1][2][3] Its unique mechanism involves binding to two distinct sites on mTORC1, leading to profound inhibition of its activity while maintaining selectivity over mTORC2.[4][5] This selectivity helps to avoid the hyperglycemia often associated with dual mTORC1/mTORC2 inhibitors.[6][7] RMC-5552 effectively suppresses the phosphorylation of 4EBP1, a key downstream effector of mTORC1, thereby inhibiting protein translation and cell growth.[1][2][3]
Q2: Why consider RMC-5552 for combination therapy, particularly with RAS(ON) inhibitors?
Preclinical studies have demonstrated marked combinatorial anti-tumor activity when RMC-5552 is combined with RAS(ON) inhibitors in KRAS-mutated cancer models.[1][3][8] This combination has been shown to enhance tumor apoptosis and lead to more durable tumor regressions compared to either agent alone.[1][3] The rationale is that mTOR signaling is a key pathway involved in therapeutic response and resistance in RAS-addicted cancers.[1][8]
Q3: What are the known limitations of previous mTOR inhibitors that RMC-5552 aims to address?
First-generation mTOR inhibitors, known as rapalogs, do not effectively inhibit the phosphorylation of 4EBP1.[1][3][8] Second-generation inhibitors, which target both mTORC1 and mTORC2, are often associated with dose-limiting toxicities such as hyperglycemia due to the inhibition of mTORC2.[6][7] RMC-5552's selectivity for mTORC1 is designed to overcome these limitations, offering potent pathway inhibition with a more favorable safety profile.[6][7]
Q4: What are the most common adverse events observed with RMC-5552 in clinical trials?
The most frequently reported treatment-related adverse events in the Phase 1/1b clinical trial (NCT04774952) of RMC-5552 monotherapy were mucositis/stomatitis, decreased appetite, nausea, and fatigue.[1][6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Suboptimal efficacy in combination with a RAS inhibitor in vitro. | Incorrect dosing schedule or concentration. | Optimize the dosing regimen by performing a dose-matrix experiment to identify synergistic concentrations of RMC-5552 and the specific RAS inhibitor. |
| Cell line intrinsic resistance. | Characterize the baseline activation of the PI3K/mTOR pathway in your cell line. Consider using cell lines with known alterations in this pathway (e.g., PTEN or PIK3CA mutations) as positive controls.[1] | |
| High incidence of mucositis in animal models. | On-target effect of mTORC1 inhibition in oral mucosa. | Preclinical and clinical data suggest that local administration of an mTOR inhibitor can mitigate this side effect. Consider prophylactic administration of a topical mTOR inhibitor (e.g., tacrolimus) in the oral cavity of the animal model. A clinical study showed that a tacrolimus mouthwash significantly reduced the incidence of mucositis.[6] |
| Unexpected hyperglycemia in animal models. | Off-target inhibition of mTORC2. | Although RMC-5552 is highly selective for mTORC1, it is crucial to monitor blood glucose levels. If hyperglycemia is observed, re-evaluate the dose of RMC-5552. The incidence of hyperglycemia with RMC-5552 is reported to be low.[6][7] |
| Difficulty in assessing target engagement in vivo. | Inadequate sample collection timing or methodology. | Collect tumor tissue at various time points after the final dose (e.g., 4, 24, 48, and 72 hours) to assess the pharmacodynamic effects.[6] Analyze the phosphorylation status of mTORC1 substrates like 4EBP1 and S6RP using validated assays such as Meso Scale Discovery (MSD) kits.[6] |
Experimental Protocols
Protocol 1: In Vitro Combination Synergy Assay
-
Cell Seeding: Plate cancer cells (e.g., KRAS-mutant non-small cell lung cancer cell lines) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series of RMC-5552 and the chosen RAS(ON) inhibitor.
-
Treatment: Treat the cells with a matrix of drug concentrations, including single-agent controls and vehicle controls.
-
Incubation: Incubate the cells for a period relevant to the cell line's doubling time (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard assay such as CellTiter-Glo®.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each treatment condition. Use software such as Combenefit or SynergyFinder to determine synergy scores (e.g., Bliss independence, Loewe additivity, or ZIP score).
Protocol 2: In Vivo Pharmacodynamic Study in Xenograft Models
-
Model Establishment: Implant human cancer cells (e.g., HCC1954 breast cancer xenograft with a PIK3CA mutation) subcutaneously into immunocompromised mice.[6]
-
Tumor Growth: Allow tumors to reach a specified volume (e.g., 100-200 mm³).
-
Treatment Administration: Administer RMC-5552 and/or the combination agent intravenously or via the appropriate route at the predetermined dose and schedule (e.g., once weekly).[6]
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., twice a week).[6]
-
Sample Collection: At the end of the study, collect tumors at various time points after the final dose (e.g., 4, 24, 48, and 72 hours) and snap-freeze them.[6]
-
Pharmacodynamic Analysis: Homogenize the tumor tissue and quantify the levels of phosphorylated 4EBP1 (Thr37/46) and phosphorylated S6RP (Ser240/244) using validated kits (e.g., Meso Scale Discovery).[6]
Visualizations
Caption: RMC-5552 selectively inhibits mTORC1, preventing downstream signaling.
Caption: A typical workflow for preclinical evaluation of RMC-5552 combination therapy.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. Facebook [cancer.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Revolution Medicines Announces Publication Describing Design and Synthesis of RMC-5552, a First-in-Class, Bi-Steric mTORC1-Selective Inhibitor | Revolution Medicines [ir.revmed.com]
- 5. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
interpreting unexpected results in RMC-5552 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with RMC-5552.
Troubleshooting Guides
This section addresses specific unexpected results that may be encountered during RMC-5552 experiments.
Issue 1: Higher Than Expected Cell Viability or Proliferation In Vitro
Possible Cause 1: Suboptimal Compound Concentration.
Troubleshooting Steps:
-
Confirm Drug Potency: Verify the IC50 of your RMC-5552 lot in a sensitive cell line.
-
Optimize Concentration Range: Perform a dose-response experiment with a wider range of concentrations to ensure you are capturing the full inhibitory effect.
Possible Cause 2: Intrinsic or Acquired Resistance.
Troubleshooting Steps:
-
Assess mTORC1 Pathway Inhibition:
-
Action: Perform a Western blot to analyze the phosphorylation status of key mTORC1 downstream targets, 4EBP1 (at Thr37/46) and S6K (at Thr389).
-
Expected Outcome: A significant decrease in the phosphorylation of both 4EBP1 and S6K.
-
Unexpected Outcome & Interpretation:
-
-
Sequence Key Genes: Analyze genes in the PI3K/AKT/mTOR pathway for mutations that could confer resistance.
Experimental Protocol: Western Blot for mTORC1 Pathway Activation
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against p-4EBP1 (Thr37/46), 4EBP1, p-S6K (Thr389), S6K, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Issue 2: Unexpected In Vivo Toxicity or Adverse Events
Observation: In preclinical in vivo studies, animals exhibit signs of distress, weight loss, or specific lesions not anticipated based on the selective nature of RMC-5552. A common adverse event observed in clinical trials is mucositis.[4][5][6][7][8]
Troubleshooting and Mitigation Strategies:
-
Dose and Schedule Optimization: Re-evaluate the dosing regimen. Consider lower doses or alternative schedules (e.g., intermittent dosing) to improve tolerability.
-
Supportive Care: Implement supportive care measures as appropriate. For mucositis, consider the clinical strategy of using a local competitor for FKBP12 binding, such as a tacrolimus mouthwash, to mitigate local toxicity.[4][5][6][8]
Quantitative Data Summary: Clinical Trial Adverse Events
| Adverse Event | Frequency (Any Grade) | Frequency (Grade 3) | Notes |
| Mucositis/Stomatitis | 45-49%[5][6][8] | 15-21% (dose-dependent)[7][8] | Incidence and severity can be reduced with tacrolimus mouthwash.[4][5][6][8] |
| Nausea | 38-44%[5][6] | - | |
| Fatigue | 40-42%[5][6] | - | |
| Decreased Appetite | 32%[8] | - | |
| Hyperglycemia | 4%[4][5][6][8] | Low (Grade 2) | Not dose-limiting, consistent with mTORC1 selectivity.[4][5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for RMC-5552?
A1: RMC-5552 is a third-generation, bi-steric mTORC1-selective inhibitor.[1][5] It binds to both the FKBP12/FRB allosteric site and the ATP-competitive active site of mTORC1.[9][10][11] This dual binding leads to potent and selective inhibition of mTORC1, which in turn suppresses the phosphorylation of its key downstream substrates, 4EBP1 and S6K, thereby inhibiting protein translation and cell growth.[1][2][9]
Q2: How does RMC-5552 differ from other mTOR inhibitors like rapamycin or pan-mTOR kinase inhibitors?
A2: RMC-5552 has two key advantages:
-
Potent 4EBP1 Inhibition: Unlike first-generation inhibitors (rapalogs) which only weakly inhibit 4EBP1 phosphorylation, RMC-5552 potently suppresses it.[1][2][3] This is significant because the 4EBP1-eIF4E axis is a critical driver of oncogenic translation.[1][3]
-
mTORC1 Selectivity: Unlike second-generation pan-mTOR inhibitors, RMC-5552 is highly selective for mTORC1 over mTORC2.[1][5] Inhibition of mTORC2 is associated with dose-limiting toxicities such as hyperglycemia.[4][5][6] RMC-5552's selectivity results in a much lower incidence of hyperglycemia.[4][5][6]
Q3: Why am I observing minimal hyperglycemia in my in vivo models?
A3: This is an expected result. RMC-5552 was designed to be highly selective for mTORC1 over mTORC2.[1] mTORC2 is a key regulator of glucose metabolism through its phosphorylation of AKT.[1] By sparing mTORC2, RMC-5552 avoids the significant hyperglycemia that is a common dose-limiting toxicity of less selective, pan-mTOR inhibitors.[4][5][6] Clinical data confirms a low incidence of treatment-related hyperglycemia (around 4%, and not dose-limiting).[4][5][6][8]
Q4: What is the rationale for combining RMC-5552 with RAS pathway inhibitors?
A4: The PI3K/mTOR and RAS signaling pathways have significant crosstalk, and activation of mTOR signaling is a known mechanism of resistance to RAS pathway inhibitors.[10][11] By potently inhibiting mTORC1, RMC-5552 can block this escape pathway. Preclinical studies have shown that combining RMC-5552 with KRAS(ON) or KRAS(OFF) inhibitors leads to enhanced anti-tumor activity and can overcome resistance.[1][7][10][12]
Q5: What are the expected effects of RMC-5552 on downstream signaling?
A5: The primary and most direct effect is the potent and durable suppression of phosphorylation of the mTORC1 substrates S6K and 4EBP1.[1][5][13] This leads to the reactivation of the tumor suppressor activity of 4EBP1, which then binds to and inhibits eIF4E, a key factor in cap-dependent translation of oncogenic proteins.[3][9] This ultimately results in the induction of apoptosis and suppression of tumor cell proliferation.[9][10]
Visualizations
Caption: RMC-5552 selectively inhibits mTORC1, blocking downstream signaling.
Caption: Workflow for evaluating RMC-5552 efficacy and mechanism.
References
- 1. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. The Bi-steric Inhibitor RMC-5552 Reduces mTORC1 Signaling and Growth in Lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Facebook [cancer.gov]
- 10. Discovery of RMC-5552, a selective bi-steric inhibitor of mTORC1 that suppresses 4EBP1 phosphorylation, for the treatment of mTORC1-activated tumors including RAS pathway escape - American Chemical Society [acs.digitellinc.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bi-Steric vs. Allosteric mTOR Inhibitors for Researchers
For researchers and drug development professionals, understanding the nuances of mTOR inhibition is critical for advancing therapeutic strategies against a range of diseases, including cancer. This guide provides an objective comparison of bi-steric and allosteric mTOR inhibitors, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Introduction to mTOR and its Inhibition
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Dysregulation of the mTOR pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.
Allosteric mTOR inhibitors, the first generation of mTOR-targeted drugs, and the newer class of bi-steric inhibitors represent two distinct strategies to modulate mTOR activity. This guide will delve into their mechanisms of action, comparative efficacy, and the experimental protocols used to evaluate their performance.
Mechanism of Action: A Tale of Two Binding Modes
Allosteric and bi-steric mTOR inhibitors differ fundamentally in how they interact with the mTOR protein.
Allosteric mTOR Inhibitors (Rapalogs): This class of drugs, which includes rapamycin and its analogs (rapalogs) like everolimus and temsirolimus, functions through an allosteric mechanism. They first bind to the intracellular protein FKBP12. This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, primarily within the mTORC1 complex.[2] This binding event does not directly block the catalytic site but rather sterically hinders the access of some substrates to the kinase domain. A key limitation of rapalogs is their incomplete inhibition of mTORC1 signaling, particularly their weak effect on the phosphorylation of the translational repressor 4E-BP1.[3][4]
Bi-Steric mTOR Inhibitors: This third generation of mTOR inhibitors was designed to overcome the limitations of earlier inhibitors. These molecules are engineered to simultaneously engage two distinct sites on the mTOR protein: the allosteric FRB domain (like rapalogs) and the orthosteric ATP-binding site in the kinase domain.[5] This dual engagement, often achieved by covalently linking a rapamycin-like moiety to an mTOR kinase inhibitor, leads to a more potent and complete suppression of mTORC1 activity, including the robust inhibition of 4E-BP1 phosphorylation.[4][6][7]
Quantitative Performance Comparison
The following tables summarize key quantitative data from preclinical studies, comparing the performance of representative allosteric and bi-steric mTOR inhibitors.
Table 1: In Vitro Potency and Selectivity of mTOR Inhibitors
| Inhibitor Class | Compound | mTORC1 Inhibition (p4EBP1 IC50) | mTORC2 Inhibition (pAKT IC50) | mTORC1/mTORC2 Selectivity Ratio | Reference |
| Allosteric | Rapamycin | >100 nM (for T37/46) | >200 nM | - | [4][8] |
| Bi-steric | RapaLink-1 | 1.7 nM | 6.7 nM | ~4 | [9] |
| Bi-steric | RMC-4627 | 1.4 nM | 18 nM | ~13 | [9] |
| Bi-steric | RMC-5552 | 0.48 nM | ~19.2 nM | ~40 | [5][9] |
| Bi-steric | RMC-6272 | - | - | >25 | [7] |
| ATP-competitive | MLN0128 | 10-30 nM | - | - | [4] |
IC50 values represent the concentration of the inhibitor required to reduce the phosphorylation of the respective substrate by 50%. A higher selectivity ratio indicates greater selectivity for mTORC1 over mTORC2.
Table 2: In Vivo Efficacy of mTOR Inhibitors in Preclinical Cancer Models
| Inhibitor Class | Compound | Cancer Model | Key Findings | Reference |
| Allosteric | Rapamycin | Glioblastoma Xenograft | Modest inhibition of tumor growth. | [10] |
| ATP-competitive | MLN0128 | Glioblastoma Xenograft | Modest inhibition of tumor growth. | [10] |
| Bi-steric | RapaLink-1 | Glioblastoma Xenograft | Significantly improved survival compared to vehicle, rapamycin, and MLN0128. | [10] |
| Allosteric | Rapamycin | TSC1-null Bladder Cancer PDX | Less effective at inducing tumor regression compared to RMC-6272. | [4] |
| Bi-steric | RMC-6272 | TSC1-null Bladder Cancer PDX | Drove deeper tumor regression and delayed tumor regrowth compared to rapamycin. | [4] |
| Allosteric | Everolimus | - | - | [11] |
| Bi-steric | RMC-5552 | Advanced Solid Tumors (Phase 1 Trial) | Showed a disease control rate of 64% and was well-tolerated. | [5] |
PDX: Patient-Derived Xenograft
Signaling Pathways and Experimental Workflows
Visualizing the mTOR signaling pathway and the experimental workflows used to study these inhibitors is crucial for a comprehensive understanding.
Caption: The mTOR signaling pathway, highlighting key upstream regulators and downstream effectors of mTORC1 and mTORC2.
Caption: A generalized experimental workflow for evaluating the cellular activity of mTOR inhibitors.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are outlines for key experiments cited in the comparison of bi-steric and allosteric mTOR inhibitors.
In Vitro mTOR Kinase Assay
This assay directly measures the ability of an inhibitor to block the kinase activity of mTOR.
Objective: To determine the IC50 value of an inhibitor against mTOR kinase.
Materials:
-
Active recombinant mTOR protein (e.g., amino acids 1362-end).
-
Inactive S6K protein (as substrate).
-
Kinase buffer (25 mmol/L Tris-HCl pH 7.5, 5 mmol/L β-glycerophosphate, 2 mmol/L DTT, 0.1 mmol/L Na3VO4, 10 mmol/L MgCl2, 5 mmol/L MnCl2).
-
ATP.
-
Test inhibitors at various concentrations.
-
SDS-PAGE and Western blot reagents.
-
Antibodies: anti-phospho-p70S6K (Thr389) and anti-total p70S6K.
Protocol:
-
Prepare reaction mixtures in a 96-well plate. Each well should contain the kinase buffer, 250 ng of active mTOR, and 1 µg of inactive S6K.
-
Add the test inhibitor at a range of final concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Wortmannin).
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µmol/L.
-
Incubate the plate at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the samples by Western blotting using an antibody specific for phosphorylated S6K (Thr389) to detect the product of the kinase reaction. A total S6K antibody should be used as a loading control.
-
Quantify the band intensities and calculate the percent inhibition at each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.[12]
Western Blot Analysis of mTORC1 and mTORC2 Signaling in Cells
This cellular assay assesses the effect of inhibitors on the phosphorylation of key downstream targets of mTORC1 and mTORC2.
Objective: To determine the cellular potency and selectivity of mTOR inhibitors.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, U87MG).
-
Cell culture medium and supplements.
-
Test inhibitors at various concentrations.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE and Western blot reagents.
-
Primary antibodies: anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, anti-phospho-S6K (Thr389), anti-total S6K, anti-phospho-AKT (Ser473), anti-total AKT, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).[13][14][15]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-4E-BP1) overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is often 1:1000.[14]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with antibodies for total proteins and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of each target.
Conclusion
The development of bi-steric mTOR inhibitors represents a significant advancement in the field of mTOR-targeted therapies. By engaging both the allosteric and orthosteric sites of mTOR, these compounds achieve a more complete and potent inhibition of mTORC1 signaling compared to their allosteric predecessors. This enhanced mechanism of action translates to superior anti-proliferative and pro-apoptotic effects in preclinical models. Furthermore, the ability to engineer high selectivity for mTORC1 over mTORC2 offers the potential for an improved safety profile, mitigating side effects such as hyperglycemia. For researchers in oncology and related fields, the distinct properties of bi-steric inhibitors present new opportunities for developing more effective and better-tolerated cancer treatments.
References
- 1. mdpi.com [mdpi.com]
- 2. The allosteric mechanism of mTOR activation can inform bitopic inhibitor optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thelamfoundation.org [thelamfoundation.org]
- 4. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting mTORC1 with Bi-Steric Inhibitors: A Promising Therapeutic Strategy for RAS-Driven Cancers [synapse.patsnap.com]
- 7. A bi-steric mTORC1-selective inhibitor overcomes drug resistance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Commentary: Rapalink-1 Increased Infarct Size in Early Cerebral Ischemia–Reperfusion With Increased Blood–Brain Barrier Disruption [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Kinase Inhibitor Targeted to mTORC1 Drives Regression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
validating the selectivity of RMC-5552 for mTORC1 over mTORC2
A comprehensive guide to the selectivity and performance of RMC-5552 in comparison to other mTOR inhibitors.
The mechanistic target of rapamycin (mTOR) is a crucial regulator of cell growth, proliferation, and metabolism, making it a prime target for therapeutic intervention, particularly in oncology.[1][2] mTOR forms two distinct multiprotein complexes, mTORC1 and mTORC2, which have different downstream signaling pathways and functions.[3][4] While the inhibition of mTORC1 is a validated anti-cancer strategy, the clinical utility of mTOR inhibitors has been hampered by a lack of selectivity, leading to off-target effects and dose-limiting toxicities.[5][6] RMC-5552, a novel bi-steric inhibitor, has emerged as a highly selective inhibitor of mTORC1, offering the potential for a wider therapeutic window.[3][7] This guide provides a detailed comparison of RMC-5552 with other mTOR inhibitors, supported by experimental data and protocols, to validate its selectivity for mTORC1 over mTORC2.
The Rise of a Selective Inhibitor: RMC-5552
RMC-5552 is a third-generation mTORC1 inhibitor that employs a unique "bi-steric" mechanism of action.[3][5] It is designed to simultaneously bind to both the FKBP12-rapamycin binding (FRB) allosteric site and the ATP-binding catalytic site of mTOR.[5][8] This dual binding leads to profound inhibition of mTORC1 activity.[3] The remarkable selectivity of RMC-5552 for mTORC1 over mTORC2 is attributed to the structural differences between the two complexes. In mTORC2, the Rictor-Sin1 sub-complex partially obstructs the FRB domain, hindering the binding of the rapamycin-like moiety of RMC-5552.[8][9] This steric hindrance is the basis for the reported ~40-fold selectivity of RMC-5552 for mTORC1 in cellular assays.[5][7][9]
The mTOR signaling pathway and the specific points of inhibition for mTORC1 and mTORC2 are illustrated in the diagram below.
Figure 1. The mTOR Signaling Pathway. This diagram illustrates the central role of mTORC1 and mTORC2 in cellular signaling. Upstream signals like growth factors, nutrients, and energy status activate the PI3K/AKT pathway, which in turn stimulates mTORC1. mTORC1 then promotes protein synthesis and cell growth by phosphorylating S6K1 and 4E-BP1. mTORC2 is involved in regulating the actin cytoskeleton and promoting cell survival, partly through a feedback loop that activates AKT.
Comparative Analysis of mTOR Inhibitors
The selectivity of mTOR inhibitors is a critical determinant of their therapeutic efficacy and safety profile. The following table summarizes the quantitative data for RMC-5552 and other representative mTOR inhibitors, highlighting their differential activity against mTORC1 and mTORC2.
| Compound | Class | mTORC1 IC50 (p4EBP1) | mTORC2 IC50 (pAKT) | Selectivity (mTORC2/mTORC1) | Reference |
| RMC-5552 | Bi-steric mTORC1 selective | ~1.0 nM | ~40 nM | ~40-fold | [5][9] |
| RapaLink-1 | Bi-steric mTORC1 selective | 1.7 nM | 6.7 nM | ~4-fold | [3] |
| Rapamycin | Allosteric mTORC1 inhibitor | Potent (S6K) / Weak (4EBP1) | Largely insensitive | High | [3][9] |
| INK128 (Sapanisertib) | Pan-mTOR inhibitor | Potent | Potent | ~1-fold | [9][10] |
| OSI-027 | Pan-mTOR inhibitor | 22 nM (cell-free) | 65 nM (cell-free) | ~3-fold | [11] |
Table 1. Comparative Inhibitory Activity of mTOR Inhibitors. This table presents the half-maximal inhibitory concentrations (IC50) for various mTOR inhibitors against mTORC1 and mTORC2, as determined by the inhibition of phosphorylation of their respective downstream substrates (p4EBP1 for mTORC1 and pAKT for mTORC2). The selectivity is expressed as the ratio of mTORC2 IC50 to mTORC1 IC50.
Experimental Validation of RMC-5552 Selectivity
The selectivity of RMC-5552 for mTORC1 over mTORC2 is experimentally validated by assessing the phosphorylation status of key downstream substrates of each complex. A typical workflow for this assessment is outlined below.
Figure 2. Experimental Workflow for Assessing mTOR Inhibitor Selectivity. This diagram outlines the key steps involved in determining the selectivity of an mTOR inhibitor. The process begins with cell culture, followed by treatment with the inhibitor, cell lysis, protein quantification, Western blotting to detect phosphorylated proteins, and finally, data analysis to determine the inhibitor's selectivity.
Detailed Experimental Protocols
1. Cell Culture and Inhibitor Treatment:
-
Cell Lines: A cancer cell line with a hyperactivated PI3K/mTOR pathway (e.g., HCC1954 breast cancer cells) is typically used.[5]
-
Culture Conditions: Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Preparation: RMC-5552 and comparator inhibitors are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing serial dilutions of the inhibitors or vehicle control (DMSO). Cells are typically treated for a period of 2 to 24 hours.
2. Cell Lysis and Protein Quantification:
-
Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for subsequent analysis.
3. Western Blotting:
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for the phosphorylated forms of mTORC1 substrates (e.g., anti-phospho-4E-BP1 (Thr37/46), anti-phospho-S6K (Thr389)) and mTORC2 substrates (e.g., anti-phospho-AKT (Ser473)). Antibodies against the total forms of these proteins and a loading control (e.g., anti-β-actin or anti-GAPDH) are also used.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
4. Data Analysis and Selectivity Determination:
-
Densitometry: The intensity of the protein bands is quantified using image analysis software.
-
Normalization: The levels of phosphorylated proteins are normalized to the levels of the corresponding total proteins and the loading control.
-
IC50 Calculation: The normalized data is plotted against the inhibitor concentration, and the IC50 values (the concentration of inhibitor that causes 50% inhibition of phosphorylation) for mTORC1 and mTORC2 signaling are calculated using non-linear regression analysis.
-
Selectivity Index: The selectivity of the inhibitor for mTORC1 over mTORC2 is calculated as the ratio of the IC50 for mTORC2 inhibition to the IC50 for mTORC1 inhibition.
Conclusion
The available preclinical data strongly supports the high selectivity of RMC-5552 for mTORC1 over mTORC2.[3][5][9] This selectivity is a result of its unique bi-steric mechanism of action that exploits the structural differences between the two mTOR complexes.[8] By potently inhibiting the phosphorylation of mTORC1 substrates like 4E-BP1 and S6K while largely sparing the phosphorylation of the key mTORC2 substrate AKT, RMC-5552 demonstrates a superior selectivity profile compared to earlier generations of mTOR inhibitors.[5][9] This enhanced selectivity is anticipated to translate into an improved therapeutic index in clinical settings, potentially minimizing the metabolic side effects, such as hyperglycemia, that are associated with mTORC2 inhibition.[5] The rigorous experimental validation of its selectivity, as detailed in the protocols above, provides a solid foundation for the continued clinical development of RMC-5552 as a promising new agent in the treatment of mTOR-driven cancers.[12][13]
References
- 1. Frontiers | mTORC1-selective inhibitors rescue cellular phenotypes in TSC iPSC-derived neurons [frontiersin.org]
- 2. Discovery of Small-Molecule Selective mTORC1 Inhibitors via Direct Inhibition of Glucose Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards specific inhibition of mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Selective inhibitors of mTORC1 activate 4EBP1 and suppress tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revolution Medicines Announces Publication Describing Design and Synthesis of RMC-5552, a First-in-Class, Bi-Steric mTORC1-Selective Inhibitor | Revolution Medicines [ir.revmed.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Bi-steric Inhibitor RMC-5552 Reduces mTORC1 Signaling and Growth in Lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of the third-generation, bi-steric mechanistic target of rapamycin complex 1-selective inhibitor RMC-6272 in NF2-deficient models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. Facebook [cancer.gov]
A Comparative Analysis of RMC-5552 and RMC-6272: Next-Generation Bi-Steric mTORC1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of RMC-5552 and RMC-6272, two novel bi-steric mTORC1-selective inhibitors developed by Revolution Medicines. The information presented herein is intended to provide an objective overview of their performance, supported by available preclinical and clinical data, to aid researchers and drug development professionals in their understanding and potential application of these compounds.
Introduction
RMC-5552 and RMC-6272 are potent and selective inhibitors of the mechanistic target of rapamycin complex 1 (mTORC1).[1][2][3] Unlike first-generation (rapalogs) and second-generation (ATP-competitive) mTOR inhibitors, these third-generation compounds employ a "bi-steric" mechanism of action. This involves the simultaneous engagement of both the FKBP12-rapamycin binding (FRB) allosteric site and the ATP-binding site of mTOR kinase.[3] This unique binding mode results in profound and selective inhibition of mTORC1 signaling, including the phosphorylation of 4E-BP1, a key regulator of protein translation that is often inadequately inhibited by rapalogs.[1][4]
The primary distinction between the two molecules lies in their developmental stage: RMC-5552 is the clinical development candidate currently undergoing Phase 1/1b clinical trials for the treatment of advanced solid tumors (NCT04774952).[1][5] In contrast, RMC-6272 is utilized as a preclinical tool compound for research and proof-of-concept studies.[1][4][6][7][8]
Mechanism of Action and Signaling Pathway
Both RMC-5552 and RMC-6272 selectively inhibit mTORC1 over mTORC2. This selectivity is crucial as mTORC1 hyperactivation is a common feature in many cancers, while mTORC2 inhibition is associated with dose-limiting toxicities such as hyperglycemia.[5] By potently suppressing the phosphorylation of mTORC1 substrates, including S6 kinase (S6K) and 4E-BP1, these inhibitors effectively block downstream signaling pathways that drive cell growth, proliferation, and survival.[2][6]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for RMC-5552 and RMC-6272, providing a direct comparison of their in vitro potency and in vivo pharmacokinetic properties.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay Readout | IC50 (nM) | Selectivity (mTORC1/mTORC2) | Reference |
| RMC-5552 | mTORC1 | pS6K | 0.14 | ~40-fold | [2] |
| p4EBP1 | 0.48 | [2] | |||
| mTORC2 | pAKT (S473) | 19 | [2] | ||
| RMC-6272 | mTORC1 | p4EBP1 | ~1.0 | >10-fold to ~30-fold | [9][10] |
| mTORC2 | pAKT (S473) | - | - |
Note: IC50 values can vary depending on the cell line and assay conditions.
Table 2: In Vivo Pharmacokinetics in Mice (Single IP Dose)
| Compound | Dose (mg/kg) | Tmax (h) | Cmax (µM) | AUClast (µM·h) | t1/2 (h) | Reference |
| RMC-5552 | 1 | 2.0 | 3.19 | 25.9 | 4.8 | |
| RMC-6272 | 1 | 2.3 | 0.97 | 8.7 | 3.8 |
Preclinical Efficacy
Both RMC-5552 and RMC-6272 have demonstrated significant anti-tumor activity in various preclinical models.
-
Monotherapy: In xenograft models of human breast cancer (HCC1954), RMC-5552 administered weekly led to significant tumor growth inhibition at 1 mg/kg and tumor stasis at 3 mg/kg.[5][11] Similarly, RMC-6272 has shown potent antitumor activity in NF2-deficient meningioma models, demonstrating superior growth inhibitory effects compared to rapamycin.[6][8][12][13]
-
Combination Therapy: Preclinical studies have highlighted the synergistic potential of these bi-steric inhibitors. Both RMC-5552 and RMC-6272, in combination with RAS(ON) inhibitors, have shown marked combinatorial anti-tumor activity in KRAS-mutated non-small cell lung cancer (NSCLC) models, leading to enhanced apoptosis and durable tumor regressions.[1][4] RMC-6272 has also demonstrated synergy with MEK inhibitors in glioblastoma models and with immune checkpoint inhibitors in a MYC-driven hepatocellular carcinoma model.[7][14]
Experimental Protocols
Detailed experimental protocols are essential for the interpretation and replication of scientific findings. Below are representative methodologies for key experiments cited in the evaluation of RMC-5552 and RMC-6272.
Western Blot Analysis for mTOR Pathway Modulation
Objective: To assess the phosphorylation status of key mTORC1 and mTORC2 pathway proteins following treatment with RMC-5552 or RMC-6272.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., NF2-deficient meningioma cells) and allow them to adhere overnight. Treat cells with various concentrations of RMC-5552, RMC-6272, or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), 4E-BP1, p-AKT (Ser473), AKT, and a loading control (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
Objective: To determine the effect of RMC-5552 and RMC-6272 on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of RMC-5552, RMC-6272, or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Data Analysis: Normalize the results to the vehicle-treated control and calculate IC50 values using non-linear regression analysis.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of RMC-5552 and RMC-6272 in a living organism.
Methodology:
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HCC1954) into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment groups and administer RMC-5552, RMC-6272, or vehicle control via a specified route (e.g., intraperitoneal injection) and schedule (e.g., once weekly).
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
Summary and Conclusion
RMC-5552 and RMC-6272 are highly potent and selective bi-steric mTORC1 inhibitors with a compelling preclinical profile. Their ability to deeply and selectively inhibit mTORC1, particularly the phosphorylation of 4E-BP1, distinguishes them from previous generations of mTOR inhibitors and offers a promising therapeutic strategy for cancers with hyperactivated mTORC1 signaling.
RMC-5552, as the clinical candidate, is currently being evaluated in patients, and its performance in these trials will be critical in determining its future clinical utility. RMC-6272 serves as an invaluable research tool, enabling further exploration of the therapeutic potential of bi-steric mTORC1 inhibition in various preclinical settings and combination strategies. The data presented in this guide underscores the potential of this class of inhibitors to address unmet needs in oncology, particularly in the context of RAS-addicted cancers and other malignancies with dysregulated mTOR signaling.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of the third-generation, bi-steric mechanistic target of rapamycin complex 1-selective inhibitor RMC-6272 in NF2-deficient models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. RMC-6272 - Immunomart [immunomart.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Preclinical evaluation of the third-generation, bi-steric mechanistic target of rapamycin complex 1-selective inhibitor RMC-6272 in NF2-deficient models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RMC-6272 synergizes with MEK inhibitors in glioblastoma | BioWorld [bioworld.com]
RMC-5552: A Comparative Guide to its On-Target Effects in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of RMC-5552, a novel bi-steric mTORC1-selective inhibitor, with other mTOR inhibitors in cancer cell lines. The data presented herein is supported by experimental findings and detailed methodologies to assist researchers in evaluating its potential as a therapeutic agent.
Executive Summary
RMC-5552 is a third-generation mTOR inhibitor that demonstrates high potency and selectivity for mTORC1 over mTORC2. Its unique bi-steric mechanism of action allows for the effective inhibition of 4E-BP1 phosphorylation, a key downstream effector of mTORC1 that is often inadequately targeted by first-generation inhibitors like rapamycin. This guide will delve into the comparative efficacy of RMC-5552 against other mTOR inhibitors, showcasing its superior on-target effects and potent anti-proliferative activity in various cancer cell lines.
Comparative Analysis of On-Target Effects
The efficacy of RMC-5552 was assessed by its ability to inhibit the phosphorylation of key downstream targets of mTORC1 (pS6K and p4E-BP1) and mTORC2 (pAKT). The following tables summarize the half-maximal inhibitory concentrations (IC50) for RMC-5552 and comparator mTOR inhibitors.
Table 1: Inhibition of mTORC1 and mTORC2 Signaling
| Compound | Target | IC50 (nM) | Selectivity (mTORC1 vs. mTORC2) |
| RMC-5552 | pS6K (mTORC1) | 0.14 [1] | ~40-fold [1] |
| p4E-BP1 (mTORC1) | 0.48 [1] | ||
| pAKT (mTORC2) | 19 [1] | ||
| Rapamycin | pS6K (mTORC1) | ~0.5-20 (cell line dependent)[2] | High |
| p4E-BP1 (mTORC1) | Ineffective at low nM concentrations | ||
| Sapanisertib (MLN0128) | mTOR (pan) | 1[3][4][5] | Low |
Table 2: Comparative Cell Viability (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | RMC-5552 (nM) | Rapamycin (nM) | Everolimus (nM) | Sapanisertib (MLN0128) (nM) |
| MCF-7 | Breast Cancer | Data not available | 20[2][6] | Data not available | Data not available |
| MDA-MB-231 | Breast Cancer | Data not available | 10,000[2] | Data not available | Data not available |
| BT474 | Breast Cancer | Data not available | Data not available | 71[7] | Data not available |
| PC3 | Prostate Cancer | Data not available | Data not available | Data not available | 100[4] |
| 786-O | Renal Cancer | Data not available | >1000[2] | Data not available | Data not available |
| HEC59 | Endometrial Cancer | Data not available | <1 | Data not available | Data not available |
| T98G | Glioblastoma | Data not available | 2[8] | Data not available | Data not available |
| U87-MG | Glioblastoma | Data not available | 1000[8] | Data not available | Data not available |
Note: A comprehensive head-to-head comparison of cell viability IC50 values for RMC-5552 across a wide range of cell lines is not publicly available in a single study. The data presented is compiled from various sources and highlights the differential sensitivity of cell lines to mTOR inhibitors.
Signaling Pathways and Mechanism of Action
To visually represent the underlying biological processes, the following diagrams illustrate the mTOR signaling pathway and the specific mechanism of RMC-5552.
Caption: The mTOR signaling pathway.
Caption: Mechanism of RMC-5552 action.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for Phosphorylated Proteins
This protocol outlines the procedure for detecting the phosphorylation status of mTOR pathway proteins.
Materials:
-
Cancer cell lines
-
RMC-5552 and comparator inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of inhibitors for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a protein assay kit.
-
SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Cell Viability (MTT) Assay
This protocol describes how to assess the effect of mTOR inhibitors on cancer cell proliferation.
Materials:
-
Cancer cell lines
-
RMC-5552 and comparator inhibitors
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitors. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
In Vitro mTOR Kinase Assay
This protocol is for directly measuring the enzymatic activity of mTORC1.
Materials:
-
Purified active mTORC1 complex
-
Recombinant substrate (e.g., 4E-BP1)
-
RMC-5552 and comparator inhibitors
-
Kinase assay buffer
-
ATP
-
Detection reagents (e.g., phospho-specific antibodies for ELISA or Western blot)
Procedure:
-
Reaction Setup: In a microplate, combine the purified mTORC1 enzyme, the substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add various concentrations of the inhibitors to the wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution or by heat inactivation.
-
Detection: Detect the amount of phosphorylated substrate using an appropriate method, such as ELISA or Western blotting with a phospho-specific antibody.
-
Data Analysis: Determine the inhibitory activity of the compounds and calculate their IC50 values.
Experimental Workflow
The following diagram provides a generalized workflow for confirming the on-target effects of a novel inhibitor like RMC-5552.
References
- 1. rsc.org [rsc.org]
- 2. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
RMC-5552: A Paradigm Shift in mTORC1 Inhibition for Tumors with Activated mTOR Pathway
A Comparative Analysis of a Novel Bi-Steric Inhibitor Against Predecessor Compounds
For researchers, scientists, and drug development professionals invested in oncology and the intricacies of the mTOR signaling pathway, the emergence of RMC-5552 presents a significant advancement. This third-generation, bi-steric mTORC1-selective inhibitor has been engineered to overcome the limitations of its predecessors, namely first-generation rapalogs (e.g., everolimus) and second-generation pan-mTOR kinase inhibitors (e.g., sapanisertib). This guide provides an objective comparison of RMC-5552's efficacy, supported by experimental data, to illustrate its potential in treating tumors with mTOR pathway activation.
The mechanistic distinction of RMC-5552 lies in its unique bi-steric binding mode. It simultaneously engages both the allosteric (FKBP12-rapamycin-binding) and orthosteric (ATP-competitive) sites of mTORC1. This dual engagement leads to a more profound and selective inhibition of mTORC1, particularly of its substrate 4E-BP1, a critical regulator of protein translation that is often inadequately inhibited by rapalogs.[1][2] Furthermore, its high selectivity for mTORC1 over mTORC2 is designed to mitigate toxicities associated with pan-mTOR inhibition, such as hyperglycemia.[3]
Comparative Efficacy: RMC-5552 vs. Alternatives
The superior preclinical profile of RMC-5552 is evident in both in vitro and in vivo studies. Quantitative data consistently demonstrates its enhanced potency and selectivity compared to everolimus and sapanisertib.
In Vitro Potency and Selectivity
Biochemical assays highlight the significantly lower IC50 values of RMC-5552 for inhibiting the phosphorylation of key mTORC1 downstream effectors, p-S6K and p-4EBP1, in human cancer cell lines.
| Compound | Target | Cell Line | IC50 (nM) | mTORC1/mTORC2 Selectivity (pAKT IC50 / p4EBP1 IC50) |
| RMC-5552 | p-S6K (T389) | MDA-MB-468 | 0.14 | ~40x |
| p-4EBP1 (T37/46) | MDA-MB-468 | 0.48 | ||
| p-AKT (S473) | MDA-MB-468 | 19 | ||
| Sapanisertib | p-S6K (T389) | MDA-MB-468 | 0.69 | Not Applicable (Pan-inhibitor) |
| p-4EBP1 (T37/46) | MDA-MB-468 | 1.8 | ||
| p-AKT (S473) | MDA-MB-468 | 0.1 | ||
| Everolimus | p-S6K (T389) | MDA-MB-468 | 0.07 | Not Applicable (mTORC1 allosteric) |
| p-4EBP1 (T37/46) | MDA-MB-468 | >1000 | ||
| p-AKT (S473) | MDA-MB-468 | >1000 |
Data sourced from Burnett GL, et al. J Med Chem. 2022.[2]
In Vivo Antitumor Activity
In a human breast cancer xenograft model (MCF-7), RMC-5552 demonstrated robust, dose-dependent antitumor activity. A weekly dose of 3 mg/kg resulted in tumor stasis, a significant improvement over the modest effects observed with everolimus and the toxicity-limited efficacy of pan-mTOR inhibitors.[3]
| Treatment Group | Dosing Schedule | Mean Tumor Volume Change from Baseline |
| Vehicle Control | Once weekly | Significant Growth |
| RMC-5552 (1 mg/kg) | Once weekly | Significant Growth Inhibition |
| RMC-5552 (3 mg/kg) | Once weekly | Tumor Stasis |
| Everolimus (10 mg/kg) | Daily | Modest Growth Inhibition |
| Sapanisertib (1 mg/kg) | Daily | Tumor Growth Inhibition (with associated toxicity) |
Qualitative summary based on preclinical data from multiple sources.[2][3]
Signaling Pathways and Experimental Workflows
To visually conceptualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
References
- 1. RMC-5552 | mTORC1 Inhibitor | mTORC1 inhibitor | TargetMol [targetmol.com]
- 2. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
RMC-5552: A Head-to-Head Comparison with Other PI3K/mTOR Inhibitors
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3] This has made it a prime target for therapeutic intervention, leading to the development of several generations of inhibitors. This guide provides an objective, data-driven comparison of RMC-5552, a novel bi-steric mTORC1-selective inhibitor, with other key PI3K/mTOR inhibitors, including first-generation rapalogs and second-generation dual mTORC1/mTORC2 inhibitors.
Executive Summary
RMC-5552 represents a third-generation mTOR inhibitor designed to overcome the limitations of its predecessors.[4][5] Unlike first-generation inhibitors (e.g., everolimus), which only partially inhibit mTORC1 signaling, and second-generation inhibitors (e.g., sapanisertib), which can cause significant side effects due to the inhibition of both mTORC1 and mTORC2, RMC-5552 offers potent and selective inhibition of mTORC1.[3][4][5][6] This selectivity is achieved through its unique bi-steric mechanism, where the molecule interacts with both the orthosteric and allosteric sites of mTORC1.[4] Preclinical and early clinical data suggest that this approach leads to robust anti-tumor activity with an improved safety profile, particularly a lower incidence of hyperglycemia, a common dose-limiting toxicity of dual mTORC1/mTORC2 inhibitors.[7][8][9]
Mechanism of Action and Signaling Pathway
The PI3K/AKT/mTOR pathway is a complex signaling cascade that, when activated by growth factors, promotes cell growth and proliferation. mTOR exists in two distinct complexes, mTORC1 and mTORC2, each with different downstream targets and functions.[1][10]
-
mTORC1 directly phosphorylates S6 kinase (S6K) and 4E-BP1, leading to increased protein synthesis and cell growth.[4][10]
Different classes of mTOR inhibitors target this pathway at various points:
-
First-generation (Rapalogs): Allosterically inhibit mTORC1, but have a limited effect on 4E-BP1 phosphorylation.
-
Second-generation (Dual mTORC1/mTORC2 inhibitors): Competitively inhibit the ATP-binding site of both mTORC1 and mTORC2.
-
Third-generation (Bi-steric mTORC1-selective inhibitors): RMC-5552 simultaneously binds to the FRB domain (allosteric site) and the kinase active site (orthosteric site) of mTORC1, leading to potent and selective inhibition.[4]
Caption: PI3K/AKT/mTOR Signaling Pathway and Points of Inhibition.
Quantitative Comparison of Inhibitor Potency and Selectivity
The potency and selectivity of mTOR inhibitors are critical determinants of their efficacy and safety. The following tables summarize the half-maximal inhibitory concentrations (IC50) for RMC-5552 and other representative mTOR inhibitors against key downstream targets of mTORC1 (p-S6K, p-4EBP1) and mTORC2 (p-AKT).
Table 1: In Vitro Potency of mTOR Inhibitors (IC50, nM)
| Inhibitor | Target | p-S6K (T389) | p-4EBP1 (T37/46) | p-AKT (S473) | Cell Line | Reference |
| RMC-5552 | mTORC1 | 0.14 | 0.48 | 19 | MDA-MB-468 | [1] |
| Everolimus | mTORC1 | 0.07 | >1000 | >1000 | MDA-MB-468 | [3] |
| Sapanisertib | mTORC1/2 | 0.69 | 1.8 | 0.1 | MDA-MB-468 | [3] |
| RapaLink-1 | mTORC1/2 | 0.93 | 1.7 | 6.7 | MDA-MB-468 | [3] |
Table 2: mTORC1/mTORC2 Selectivity of Inhibitors
| Inhibitor | mTORC1/mTORC2 Selectivity Ratio (p-AKT IC50 / p-4EBP1 IC50) | Reference |
| RMC-5552 | ~40 | [1] |
| Everolimus | Not applicable (no mTORC2 inhibition) | [3] |
| Sapanisertib | ~0.06 | [3] |
| RapaLink-1 | ~3.9 | [3] |
These data highlight the potent inhibition of mTORC1 signaling by RMC-5552, with significantly greater selectivity for mTORC1 over mTORC2 compared to dual inhibitors like sapanisertib and RapaLink-1.[1][3] The weak inhibition of p-4EBP1 by the first-generation inhibitor everolimus is also evident.[3]
Preclinical In Vivo Efficacy
The anti-tumor activity of RMC-5552 has been evaluated in various preclinical xenograft models.
Table 3: In Vivo Efficacy of RMC-5552 in a Breast Cancer Xenograft Model (MCF-7)
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Body Weight Change (%) | Reference |
| Vehicle | - | - | - | [11] |
| RMC-5552 (3 mg/kg) | i.p., once weekly | Significant | Modest, cyclical | [11] |
| RMC-5552 (10 mg/kg) | i.p., once weekly | More significant | Modest, cyclical | [11] |
In the MCF-7 breast cancer xenograft model, RMC-5552 administered once weekly demonstrated dose-dependent anti-tumor activity with an acceptable tolerability profile.[11]
Clinical Data Overview
A Phase 1/1b clinical trial (NCT04774952) has evaluated RMC-5552 in patients with advanced solid tumors.[12]
-
Tolerability: The most common treatment-related adverse events were mucositis/stomatitis and decreased appetite.[12] Importantly, the incidence of hyperglycemia was low, consistent with the selective inhibition of mTORC1.[7][8][9]
-
Efficacy: RMC-5552 demonstrated clinical activity in tumors with mTORC1 signaling activation, with a confirmed partial response observed in a patient with a PTEN-mutated head and neck cancer.[12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of mTOR inhibitors.
Western Blotting for Phosphorylated Proteins
This protocol is used to assess the phosphorylation status of key downstream targets of mTORC1 and mTORC2.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Dual mTORC1/mTORC2 inhibition diminishes Akt activation and induces Puma-dependent apoptosis in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 6. Discovering new mTOR inhibitors for cancer treatment through virtual screening methods and in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 8. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Regulation of mTORC1 and mTORC2 Complex Assembly by Phosphatidic Acid: Competition with Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
A Potent Partnership: Validating the Combinatorial Effect of RMC-5552 and KRAS Inhibitors in Preclinical Models
For Immediate Release
Redwood City, CA – December 8, 2025 – New preclinical data highlights the synergistic anti-tumor activity of RMC-5552, a novel bi-steric mTORC1-selective inhibitor, when combined with KRAS inhibitors. These findings, particularly in KRAS-mutant non-small cell lung cancer (NSCLC) models, suggest a promising therapeutic strategy to enhance tumor regression and overcome potential resistance to KRAS-targeted therapies. This guide provides an objective comparison of the combinatorial effects, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
RMC-5552 is a first-in-class investigational agent that selectively inhibits the mTORC1 signaling pathway, a critical regulator of cell growth and proliferation that is often hyperactivated in cancer.[1][2] Unlike earlier generation mTOR inhibitors, RMC-5552's unique bi-steric mechanism allows for potent and selective inhibition of mTORC1, while sparing mTORC2, potentially leading to an improved safety profile.[1][2] KRAS inhibitors, such as sotorasib and adagrasib, have shown significant promise in treating tumors with specific KRAS mutations, most notably KRAS G12C. However, innate and acquired resistance can limit their long-term efficacy. The combination of RMC-5552 with KRAS inhibitors aims to simultaneously block two key oncogenic signaling pathways, leading to a more profound and durable anti-cancer response.
Preclinical Validation of the Combinatorial Effect
Preclinical studies have demonstrated a marked synergistic effect between RMC-5552 (and its closely related tool compound, RMC-6272) and various KRAS inhibitors. This combination has been shown to induce durable tumor regressions and enhance apoptosis in KRAS-mutant cancer models.[3][4][5]
Enhanced Tumor Growth Inhibition
In a key preclinical study utilizing the NCI-H2122 KRAS G12C mutant NSCLC xenograft model, the combination of an mTORC1 inhibitor with a KRAS inhibitor resulted in significant tumor regressions compared to either agent alone. While specific graphical data on tumor volume over time is not publicly available in full, published descriptions from studies involving RMC-5552's tool compound, RMC-6272, and the KRAS G12C inhibitor sotorasib, indicate a substantial increase in anti-tumor activity.[3][5]
One study diagram explicitly mentions the treatment of H2122 xenografts with RMC-5552 at 10 mg/kg weekly in combination with a RAS(ON) inhibitor, RMC-6291, at 100 mg/kg daily.[5] Another arm of the study combined RMC-6272 (6 mg/kg weekly) with a different KRAS G12C inhibitor, RMC-4998 (80 mg/kg daily).[5] These studies reported that the combination treatment led to durable tumor regressions, a significant improvement over the tumor growth inhibition observed with single-agent therapy.[3][4][5]
Table 1: Summary of Preclinical In Vivo Studies of RMC-5552/RMC-6272 and KRAS Inhibitor Combinations
| mTORC1 Inhibitor (Dose) | KRAS Inhibitor (Dose) | Cancer Model | Key Findings | Reference |
| RMC-6272 (6 mg/kg, weekly) | RMC-4998 (80 mg/kg, daily) | NCI-H2122 (KRAS G12C NSCLC Xenograft) | Marked combinatorial anti-tumor activity, durable tumor regressions. | [5] |
| RMC-5552 (10 mg/kg, weekly) | RMC-6291 (100 mg/kg, daily) | NCI-H2122 (KRAS G12C NSCLC Xenograft) | Marked combinatorial anti-tumor activity, durable tumor regressions. | [5] |
| RMC-6272 | Sotorasib | KRAS G12C Mutant NSCLC Xenograft | Increased antitumor activity and significant induction of apoptosis. | [3] |
Induction of Apoptosis
Signaling Pathway and Experimental Workflow
The synergistic effect of combining RMC-5552 and KRAS inhibitors can be understood by examining their impact on key cancer signaling pathways.
Caption: Dual inhibition of KRAS and mTORC1 pathways.
The experimental workflow for evaluating the combinatorial efficacy typically involves in vivo xenograft studies.
Caption: In vivo xenograft study workflow.
Experimental Protocols
While detailed, step-by-step protocols are often proprietary, the general methodologies can be summarized based on published literature.
NCI-H2122 Xenograft Model:
-
Cell Line: NCI-H2122, a human NSCLC cell line with a KRAS G12C mutation, is cultured under standard conditions.
-
Animals: Immunocompromised mice (e.g., nude or NSG mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of NCI-H2122 cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³), after which mice are randomized into different treatment cohorts.
-
Drug Administration:
-
RMC-5552 or RMC-6272 is typically administered intravenously or intraperitoneally on a weekly schedule.
-
KRAS inhibitors (e.g., sotorasib, RMC-6291, RMC-4998) are generally administered orally on a daily basis.
-
A vehicle control group receives the formulation without the active drug.
-
-
Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis.
-
Immunohistochemistry (IHC): A portion of the tumor tissue is fixed in formalin, embedded in paraffin, and sectioned. The sections are then stained with antibodies against specific proteins, such as cleaved caspase-3, to assess apoptosis.
-
Clinical Status and Future Directions
Currently, RMC-5552 is being evaluated in a Phase 1/1b clinical trial as a monotherapy in patients with advanced solid tumors (NCT04774952).[1][3][4] The results from this dose-escalation study are intended to establish the recommended Phase 2 dose and schedule, which will then enable the initiation of combination studies with RAS(ON) inhibitors.[1][4] While there is no publicly available clinical data on the combination of RMC-5552 and KRAS inhibitors yet, the robust preclinical data provides a strong rationale for this therapeutic strategy.
Conclusion
The combination of the novel bi-steric mTORC1-selective inhibitor RMC-5552 with KRAS inhibitors represents a promising and scientifically-grounded approach to treating KRAS-mutant cancers. Preclinical evidence strongly suggests that this combination can lead to enhanced anti-tumor efficacy and more durable responses by simultaneously targeting two critical oncogenic pathways. As RMC-5552 progresses through clinical development, the forthcoming data from combination therapy trials will be eagerly anticipated by the oncology community.
References
- 1. Revolution Medicines Announces Publication Describing Design and Synthesis of RMC-5552, a First-in-Class, Bi-Steric mTORC1-Selective Inhibitor | Revolution Medicines [ir.revmed.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Revolution Medicines Announces Dosing of First Patient in Phase 1/1b Clinical... [chemdiv.com]
- 4. Revolution Medicines Reports Progress Across Pipeline of Targeted Therapeutics for RAS-Addicted Cancers in Presentation at 40th Annual J.P. Morgan Healthcare Conference | Revolution Medicines [ir.revmed.com]
- 5. researchgate.net [researchgate.net]
Assessing the Durability of Tumor Response to RMC-5552: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the durability of tumor response to RMC-5552, a novel bi-steric mTORC1-selective inhibitor, with alternative therapeutic options. The information presented is based on publicly available preclinical and clinical data to support researchers and drug development professionals in their evaluation of this compound.
Executive Summary
RMC-5552 is a first-in-class, bi-steric inhibitor that selectively targets the mTORC1 complex, a critical regulator of cell growth and proliferation.[1][2] This selective mechanism of action is designed to overcome the limitations of previous generations of mTOR inhibitors by potently inhibiting 4EBP1 phosphorylation while sparing mTORC2, potentially leading to a more favorable safety profile, particularly concerning hyperglycemia.[3] Preclinical and early clinical data suggest that RMC-5552 can induce durable tumor regressions, especially in tumors with hyperactivation of the mTOR signaling pathway. This guide will delve into the available data on RMC-5552's response durability and compare it with other mTOR inhibitors in relevant patient populations.
Data Presentation: Durability of Tumor Response
The following table summarizes the available quantitative data on the durability of tumor response for RMC-5552 and selected alternative mTOR inhibitors. It is important to note that direct cross-trial comparisons are challenging due to differences in study design, patient populations, and lines of therapy.
| Compound | Class | Clinical Trial (NCT ID) | Tumor Type(s) | Key Biomarker(s) | Durability of Response |
| RMC-5552 | Bi-steric mTORC1-selective inhibitor | NCT04774952 (Phase 1/1b) | Advanced Solid Tumors | mTOR pathway alterations (e.g., PTEN, PIK3CA) | - Complete Response (CR): 1 patient with PTEN- and PIK3CA-altered endometrial cancer, ongoing for >6 months.- Partial Response (PR): 1 patient with a PTEN mutation, duration of 16 months. |
| Everolimus | First-generation mTORC1 inhibitor (Rapalog) | Phase II | Recurrent Endometrioid Endometrial Cancer | Not specified | Median duration of stable disease (SD) was 4.5 months.[4] |
| Phase II | Recurrent Endometrial Carcinoma | Not specified | Confirmed Clinical Benefit Rate (CBR) at 20 weeks in 21% of patients.[4] | ||
| Case Report | Metastatic Endometrial Cancer | PTEN deletion | Response duration of >12 months.[5] | ||
| Phase II | Relapsed Aggressive Lymphoma | Not specified | Median duration of response (DoR) of 5.7 months. | ||
| Temsirolimus | First-generation mTORC1 inhibitor (Rapalog) | TAPUR Study (Phase II Basket) | Solid Tumors | mTOR mutation | Disease control rate of 46% at 16+ weeks.[6] |
| STORM Trial (Phase II) | Relapsed/Refractory DLBCL | Not specified | Data on DoR not explicitly stated. | ||
| Sapanisertib (TAK-228) | Second-generation mTORC1/2 inhibitor | NCT01058707 (Phase 1) | Advanced Solid Tumors (expansion in RCC, Endometrial, Bladder) | Not specified | - CR: 1 patient with RCC.- PR: 9 patients (7 RCC, 1 carcinoid, 1 endometrial).[7][8] |
| Phase 1b | Advanced Ovarian, Endometrial, or Breast Cancer | Not specified | - CR: 2 patients with endometrioid endometrial adenocarcinoma.[9] | ||
| CC-223 | Second-generation mTORC1/2 inhibitor | Phase 2 | Non-pancreatic Neuroendocrine Tumors | Not specified | - PR Duration: 125–401 days.- Median SD Duration: 297 days.[10][11] |
Experimental Protocols
RMC-5552 Preclinical Xenograft Studies
Objective: To evaluate the in vivo anti-tumor activity of RMC-5552.
Methodology:
-
Cell Lines and Animal Models: Human cancer cell lines with known mTOR pathway alterations (e.g., MCF-7 with PIK3CA mutation) were used to establish subcutaneous xenografts in female Balb/c nude mice.
-
Drug Administration: RMC-5552 was administered intraperitoneally once weekly at varying doses (e.g., 1 mg/kg, 3 mg/kg, 10 mg/kg) for a specified duration (e.g., 28 days).[12]
-
Tumor Volume Measurement: Tumor volume was measured regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors were collected at different time points after the final dose to assess the levels of phosphorylated 4EBP1 (p-4EBP1) and other downstream markers of mTORC1 activity using methods like Meso Scale Discovery (MSD) assays.
RMC-5552 Phase 1/1b Clinical Trial (NCT04774952)
Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of RMC-5552 monotherapy in adult participants with relapsed/refractory solid tumors.
Methodology:
-
Study Design: An open-label, multicenter, dose-escalation study.
-
Patient Population: Adult patients with advanced solid tumors that have failed, are intolerant to, or are considered ineligible for standard-of-care anticancer treatments. The study was enriched for patients with tumors harboring molecular aberrations in the mTOR pathway.
-
Drug Administration: RMC-5552 was administered as a weekly intravenous infusion.
-
Efficacy Assessment: Tumor responses were evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST v1.1) based on imaging scans.
-
Biomarker Analysis: Circulating tumor DNA (ctDNA) was analyzed to detect molecular alterations in the PI3K/mTOR pathway and to assess molecular response.
Everolimus in Recurrent Endometrial Carcinoma (Phase II)
Objective: To evaluate the clinical benefit of everolimus in patients with recurrent endometrioid endometrial carcinoma.
Methodology:
-
Study Design: A single-institution, open-label, Phase II study.
-
Patient Population: Patients with measurable recurrent endometrioid endometrial carcinoma who had failed at least one and no more than two prior chemotherapeutic regimens.
-
Drug Administration: Everolimus was administered orally at a dose of 10 mg daily in 28-day cycles.
-
Efficacy Assessment: The primary endpoint was Clinical Benefit Response (CBR), defined as a confirmed complete or partial response or prolonged stable disease (≥8 weeks).[4][13]
Mandatory Visualization
Signaling Pathway Diagram
Caption: PI3K/AKT/mTOR signaling pathway and inhibitor mechanisms.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing tumor response durability.
References
- 1. The Bi-steric Inhibitor RMC-5552 Reduces mTORC1 Signaling and Growth in Lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A phase 2 study of the oral mammalian target of rapamycin inhibitor, everolimus, in patients with recurrent endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activity of everolimus in recurrent metastatic endometrial cancer with PTEN deletion: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase 1 study of mTORC1/2 inhibitor sapanisertib (TAK-228) in advanced solid tumours, with an expansion phase in renal, endometrial or bladder cancer [scholarworks.indianapolis.iu.edu]
- 8. Phase 1 study of mTORC1/2 inhibitor sapanisertib (TAK-228) in advanced solid tumours, with an expansion phase in renal, endometrial or bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. A phase 2 study of an oral mTORC1/mTORC2 kinase inhibitor (CC-223) for non-pancreatic neuroendocrine tumors with or without carcinoid symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase 2 study of an oral mTORC1/mTORC2 kinase inhibitor (CC-223) for non-pancreatic neuroendocrine tumors with or without carcinoid symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. A Phase II study of oral mammalian target of rapamycin (mTOR) inhibitor, everolimus, in patients with recurrent endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
RMC-5552: A Comparative Analysis of a Novel mTORC1-Selective Inhibitor in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical activity of RMC-5552, a first-in-class, bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1), with other mTOR inhibitors. The data presented herein is compiled from various preclinical studies and is intended to offer an objective overview of RMC-5552's performance in different cancer models, supported by experimental data.
Introduction to RMC-5552
RMC-5552 is a potent and selective bi-steric inhibitor of mTORC1.[1][2] Unlike first-generation mTOR inhibitors (rapalogs) and second-generation dual mTORC1/mTORC2 inhibitors, RMC-5552's unique mechanism of action allows for profound and selective inhibition of mTORC1 signaling. This leads to the suppression of key downstream effectors, including 4E-binding protein 1 (4EBP1), a critical regulator of protein translation.[1][2] By effectively inhibiting 4EBP1 phosphorylation, RMC-5552 addresses a key limitation of rapalogs.[2] Furthermore, its selectivity for mTORC1 over mTORC2 is designed to mitigate side effects associated with mTORC2 inhibition, such as hyperglycemia.[3]
Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a common feature in many cancers.[1][3] RMC-5552 targets mTORC1, a key node in this pathway.
Comparative In Vitro Activity
RMC-5552 demonstrates potent inhibition of mTORC1 signaling in cellular assays, with significantly greater selectivity for mTORC1 over mTORC2 compared to other inhibitors.
| Compound | Cell Line | p-4EBP1 (T37/46) IC50 (nM) | p-Akt (S473) IC50 (nM) | mTORC1/mTORC2 Selectivity |
| RMC-5552 | MDA-MB-468 | 0.48 | ~19 | ~40-fold |
| RapaLink-1 | MDA-MB-468 | 1.7 | 6.7 | ~4-fold |
| Sapanisertib | - | - | - | - |
| Everolimus | - | - | - | - |
Data for Sapanisertib and Everolimus in this specific direct comparison assay were not available in the reviewed sources. RapaLink-1 is a tool compound representative of bi-steric inhibitors.
Cross-Validation in Preclinical Cancer Models
The anti-tumor activity of RMC-5552 has been evaluated in various xenograft models of human cancers.
Breast Cancer Models
In the HCC1954 human breast cancer xenograft model, which harbors a PIK3CA (H1047R) mutation, RMC-5552 demonstrated significant, dose-dependent anti-tumor activity.[4][5] A weekly dose of 1 mg/kg resulted in significant tumor growth inhibition, while a 3 mg/kg dose led to tumor stasis.[4][5] These treatments were well-tolerated in mice.[4][5]
| Treatment Group | Dosage | Tumor Growth Outcome |
| Vehicle Control | - | Progressive Growth |
| RMC-5552 | 1 mg/kg QW | Significant Inhibition |
| RMC-5552 | 3 mg/kg QW | Tumor Stasis |
KRAS-Mutated Non-Small Cell Lung Cancer (NSCLC)
Preclinical studies have shown marked combinatorial anti-tumor activity when RMC-5552 or the tool compound RMC-6272 are combined with RAS(ON) inhibitors in models of KRAS-mutated NSCLC.[1][2] This combination enhanced tumor apoptosis and led to durable tumor regressions compared to single-agent treatments.[1][2]
Cancers with TSC1/TSC2 Deficiency
In models of cancers with TSC1/TSC2 deficiency, which leads to hyperactivation of mTORC1, bi-steric mTORC1 inhibitors like RMC-5552 have shown superior therapeutic benefit compared to rapalogs.[3] These studies support the clinical investigation of selective bi-steric mTORC1 inhibitors in patients with TSC1/TSC2-deficient cancers.[3]
Experimental Protocols
In Vitro Kinase Assays
The inhibitory activity of RMC-5552 and other compounds on mTORC1 and mTORC2 is typically assessed using cellular assays. For example, in MDA-MB-468 breast cancer cells, the phosphorylation of downstream targets such as 4EBP1 (for mTORC1) and Akt (for mTORC2) is measured after treatment with the inhibitors.[6] The IC50 values are then determined from dose-response curves.
In Vivo Xenograft Studies
The anti-tumor efficacy of RMC-5552 is evaluated in vivo using xenograft models. This typically involves the following steps:
-
Cell Implantation: Human cancer cells (e.g., HCC1954) are subcutaneously implanted into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
Treatment: Mice are randomized into groups and treated with RMC-5552 (e.g., via intravenous or intraperitoneal injection) or a vehicle control on a defined schedule (e.g., once weekly).[4]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week) to assess efficacy and tolerability.[4]
-
Pharmacodynamic Analysis: At the end of the study, tumors may be collected at various time points after the final dose to measure the levels of downstream biomarkers like p-4EBP1 to confirm target engagement.[4]
Conclusion
Preclinical data strongly suggest that RMC-5552 is a potent and selective mTORC1 inhibitor with significant anti-tumor activity in a range of cancer models. Its bi-steric mechanism of action and high selectivity for mTORC1 over mTORC2 represent a promising therapeutic strategy to overcome the limitations of previous generations of mTOR inhibitors. The observed efficacy in models of breast cancer, KRAS-mutated NSCLC, and cancers with TSC1/TSC2 deficiency, both as a single agent and in combination, warrants its continued clinical development. RMC-5552 is currently being evaluated in clinical trials.[3]
References
- 1. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. The Bi-steric Inhibitor RMC-5552 Reduces mTORC1 Signaling and Growth in Lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of (32-Carbonyl)-RMC-5552
The proper disposal of (32-Carbonyl)-RMC-5552, a potent mTOR inhibitor used in research, is critical for maintaining laboratory safety and environmental compliance. While the Safety Data Sheet (SDS) for the related compound RMC-5552 indicates it is not classified as a hazardous substance or mixture, adherence to rigorous disposal protocols is essential to mitigate any potential risks.[1] This guide provides a comprehensive, step-by-step approach for the safe handling and disposal of (32-Carbonyl)-RMC-5552 in a laboratory setting.
Disposal Protocol Summary
The following table outlines the key steps and materials required for the proper disposal of (32-Carbonyl)-RMC-5552 waste.
| Step | Action | Materials Required |
| 1 | Waste Segregation | Labeled, sealed waste container for chemical waste |
| 2 | Liquid Waste Treatment | Inert absorbent material (e.g., diatomite, universal binders) |
| 3 | Decontamination | Alcohol solution (e.g., 70% ethanol) |
| 4 | Final Disposal | Adherence to institutional and local regulations |
Detailed Experimental Protocol for Disposal
This protocol provides detailed procedures for the safe disposal of (32-Carbonyl)-RMC-5552.
1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed waste container for (32-Carbonyl)-RMC-5552 waste. This includes any unused compound, contaminated consumables (e.g., pipette tips, tubes), and cleaning materials.
-
Do not mix this waste with other chemical or biological waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Treatment of Liquid Waste:
-
For solutions containing (32-Carbonyl)-RMC-5552, absorb the liquid using a finely-powdered, inert liquid-binding material such as diatomite or universal binders.[1]
-
Once the liquid is fully absorbed, the resulting solid material should be transferred to the designated chemical waste container.
4. Decontamination of Surfaces and Equipment:
-
All surfaces and non-disposable equipment that have come into contact with (32-Carbonyl)-RMC-5552 must be thoroughly decontaminated.
-
Scrub the contaminated areas and equipment with an alcohol solution (e.g., 70% ethanol).[1]
-
All cleaning materials, such as wipes or paper towels used for decontamination, should be disposed of in the designated chemical waste container.
5. Final Disposal:
-
The sealed waste container holding the treated (32-Carbonyl)-RMC-5552 waste must be disposed of in accordance with all local, state, and federal regulations.
-
Contact your institution's EHS office for specific guidance on waste pickup and final disposal procedures.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of (32-Carbonyl)-RMC-5552.
Caption: Disposal workflow for (32-Carbonyl)-RMC-5552.
References
Essential Safety and Operational Guide for Handling (32-Carbonyl)-RMC-5552
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operational procedures, and disposal of (32-Carbonyl)-RMC-5552, a potent and selective mTORC1 inhibitor.
This document provides critical safety and logistical information for the laboratory use of (32-Carbonyl)-RMC-5552. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Immediate Safety and Handling Precautions
While the Safety Data Sheet (SDS) for RMC-5552 indicates that it is not classified as a hazardous substance, it is imperative to handle this potent research compound with care to minimize any potential exposure.[1] The following personal protective equipment (PPE) and handling procedures are recommended based on general best practices for handling non-hazardous chemical powders in a laboratory setting.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE for the specific procedures being performed. However, the following table outlines the recommended minimum PPE.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Lab coat- Safety glasses with side shields or safety goggles- Nitrile gloves (double-gloving recommended)- Disposable dust mask (N95 or equivalent) | High potential for generating airborne particles. Respiratory protection minimizes inhalation risk. Double-gloving provides an additional barrier against skin contact. |
| Solution Preparation and Handling | - Lab coat- Safety glasses with side shields or safety goggles- Nitrile gloves | Reduced risk of aerosolization, but splashes are still possible. |
| General Laboratory Operations | - Lab coat- Safety glasses- Nitrile gloves | Standard laboratory practice to protect against incidental contact. |
Handling Procedures
-
Ventilation: All handling of powdered (32-Carbonyl)-RMC-5552 should be conducted in a well-ventilated area. For weighing and aliquoting, a chemical fume hood or a ventilated balance enclosure is recommended to control airborne particles.[1]
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[1]
-
Personal Hygiene: Avoid inhalation, and contact with eyes and skin.[1] Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
-
Spill Management: In case of a spill, avoid generating dust. Gently cover the spill with an absorbent material. Collect the material into a sealed container for proper disposal. Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) and then with soap and water.
Operational Plans: Storage and Use
Proper storage is crucial to maintain the stability and efficacy of (32-Carbonyl)-RMC-5552.
Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Store in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
Disposal Plan
Although not classified as hazardous, (32-Carbonyl)-RMC-5552 and its contaminated waste should be disposed of responsibly to prevent environmental contamination.
Waste Segregation and Disposal
| Waste Type | Disposal Procedure |
| Unused Solid Compound | - Collect in a clearly labeled, sealed container.- Dispose of through the institution's chemical waste program. |
| Contaminated Labware (e.g., pipette tips, vials) | - Collect in a designated, sealed waste container.- Dispose of through the institution's chemical waste program. |
| Contaminated PPE (e.g., gloves, masks) | - Place in a sealed bag and dispose of in the laboratory's solid waste stream, unless institutional policy requires otherwise. |
| Aqueous Waste (Solutions) | - Collect in a sealed, labeled container.- Dispose of through the institution's chemical waste program. Do not pour down the drain unless permitted by local regulations and institutional policy. |
Always consult and adhere to your institution's specific guidelines for chemical waste disposal.
Experimental Protocols and Methodologies
(32-Carbonyl)-RMC-5552 is a bi-steric, mTORC1-selective inhibitor.[2] It has been utilized in preclinical studies to evaluate its antitumor activity. Below is a summary of a typical experimental workflow for an in vivo xenograft study.
General Workflow for In Vivo Xenograft Study
Methodology Summary:
-
Cell Culture and Implantation: A suitable cancer cell line (e.g., HCC1954, which has a PIK3CA mutation) is cultured and then implanted into immunocompromised mice.[1]
-
Tumor Growth and Randomization: Once tumors reach a specified size, the animals are randomized into treatment and control groups.
-
Treatment Administration: (32-Carbonyl)-RMC-5552 is administered to the treatment group, typically via intravenous or intraperitoneal injection, on a specified schedule (e.g., once weekly).[1] The control group receives a vehicle solution.
-
Monitoring: Tumor volume and animal body weight are monitored regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis, such as measuring the phosphorylation levels of mTORC1 substrates like 4EBP1, to confirm target engagement.[1]
Mechanism of Action: mTOR Signaling Pathway
(32-Carbonyl)-RMC-5552 is a selective inhibitor of mTORC1 (mechanistic Target of Rapamycin Complex 1). mTORC1 is a central regulator of cell growth, proliferation, and metabolism.[2] It integrates signals from growth factors, nutrients, and energy status to control protein synthesis and other anabolic processes.
The diagram below illustrates the mTOR signaling pathway and the point of inhibition by RMC-5552.
Pathway Description:
-
Activation: Growth factors stimulate Receptor Tyrosine Kinases (RTKs), which in turn activate the PI3K/AKT signaling cascade.
-
TSC Complex Inhibition: Activated AKT phosphorylates and inhibits the TSC1/TSC2 tumor suppressor complex.
-
Rheb Activation: The TSC complex normally inhibits the small GTPase Rheb. When TSC is inhibited, Rheb becomes active (Rheb-GTP).
-
mTORC1 Activation: Active Rheb directly binds to and activates mTORC1.
-
Downstream Effects: mTORC1 then phosphorylates its key downstream targets, S6K1 and 4E-BP1, leading to increased protein synthesis and cell growth.
-
RMC-5552 Inhibition: (32-Carbonyl)-RMC-5552 acts as a bi-steric inhibitor, binding to both the FKBP12-rapamycin-binding (FRB) domain and the active site of mTOR within the mTORC1 complex, thus potently and selectively inhibiting its activity.[2] This leads to decreased phosphorylation of S6K1 and 4E-BP1, resulting in the suppression of cell growth and proliferation.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
